Product packaging for 3-Iodo-D-tyrosine(Cat. No.:CAS No. 25799-58-0)

3-Iodo-D-tyrosine

Cat. No.: B2668352
CAS No.: 25799-58-0
M. Wt: 307.087
InChI Key: UQTZMGFTRHFAAM-SSDOTTSWSA-N
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Description

3-Iodo-D-tyrosine is a useful research compound. Its molecular formula is C9H10INO3 and its molecular weight is 307.087. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10INO3 B2668352 3-Iodo-D-tyrosine CAS No. 25799-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTZMGFTRHFAAM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701339986
Record name 3-Iodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25799-58-0
Record name 3-Iodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Iodo-D-tyrosine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to endogenous tyrosine allows it to interact with key biological pathways, serving as a valuable tool for studying thyroid hormone synthesis and metabolism.[1] Furthermore, its unique properties lend themselves to applications in drug development, particularly for thyroid-related disorders, and as a versatile component in protein engineering and radiolabeling studies.[1] This guide provides an in-depth overview of the chemical and physical properties, synthesis, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Halogenated Amino Acid

The introduction of an iodine atom to the D-tyrosine scaffold profoundly influences its biological activity and utility in research. As a stereoisomer of the more commonly studied 3-Iodo-L-tyrosine, the D-enantiomer offers a unique tool to probe stereospecific interactions within biological systems. While its L-counterpart is a direct precursor in the synthesis of thyroid hormones, this compound serves as a crucial research compound for elucidating the intricacies of thyroid function and dysfunction.[1][2] Its role as a precursor in the biosynthesis of iodinated compounds makes it an invaluable asset in biochemical studies aimed at understanding enzymatic iodination processes.[1] The growing interest in this molecule also stems from its potential in the development of targeted therapies for thyroid-related diseases, where its distinct biological activity offers advantages over non-iodinated analogues.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development.

Structure and Nomenclature

The systematic IUPAC name for this compound is (2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid.[3] Its structure consists of a D-alanine backbone with a p-hydroxyphenyl group attached to the β-carbon, which is further substituted with an iodine atom at the meta-position relative to the side chain.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 25799-58-0[1][3][4]
Molecular Formula C₉H₁₀INO₃[1][3]
Molecular Weight 307.09 g/mol [1][2][3]
Appearance White to off-white powder[1][2]
Melting Point 198-202 °C[1]
Optical Rotation [α]D²⁰ = +4 ± 2º (c=5 in 1N HCl)[1]
Purity ≥ 98% (HPLC)[1]

Synthesis and Purification

While specific, detailed synthesis protocols are often proprietary, the general approach to synthesizing this compound involves the direct iodination of D-tyrosine. A common method for the synthesis of related iodotyrosines involves the use of iodine in the presence of an oxidizing agent. For instance, the synthesis of 3,5-diiodo-L-tyrosine can be achieved by iodinating tyrosine with iodine and sodium iodide in aqueous ethylamine or a mixture of acetic and hydrochloric acids with hydrogen peroxide.[5] A similar principle would apply to the mono-iodination of D-tyrosine to produce this compound.

Conceptual Synthesis Workflow:

G D_Tyrosine D-Tyrosine Reaction Iodination Reaction D_Tyrosine->Reaction Iodinating_Agent Iodinating Agent (e.g., I₂, NaI) Iodinating_Agent->Reaction Solvent Solvent System (e.g., Aqueous Buffer) Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (HPLC, NMR, MS) Pure_Product->Characterization Final_Product Final Product Characterization->Final_Product cluster_enzyme Enzyme (e.g., Tyrosinase) Enzyme Active Site Product Product (e.g., DOPAquinone) Enzyme->Product Catalyzes Conversion No_Reaction No Reaction Enzyme->No_Reaction Substrate Substrate (e.g., L-Tyrosine) Substrate->Enzyme Binds to Active Site Inhibitor This compound Inhibitor->Enzyme Competitively Binds to Active Site

References

A Technical Guide to the Research Applications of 3-Iodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, is a versatile and potent molecular tool for researchers in neuroscience, endocrinology, and drug development. While structurally similar to its more commonly studied L-isomer, the D-enantiomer provides unique opportunities for investigating biological systems. This technical guide provides an in-depth exploration of the primary research applications of this compound, focusing on its function as a potent inhibitor of aromatic amino acid hydroxylases and its role in modulating thyroid hormone synthesis. We will delve into the mechanistic basis of its action, provide detailed experimental protocols, and offer insights into the causality behind its use in modeling complex diseases and dissecting cellular pathways.

Section 1: Core Properties and Stereochemical Considerations

This compound is a synthetic amino acid analog. The introduction of an iodine atom to the 3-position of the phenol ring dramatically alters its biological activity compared to endogenous tyrosine, transforming it from a simple building block into a powerful modulator of enzymatic pathways.

Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective use in experimental settings.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid[1]
Molecular Formula C₉H₁₀INO₃[1]
Molecular Weight 307.09 g/mol [1][2]
CAS Number 25799-58-0[1][3]
Appearance White to off-white powder[4]
Solubility Low in neutral aqueous solutions; 0.15 mg/mL in PBS (pH 7.2) for the L-isomer.[5][6]
The Significance of D-Stereoisomerism

In biological systems, the stereochemistry of a molecule is paramount. The vast majority of published research has utilized 3-Iodo-L-tyrosine, the enantiomer that corresponds to the naturally occurring L-amino acids. The D-isomer is not typically incorporated into proteins during ribosomal synthesis, which can be an experimental advantage, potentially reducing non-specific incorporation and focusing its effects on enzymatic inhibition. However, it is crucial for researchers to recognize that enzymatic interactions are highly stereospecific. While the D-isomer is expected to interact with the same targets as the L-isomer, its affinity and inhibitory potency may differ. Some studies on related D-tyrosine analogs have shown negligible effects on in vivo catecholamine synthesis, a critical consideration when designing experiments.[7] Therefore, direct validation of its effects in any new experimental system is a prerequisite for trustworthy data.

Section 2: Primary Mechanism of Action: Inhibition of Aromatic Amino Acid Hydroxylases

The primary utility of this compound in research stems from its role as a competitive inhibitor of the aromatic amino acid hydroxylase enzyme family.[8][9] These enzymes catalyze the rate-limiting steps in the synthesis of critical monoamine neurotransmitters.[10][11]

Potent Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase (TH) is the first and rate-limiting enzyme in the biosynthetic pathway of catecholamines: dopamine, norepinephrine, and epinephrine.[10][11] By competitively binding to the active site of TH in place of its natural substrate, tyrosine, 3-Iodo-tyrosine prevents the formation of L-DOPA, effectively shutting down the downstream production of these crucial neurotransmitters.[5] This "pharmacological knockout" capability is invaluable for studying the roles of catecholamines in health and disease.

The L-isomer of 3-Iodotyrosine is a well-characterized, potent inhibitor of tyrosine hydroxylase with a reported Kᵢ of 0.39 µM.[6] At a concentration of 10 µM, it inhibits 60-70% of enzymatic activity, with 100% inhibition observed at 100 µM.[12] While specific kinetic data for the D-isomer is less prevalent, its structural similarity allows it to serve as a powerful tool, with the caveat that its efficacy must be empirically determined.

Catecholamine_Pathway cluster_pathway Catecholamine Synthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor This compound Inhibitor->LDOPA Inhibition

Caption: Inhibition of the catecholamine synthesis pathway by this compound.
Modulation of Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin.[11] As a member of the same aromatic amino acid hydroxylase family, TPH can also be inhibited by 3-Iodo-tyrosine.[8] This cross-reactivity is an important mechanistic consideration. While TH is generally considered the primary target, experiments designed to probe the dopaminergic system must account for potential concomitant effects on the serotonergic system. In some contexts, this broader inhibition can be leveraged to study the combined roles of these neurotransmitter systems.

Section 3: Applications in Neuroscience Research

The ability to acutely and reversibly decrease catecholamine levels makes this compound an indispensable tool for neuroscientists.[3]

Probing Dopaminergic Function in Learning and Behavior

Dopamine is fundamental to reinforcement learning, motivation, and motor control. By administering 3-Iodo-tyrosine, researchers can transiently reduce dopamine synthesis to investigate its causal role in these processes. For example, studies in Drosophila melanogaster have shown that feeding flies with 3-Iodo-L-tyrosine impairs associative learning, an effect that can be rescued by supplementing their diet with the dopamine precursor L-DOPA.[3][13] This demonstrates a direct causal link between dopamine synthesis and learning.

Causality Insight: The key advantage of a pharmacological inhibitor like this compound over genetic models is temporal control. Researchers can induce a state of dopamine depletion at specific developmental stages or immediately before a behavioral task, allowing for precise dissection of when dopamine signaling is critical.

In Vitro and In Vivo Modeling of Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. Research has shown that high concentrations of 3-Iodo-L-tyrosine can induce Parkinson-like features in experimental models.[14] In cultured substantia nigra neurons, it induces the formation of α-synuclein aggregates and tyrosine hydroxylase-positive inclusions, which are pathological hallmarks of the disease.[6][14] In animal models, direct intrastriatal injections can cause a loss of TH-expressing neurons and produce motor deficits like akinesia and bradykinesia.[6][14] This application provides a robust model for studying disease mechanisms and screening potential therapeutic compounds.

Experimental Protocol: Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol provides a framework for quantifying the inhibitory potential of this compound on TH activity in a cell-free system. The self-validating nature of this protocol relies on the inclusion of appropriate controls.

Workflow_TH_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Analysis A 1. Prepare Reagents: - Recombinant TH Enzyme - Reaction Buffer - L-Tyrosine (Substrate) - BH4 (Cofactor) - this compound (Inhibitor) B 2. Add TH Enzyme and Inhibitor (or Vehicle) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate reaction by adding Substrate + Cofactor C->D E 5. Incubate for defined time D->E F 6. Stop reaction (e.g., with acid) E->F G 7. Quantify L-DOPA production (e.g., HPLC-ECD or colorimetric assay) F->G H 8. Calculate % Inhibition and determine IC50 value G->H

Caption: Experimental workflow for an in vitro Tyrosine Hydroxylase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0).

    • Prepare stock solutions of L-tyrosine (substrate) and 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor) in the reaction buffer.

    • Prepare a serial dilution of this compound in the reaction buffer. A vehicle control (buffer only) is essential.

  • Assay Procedure:

    • In a 96-well plate, add purified recombinant TH enzyme to each well.

    • Add the various concentrations of this compound or vehicle control to the appropriate wells.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the L-tyrosine and BH₄ solution to all wells.

    • Incubate for a fixed time (e.g., 20 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., 0.1 M perchloric acid).

  • Detection and Analysis:

    • Quantify the amount of L-DOPA produced. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for its sensitivity and specificity.

    • Calculate the reaction rate for each inhibitor concentration.

    • Plot the reaction rate against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 4: Applications in Endocrinology Research

3-Iodo-tyrosine is not just a synthetic inhibitor; it is also a naturally occurring intermediate in the synthesis of thyroid hormones, where it is known as monoiodotyrosine (MIT).[3] This dual identity allows it to be used as a tool to study thyroid physiology.

Investigating Thyroid Hormone Synthesis

Thyroid hormones (T3 and T4) are synthesized in the thyroid gland through a process involving the iodination of tyrosine residues on the thyroglobulin protein.[8] This process generates MIT and diiodotyrosine (DIT). These molecules are then coupled to form the active hormones. By administering exogenous this compound, researchers can study its impact on iodine uptake, organification, and the coupling reactions, providing insights into the regulation of thyroid hormone synthesis and the mechanism of action of antithyroid drugs.[8]

Thyroid_Pathway cluster_follicle Thyroid Follicle Colloid Tg Tyrosine residues on Thyroglobulin (Tg) MIT MIT (3-Iodo-tyrosine) Tg->MIT Iodination (Organification) DIT DIT (3,5-Diiodo-tyrosine) Tg->DIT Iodination (Organification) Iodide Iodide (I⁻) Iodine Iodine (I₂) Iodide->Iodine Thyroid Peroxidase (TPO) Iodine->MIT Iodination (Organification) Iodine->DIT Iodination (Organification) T3 T3 (Triiodothyronine) MIT->T3 Coupling (TPO) DIT->T3 Coupling (TPO) T4 T4 (Thyroxine) DIT->T4 Coupling (TPO) Exogenous Exogenous This compound Exogenous->MIT

Caption: The role of 3-Iodo-tyrosine (MIT) in thyroid hormone synthesis.

Section 5: Other Advanced Research Applications

The unique chemical properties of this compound extend its utility beyond enzyme inhibition.

  • Radiolabeling: The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I or ¹³¹I). This allows this compound to be used as a tracer in imaging studies or to track metabolic pathways in vivo and in vitro.[2][4]

  • Protein Engineering: It can be incorporated into proteins as a non-natural amino acid.[2] The iodine atom serves as a heavy-atom label for X-ray crystallography or as a reactive handle for cross-linking studies to investigate protein-protein interactions.[6]

Section 6: Practical Considerations and Best Practices

  • Stock Solution Preparation: Due to its poor solubility in neutral buffers, it is recommended to first dissolve this compound in a small amount of 1N HCl and then dilute it to the final concentration with the desired buffer.

  • Off-Target Effects: Researchers must remain vigilant about the known off-target effects. The primary concerns are unintended disruption of thyroid hormone synthesis and potential neurotoxicity at high concentrations.[5] Including appropriate controls to monitor these effects is crucial for data interpretation.

  • Choosing the Right Isomer: The choice between the D- and L-isomer should be a deliberate experimental decision. If the goal is to avoid incorporation into newly synthesized proteins, the D-isomer is the logical choice. However, due to the extensive characterization of the L-isomer, it may be preferable when a well-defined inhibitory potency is required. In all cases, the specific isomer used must be clearly reported.

Conclusion

This compound is a multi-faceted research tool whose value lies in its ability to specifically and potently interact with key enzymes in neurotransmitter and hormone synthesis. From creating acute models of dopamine depletion in neuroscience to probing the intricacies of thyroid function in endocrinology, it provides researchers with a reliable method for establishing causal links between molecular pathways and physiological outcomes. By understanding its mechanisms, adhering to rigorous experimental design, and being mindful of its stereochemical properties, scientists and drug development professionals can continue to leverage this compound to unlock new insights into human health and disease.

References

The Foundational Role of 3-Iodo-tyrosine in the Biosynthesis of Thyroid Hormones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biochemical significance and mechanistic role of 3-iodo-tyrosine as a critical intermediate in the synthesis of thyroid hormones. We will explore the enzymatic processes governing its formation, its function as a direct precursor to triiodothyronine (T3), and the experimental methodologies employed to investigate these pathways. While the naturally occurring isomer is 3-Iodo-L-tyrosine (Monoiodotyrosine, MIT), this guide will also address the utility of 3-Iodo-D-tyrosine as a tool in scientific research.

The Architectural Framework of Thyroid Hormone Synthesis

The synthesis of thyroid hormones, thyroxine (T4) and the more biologically active triiodothyronine (T3), is a sophisticated process orchestrated within the functional units of the thyroid gland, the follicles. This process is wholly dependent on a sufficient supply of dietary iodine and the coordinated action of several key proteins within the thyroid follicular cells (thyrocytes).

The central steps are:

  • Iodide Trapping and Transport : Iodide (I⁻) is actively transported from the bloodstream into the thyrocyte cytoplasm by the sodium-iodide symporter (NIS) located on the basolateral membrane.[1][2] It is then transported across the apical membrane into the follicular lumen (colloid) by the transporter Pendrin.[1][3]

  • Thyroglobulin Synthesis : Thyroglobulin (Tg), a large glycoprotein homodimer, is synthesized in the thyrocyte and secreted into the colloid.[4][5] Its numerous tyrosine residues (approximately 132) serve as the substrate for iodination and subsequent hormone formation.[6][7]

  • Oxidation, Iodination, and Coupling : At the apical membrane-colloid interface, the enzyme Thyroid Peroxidase (TPO) utilizes hydrogen peroxide (H₂O₂) to oxidize iodide to a reactive iodine species.[1][8][9] TPO then covalently attaches this iodine to the tyrosine residues of thyroglobulin, a process known as organification.[3][8] This reaction forms 3-monoiodotyrosine (MIT) and 3,5-diiodotyrosine (DIT).

  • Hormone Formation : TPO further catalyzes the intramolecular coupling of these iodinated tyrosine residues within the thyroglobulin molecule.[10] The coupling of one MIT and one DIT molecule forms T3, while the coupling of two DIT molecules yields T4.[11]

  • Storage and Secretion : The newly synthesized hormones, still part of the thyroglobulin backbone, are stored in the colloid.[1][10] Upon stimulation by Thyroid-Stimulating Hormone (TSH), the iodinated thyroglobulin is endocytosed back into the thyrocyte, where it fuses with lysosomes. Proteolytic enzymes digest the thyroglobulin, releasing T3 and T4 into the bloodstream.[5]

  • Iodine Recycling : Uncoupled MIT and DIT residues are deiodinated by the enzyme iodotyrosine deiodinase, conserving and recycling the salvaged iodide for reuse within the gland.[12]

3-Iodo-L-Tyrosine (MIT): The Essential Precursor

The formation of 3-Iodo-L-tyrosine is the inaugural and rate-limiting step in the organification of iodine. TPO, a heme-containing peroxidase, is the central catalyst for this reaction.[7][8]

The Mechanism of Iodination

The process begins with TPO oxidizing iodide ions (I⁻) in the presence of hydrogen peroxide, generating a higher-oxidation state iodine species (often depicted as atomic iodine, I, or the iodinium ion, I⁺).[8][9] This reactive iodine species then participates in an electrophilic aromatic substitution reaction with the phenol ring of specific tyrosine residues on thyroglobulin.[9] The iodination occurs at the ortho position relative to the hydroxyl group, yielding 3-monoiodotyrosine. Further iodination of MIT at the second ortho position results in the formation of 3,5-diiodotyrosine (DIT).[1]

The Coupling Reaction: From MIT to T3

3-Iodo-L-tyrosine is an indispensable building block for T3, the most potent thyroid hormone. The TPO-catalyzed coupling reaction is believed to proceed via a free radical mechanism.[6]

  • TPO oxidizes the iodotyrosyl residues (both MIT and DIT) within the thyroglobulin molecule, generating iodotyrosyl radicals.[6]

  • To form T3, the radical of one DIT molecule (the "donor" tyrosine) couples with one MIT molecule (the "acceptor" tyrosine).[4][11]

  • This reaction forms an ether bond, linking the iodinated phenol ring of the donor DIT to the acceptor MIT. The alanine side chain of the donor DIT is cleaved and remains in the thyroglobulin backbone as a dehydroalanine residue.[6]

The precise positioning of MIT and DIT residues within the three-dimensional structure of thyroglobulin is critical for efficient coupling.[6]

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) I_blood Iodide (I⁻) NIS NIS Symporter I_blood->NIS Trapping I_cell Iodide (I⁻) NIS->I_cell Pendrin Pendrin I_cell->Pendrin TPO Thyroid Peroxidase (TPO) + H₂O₂ Pendrin->TPO Efflux Tg_synthesis Thyroglobulin (Tg) Synthesis (ER/Golgi) Tg_colloid Thyroglobulin (Tg) Tg_synthesis->Tg_colloid Exocytosis Lysosome Lysosome T3T4_release T3 & T4 Release Lysosome->T3T4_release MIT_DIT_cell MIT / DIT Lysosome->MIT_DIT_cell Endosome Endocytosis & Proteolysis Endosome->Lysosome T3T4_release->I_blood Secretion Deiodinase Iodotyrosine Deiodinase I_recycled Recycled I⁻ Deiodinase->I_recycled MIT_DIT_cell->Deiodinase I_recycled->I_cell I_oxidized Oxidized Iodine (I⁰) TPO->I_oxidized Oxidation MIT_on_Tg MIT on Tg (3-Iodo-L-tyrosine) TPO->MIT_on_Tg Iodination DIT_on_Tg DIT on Tg TPO->DIT_on_Tg Iodination T3T4_on_Tg T3 & T4 on Tg TPO->T3T4_on_Tg Coupling I_oxidized->TPO Tg_colloid->TPO MIT_on_Tg->TPO DIT_on_Tg->TPO T3T4_on_Tg->Endosome

Caption: The thyroid hormone synthesis pathway.

The Role of this compound in Research

While 3-Iodo-L-tyrosine is the endogenous substrate, the D-isomer, this compound, serves as a valuable compound in research and drug development.[13] Its structural similarity to the natural amino acid allows it to be incorporated into biological systems, making it a useful tool for:

  • Biochemical Studies : It can be used as a substrate or inhibitor in enzyme assays to investigate iodination processes and probe the active sites of enzymes like TPO.[13]

  • Drug Development : The compound is explored in the development of novel pharmaceuticals targeting thyroid-related diseases.[13]

  • Radiolabeling : this compound can be used in radiolabeling studies for in vivo imaging applications.[13]

Methodologies for Studying 3-Iodo-tyrosine and Thyroid Hormone Synthesis

A robust understanding of this pathway requires validated experimental systems. Below are key protocols and models used in the field.

Experimental Protocol: In Vitro TPO-Catalyzed Coupling Reaction

This protocol is adapted from methodologies described in the literature for measuring the coupling activity of TPO in vitro.[14][15] The principle is to incubate pre-iodinated thyroglobulin with purified TPO and an H₂O₂ source, then measure the newly formed hormones.

Self-Validating System Rationale: This protocol includes negative controls (absence of TPO or H₂O₂) to ensure that hormone formation is dependent on enzymatic activity. The use of a known standard curve for hormone quantification ensures accuracy.

Step-by-Step Methodology:

  • Preparation of Iodinated Thyroglobulin (Tg-I): a. Obtain thyroglobulin with a low initial hormone content. b. Iodinate the Tg in vitro using potassium iodide (KI) and an oxidizing agent like Chloramine-T. c. Remove unbound iodide and reagents by extensive dialysis against a suitable buffer (e.g., 0.05 M sodium phosphate, pH 7.0). d. Determine the final iodine content of the prepared Tg-I.

  • Coupling Reaction Assay: a. Prepare reaction tubes in triplicate. The standard reaction mixture (e.g., 300 µL total volume) should contain:

    • 0.15 mg of newly prepared Tg-I.
    • 8-10 ng of purified human TPO.
    • An H₂O₂-generating system (e.g., 400 ng glucose and 0.8 ng glucose oxidase).
    • Optional: A coupling stimulator like free Diiodotyrosine (DIT) at ~1 µM.
    • 0.05 M sodium phosphate buffer, pH 7.0. b. Prepare control tubes: (1) without TPO, (2) without the H₂O₂-generating system. c. Incubate all tubes at 37°C for a set time (e.g., 20-30 minutes, based on time-course experiments).[15] d. Stop the reaction (e.g., by adding a TPO inhibitor like propylthiouracil or by heat inactivation).

  • Hormone Quantification: a. Digest the thyroglobulin in all tubes using a non-specific protease like Pronase to release all amino acids and iodothyronines. b. Acidify the digest slightly. c. Quantify the amount of newly formed T3 and T4 using a validated method such as Radioimmunoassay (RIA) or LC-MS/MS. d. Express coupling activity as ng of T3 (or T4) formed per mg of thyroglobulin.

In_Vitro_Coupling_Workflow cluster_reaction Step 3: Coupling Reaction (37°C) start Start: Low-Hormone Thyroglobulin (Tg) iodination Step 1: In Vitro Iodination (KI + Chloramine-T) start->iodination dialysis Step 2: Dialysis (Remove free iodide) iodination->dialysis tg_i Result: Iodinated Tg (Tg-I) with MIT/DIT dialysis->tg_i reaction_mix Incubate Tg-I with: - Purified TPO - H₂O₂ Source (Glucose/GOx) - Buffer (pH 7.0) tg_i->reaction_mix digestion Step 4: Proteolytic Digestion (Pronase) reaction_mix->digestion quantification Step 5: Quantification (RIA or LC-MS/MS) digestion->quantification end End: Coupling Activity (ng T3/mg Tg) quantification->end

Caption: Experimental workflow for the in vitro TPO coupling assay.

Analytical Techniques for Iodotyrosine Detection

Accurate quantification of 3-Iodo-tyrosine and related compounds is essential for both research and clinical diagnostics.[16][17]

Analytical MethodPrincipleApplication & Rationale
HPLC-UV Separates compounds based on their interaction with a stationary phase (e.g., C18 column), followed by detection using UV absorbance.[17]A robust and widely available method for separating and quantifying iodoamino acids in pharmaceutical and biological samples. UV detection is effective due to the aromatic nature of the compounds.
LC-MS/MS Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.The gold standard for quantitative analysis. Provides structural confirmation and can detect analytes at very low concentrations, crucial for complex biological matrices like serum or tissue digests.[16]
GC-MS Involves derivatization of the analytes to make them volatile, followed by separation via gas chromatography and detection by mass spectrometry.A powerful technique, though the requirement for derivatization adds complexity to sample preparation.[16]
Advanced Cellular Models

Studying thyroid hormone synthesis in a physiologically relevant context requires sophisticated cell culture models.

  • 2D Monolayer Cultures : While useful for studying specific cellular processes like proliferation, traditional 2D cultures on plastic surfaces often lead to thyrocyte de-differentiation, loss of polarity, and an inability to form functional follicles, thus failing to support hormone synthesis.[18][19]

  • 3D Culture Systems : Embedding primary thyrocytes in an extracellular matrix like collagen gel or Matrigel enables them to self-organize into three-dimensional, polarized follicle-like structures.[18][19][20][21] These 3D models more closely mimic the in vivo architecture, restore the expression of key genes (like TPO and Tg), and have been shown to be sufficient to restore nascent thyroid hormone synthesis, making them superior models for studying both normal physiology and the effects of endocrine-disrupting chemicals.[19]

Conclusion

3-Iodo-L-tyrosine is not merely an intermediate; it is a cornerstone of thyroid hormone biosynthesis. Its TPO-catalyzed formation on the thyroglobulin scaffold and its subsequent coupling to form T3 represent fundamental events in endocrine physiology. A thorough understanding of these mechanisms, supported by robust in vitro experimental models and precise analytical techniques, is paramount for researchers in endocrinology and professionals engaged in the development of therapeutics for thyroid disorders. The availability of its D-isomer further provides the scientific community with a crucial tool for dissecting these intricate biochemical pathways.

References

Biological activity of 3-Iodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Iodo-D-tyrosine

Introduction

This compound is a halogenated derivative of the non-proteinogenic D-isomer of the amino acid tyrosine.[1][2] Unlike its L-isomer counterpart, which is a known intermediate in the biosynthesis of thyroid hormones, this compound is primarily utilized as a specialized tool in biochemical and pharmaceutical research.[3][4][5] Its structural similarity to L-tyrosine allows it to interact with specific biological targets, while its D-configuration and iodine substitution confer unique properties, such as resistance to enzymatic degradation and utility as a probe for metabolic pathways.[2][6]

This guide provides an in-depth exploration of the biological activities of this compound, focusing on its core mechanisms of action, applications in research, and detailed protocols for its experimental use. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Section 1: Core Mechanism of Action - Tyrosine Hydroxylase Inhibition

The most significant and well-characterized biological activity of iodotyrosine derivatives is the inhibition of Tyrosine Hydroxylase (TH).[7][8] TH (EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of catecholamines, a critical class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[9]

3-Iodo-tyrosine acts as a potent, reversible, and competitive inhibitor of TH.[3][9] Its structure mimics the endogenous substrate, L-tyrosine, allowing it to bind to the enzyme's active site. However, the presence of the bulky iodine atom at the 3-position of the phenyl ring interferes with the catalytic hydroxylation step, effectively blocking the conversion of tyrosine to L-DOPA. This inhibition provides a powerful method for experimentally modulating catecholamine levels in various research models. While much of the kinetic data has been established using the L-isomer, the D-isomer is expected to interact similarly with the enzyme's active site.[10]

Catecholamine_Pathway_Inhibition cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitor Inhibitory Action Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor This compound Tyrosine_to_LDOPA_edge Tyrosine_to_LDOPA_edge Inhibitor->Tyrosine_to_LDOPA_edge Competitively Inhibits

Caption: Inhibition of the catecholamine synthesis pathway by this compound.

Parameter Value Enzyme Notes
Ki (Inhibitor Constant)0.39 µMTyrosine HydroxylaseData reported for the L-isomer, 3-Iodo-L-tyrosine.[10]

Section 2: Applications in Neurobiological Research

By virtue of its ability to inhibit TH, this compound serves as an invaluable tool for investigating the roles of catecholamines in the central nervous system.

Dopamine Depletion Models: Researchers have used 3-iodotyrosine to create models of dopamine depletion, allowing for the study of its effects on behavior and neuronal function. For example, feeding Drosophila melanogaster with 3-iodotyrosine resulted in altered dopamine levels, which was used to investigate the neurotransmitter's role in social spacing.[3]

Probing Parkinson's Disease Pathophysiology: At high concentrations, 3-Iodo-L-tyrosine has been shown to induce Parkinson-like features in various experimental models.[11] This is a critical consideration for experimental design, as it highlights a potential off-target or toxic effect at supra-physiological doses. Studies have shown that exposure to high levels of 3-Iodo-L-tyrosine can lead to the aggregation of α-synuclein and the loss of TH-positive cells, which are key pathological hallmarks of Parkinson's disease.[10][11] This effect is thought to be mediated by its potent inhibition of dopamine biosynthesis, leading to cellular stress.[9][11]

Parkinsonism_Workflow start Start: Animal Model (e.g., Mice) treatment Administer this compound (e.g., Intrastriatal Injection) + Vehicle Control start->treatment incubation Incubation Period (Long-term) treatment->incubation behavioral Behavioral Analysis (e.g., Open Field Test for Locomotor Activity) incubation->behavioral histology Post-mortem Tissue Analysis (e.g., Substantia Nigra) incubation->histology end End: Data Interpretation behavioral->end analysis Immunohistochemistry: - α-synuclein aggregation - TH-positive cell count histology->analysis analysis->end

Caption: Workflow for studying this compound-induced Parkinson-like features.

Section 3: Role in Metabolic and Endocrine System Studies

While the L-isomer of 3-iodotyrosine is a direct precursor in thyroid hormone synthesis, the administration of any exogenous iodotyrosine can interfere with normal thyroid function by disrupting the iodination of thyroglobulin.[9][12][13] However, the unique properties of the D-isomer make it a valuable probe for metabolic transport systems.

Metabolic Tracer for Amino Acid Transport: As a D-amino acid, this compound is not readily incorporated into proteins and is resistant to many metabolic enzymes, enhancing its stability in biological systems.[2] This makes its radioiodinated form an excellent tracer for studying membrane amino acid transport. In vivo studies have demonstrated that [¹²³I]this compound shows high accumulation in the pancreas, where it acts as an artificial amino acid to selectively measure membrane transport activity, independent of subsequent protein synthesis.[5]

Section 4: Utility in Drug Development and Biotechnology

The distinct chemical features of this compound make it a versatile building block in peptide synthesis and for creating diagnostic tools.

  • Peptide Synthesis: Incorporating D-amino acids like this compound into peptide chains can significantly increase their stability and resistance to enzymatic breakdown by proteases.[2] The Fmoc-protected version, Fmoc-3-iodo-D-tyrosine, is a key reagent for this purpose in solid-phase peptide synthesis.[14]

  • Radiolabeling and Bioconjugation: The iodine atom provides a convenient site for radiolabeling, particularly with iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), for use in medical imaging and in vitro assays.[2][6][12] Its structure also facilitates bioconjugation, enabling its attachment to other biomolecules to create targeted drug delivery systems or diagnostic probes.[2]

Section 5: Key Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 5.1: In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory potential of this compound on TH activity by measuring the consumption of the cofactor 6,7-dimethyl-5,6,7,8-tetrahydropterine (DMPH₄).

Principle: TH oxidizes L-tyrosine to L-DOPA while simultaneously oxidizing DMPH₄ to its quinonoid form (q-DMPH₂). The regeneration of DMPH₄ is coupled to the oxidation of NADH by dihydropteridine reductase (DHPR), which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified Tyrosine Hydroxylase (e.g., from rat PC12 cells or recombinant)

  • Dihydropteridine reductase (DHPR)

  • L-Tyrosine

  • This compound

  • NADH

  • DMPH₄

  • Catalase

  • Assay Buffer: 50 mM HEPES, pH 7.0

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, Catalase (to remove H₂O₂), DHPR, and NADH.

  • Prepare Inhibitor and Substrate: Prepare serial dilutions of this compound in Assay Buffer. Prepare a stock solution of L-tyrosine.

  • Assay Setup: In a 96-well UV-transparent plate, add the following to each well:

    • Reagent Mix

    • Varying concentrations of this compound (test wells) or buffer (control wells).

    • A fixed concentration of L-tyrosine.

  • Initiate Reaction: Add TH enzyme to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

    • To determine the Ki, repeat the assay with multiple fixed concentrations of L-tyrosine and analyze the data using a Dixon plot or non-linear regression (e.g., Michaelis-Menten with competitive inhibition model).

TH_Assay_Workflow start Start: Prepare Reagents prep_mix Prepare Master Mix (Buffer, Catalase, DHPR, NADH) start->prep_mix prep_cpd Prepare Serial Dilutions of this compound start->prep_cpd setup_plate Set up 96-well Plate: - Master Mix - Inhibitor/Vehicle - L-Tyrosine prep_mix->setup_plate prep_cpd->setup_plate initiate Initiate Reaction: Add TH Enzyme setup_plate->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze Data Analysis: Calculate Reaction Rates, Determine IC50 / Ki measure->analyze end End: Report Results analyze->end

Caption: Experimental workflow for the in vitro TH inhibition assay.

Protocol 5.2: Cellular Assay for Dopamine Depletion in SH-SY5Y Cells

This protocol details a method to assess the effect of this compound on intracellular dopamine levels in a human neuroblastoma cell line.

Principle: SH-SY5Y cells can synthesize dopamine. Treatment with a TH inhibitor like this compound is expected to reduce dopamine production. Intracellular dopamine is then extracted and quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with FBS)

  • This compound

  • Vehicle (e.g., 0.1 M HCl, neutralized in media)

  • MTT reagent for viability assay

  • Lysis/Extraction Buffer: 0.1 M Perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

  • HPLC-ECD system

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in 12-well plates and allow them to adhere and grow to ~80% confluency.

  • Stock Solution Preparation: Dissolve this compound in a dilute acidic solution (e.g., 0.1 M HCl) to create a concentrated stock.[9] Always sterile-filter the final working solution.

  • Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in a complete cell culture medium. Crucially, ensure the final pH of the medium is neutralized to avoid pH shock to the cells. [9]

    • Remove old media from cells and replace it with media containing various concentrations of this compound or a vehicle control.

    • Incubate for a defined period (e.g., 24 hours).

  • Cell Viability Assay (Parallel Plate): In a separate 96-well plate cultured in parallel, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.

  • Dopamine Extraction:

    • After incubation, place the 12-well plate on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold Lysis/Extraction Buffer to each well.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Quantification:

    • Collect the supernatant.

    • Inject a defined volume of the supernatant into the HPLC-ECD system.

    • Quantify dopamine levels by comparing the peak area to a standard curve and normalizing to the internal standard.

  • Data Analysis: Normalize dopamine content to the total protein concentration in each sample. Compare the dopamine levels in treated cells to the vehicle control.

Conclusion

This compound is a multifaceted molecule with significant biological activities. Its primary role as a potent competitive inhibitor of tyrosine hydroxylase makes it an indispensable tool for neurobiological research, particularly for studying the functional consequences of catecholamine depletion.[3][10] Furthermore, its unique characteristics as a D-amino acid derivative provide distinct advantages for its use as a metabolic probe and as a stabilizing component in synthetic peptides.[2][5] Understanding its mechanisms of action, potential for off-target effects at high concentrations, and proper experimental application is crucial for leveraging its full potential in scientific discovery and drug development.

References

An In-depth Technical Guide to the Cellular Mechanism of Action of 3-Iodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, is a molecule of significant interest to researchers in cellular biology, neurochemistry, and drug development. Its structural similarity to L-tyrosine, a critical precursor for neurotransmitters and melanin, positions it as a potent modulator of key enzymatic pathways. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound at the cellular level. We will delve into its role as an enzymatic inhibitor, its potential for inducing cellular stress and neurotoxicity, and provide detailed protocols for investigating its effects in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique biochemical properties of this compound.

Introduction: The Significance of D-Amino Acids and Their Analogs

While L-amino acids are the canonical building blocks of proteins, the presence and functional significance of D-amino acids in biological systems are increasingly recognized.[1][2] These enantiomers can act as signaling molecules and modulators of enzymatic activity. This compound (Figure 1) is a synthetic D-amino acid analog that has garnered attention for its ability to interfere with critical metabolic pathways that utilize L-tyrosine as a substrate. Its primary mechanisms of action revolve around the competitive inhibition of key enzymes, namely tyrosinase and tyrosine hydroxylase.

Figure 1: Chemical Structure of this compound

(Image of the chemical structure of this compound would be placed here)

This guide will explore these mechanisms in detail, providing the theoretical framework and practical methodologies for their investigation.

Inhibition of Melanin Synthesis: Targeting Tyrosinase

Melanin, the primary pigment in human skin, hair, and eyes, is produced through a process called melanogenesis. The rate-limiting enzyme in this pathway is tyrosinase.[3] This copper-containing enzyme catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin synthesis.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of tyrosinase.[3] Its structural resemblance to the natural substrate, L-tyrosine, allows it to bind to the active site of the enzyme. However, due to the presence of the iodine atom and its D-configuration, it is not efficiently processed by the enzyme, thereby blocking the binding of L-tyrosine and inhibiting melanin production. The competitive nature of this inhibition has been demonstrated in studies with the related compound, D-tyrosine.[3]

Tyrosinase_Inhibition cluster_Tyrosinase Tyrosinase Active Site Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Catalyzes L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase Binds This compound This compound This compound->Tyrosinase Competitively Binds & Inhibits

Caption: Competitive inhibition of tyrosinase by this compound.

Quantitative Analysis of Tyrosinase Inhibition
Compound Target Inhibition Metric Value Reference
Kojic Acid (reference)Mushroom TyrosinaseIC50~18.27 µM[4]
3-Iodo-L-tyrosineTyrosinase-Potent Inhibitor[5]
D-TyrosineTyrosinase-Competitive Inhibitor[3]

Table 1: Inhibitory constants for selected tyrosinase inhibitors. Data for this compound is not extensively published and requires experimental determination.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine

  • This compound

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000-2000 U/mL.

    • Prepare a stock solution of L-tyrosine (e.g., 2 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or DMSO, ensuring final solvent concentration in the assay is minimal). Create a dilution series of this compound.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 20 µL of varying concentrations of this compound solution.

    • Control well (No inhibitor): Add 20 µL of the solvent used for the inhibitor.

    • Blank well (No enzyme): Add 40 µL of phosphate buffer.

  • Enzyme Addition:

    • Add 20 µL of the tyrosinase solution to the test and control wells.

    • Mix gently and pre-incubate for 10 minutes at room temperature.

  • Substrate Addition & Measurement:

    • Initiate the reaction by adding 160 µL of the L-tyrosine solution to all wells.

    • Immediately measure the absorbance at 475-492 nm using a microplate reader in kinetic mode for 10-20 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Modulation of Catecholamine Synthesis: Targeting Tyrosine Hydroxylase

Catecholamines, including dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones that regulate a vast array of physiological and cognitive processes. The biosynthesis of catecholamines begins with the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the rate-limiting enzyme, tyrosine hydroxylase (TH).[6]

Mechanism of Inhibition

Similar to its effect on tyrosinase, 3-Iodo-L-tyrosine is a known competitive inhibitor of tyrosine hydroxylase.[5][7] It competes with the endogenous substrate L-tyrosine for binding to the active site of the TH enzyme. While direct evidence for the D-isomer is less documented, its structural similarity to the L-isomer strongly suggests a similar competitive inhibitory mechanism.[8][9] This inhibition leads to a reduction in the synthesis of L-DOPA and, consequently, a decrease in the production of downstream catecholamines.

TH_Inhibition cluster_TH Tyrosine Hydroxylase Active Site TH TH L-DOPA L-DOPA TH->L-DOPA Catalyzes L-Tyrosine L-Tyrosine L-Tyrosine->TH Binds This compound This compound This compound->TH Competitively Binds & Inhibits Dopamine Dopamine L-DOPA->Dopamine

Caption: Competitive inhibition of tyrosine hydroxylase by this compound.

Quantitative Analysis of Tyrosine Hydroxylase Inhibition

The inhibitory potency of compounds against tyrosine hydroxylase is also characterized by IC50 and Ki values. For 3-Iodo-L-tyrosine, a Ki value has been reported, indicating its high affinity for the enzyme.

Compound Target Inhibition Metric Value Reference
3-Iodo-L-tyrosineTyrosine HydroxylaseKi0.39 µM[10]
Metirosine (α-methyl-p-tyrosine)Tyrosine Hydroxylase-Clinically used inhibitor[11]

Table 2: Inhibitory constants for selected tyrosine hydroxylase inhibitors. Kinetic data for this compound requires further investigation.

Experimental Protocol: In Vitro Tyrosine Hydroxylase Activity Assay

This protocol describes a method to measure the activity of tyrosine hydroxylase and assess the inhibitory potential of this compound.

Materials:

  • Purified or recombinant Tyrosine Hydroxylase

  • L-Tyrosine

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) - cofactor

  • Catalase

  • Ferrous ammonium sulfate (for some TH preparations)

  • This compound

  • HEPES buffer (e.g., 50 mM, pH 7.0)

  • Perchloric acid (PCA)

  • HPLC system with electrochemical detection

Procedure:

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, BH4, catalase, and ferrous ammonium sulfate (if required).

  • Inhibitor and Enzyme Addition:

    • Add the desired concentration of this compound or vehicle control to the reaction mixture.

    • Add the tyrosine hydroxylase enzyme to the mixture and pre-incubate for 5-10 minutes at 37°C.

  • Initiate Reaction:

    • Start the reaction by adding L-tyrosine to the mixture.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Terminate Reaction:

    • Stop the reaction by adding an equal volume of cold PCA.

    • Centrifuge to pellet precipitated protein.

  • Quantify L-DOPA Production:

    • Analyze the supernatant for L-DOPA content using HPLC with electrochemical detection.

  • Data Analysis:

    • Calculate the amount of L-DOPA produced in the presence and absence of the inhibitor.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the tyrosinase assay.

Potential for Neurotoxicity: Induction of Alpha-Synuclein Aggregation

Beyond its role as a competitive enzyme inhibitor, high concentrations of 3-iodotyrosine have been implicated in neurotoxic events, particularly the aggregation of alpha-synuclein.[10] Alpha-synuclein is a presynaptic neuronal protein that, in its aggregated form, is a primary component of Lewy bodies, the pathological hallmark of Parkinson's disease and other synucleinopathies.

Proposed Mechanism

The precise mechanism by which 3-iodotyrosine induces alpha-synuclein aggregation is not fully elucidated. However, it is hypothesized that the inhibition of tyrosine hydroxylase and the subsequent disruption of dopamine homeostasis may play a role.[12] Alternatively, the presence of the iodinated tyrosine analog may directly promote the misfolding and aggregation of alpha-synuclein through non-covalent interactions.

aSyn_Aggregation This compound This compound Cellular_Stress Cellular_Stress This compound->Cellular_Stress Induces aSyn_Monomer α-Synuclein Monomer Cellular_Stress->aSyn_Monomer Promotes Misfolding aSyn_Oligomer α-Synuclein Oligomer aSyn_Monomer->aSyn_Oligomer Aggregates to aSyn_Fibril α-Synuclein Fibril aSyn_Oligomer->aSyn_Fibril Forms

Caption: Proposed pathway for this compound-induced α-synuclein aggregation.

Experimental Protocol: Thioflavin T Assay for Alpha-Synuclein Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[1][13]

Materials:

  • Recombinant human alpha-synuclein monomer

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities

  • Shaking incubator

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of alpha-synuclein monomer in PBS.

    • Prepare a fresh stock solution of ThT (e.g., 1 mM) in water and filter through a 0.2 µm filter. Dilute the ThT stock in PBS to a working concentration (e.g., 25 µM).

    • Prepare a dilution series of this compound in PBS.

  • Assay Setup:

    • In a 96-well plate, combine the alpha-synuclein monomer, ThT working solution, and different concentrations of this compound.

    • Include a positive control (alpha-synuclein without inhibitor) and a negative control (buffer and ThT only).

  • Incubation and Measurement:

    • Seal the plate and incubate at 37°C with continuous shaking in a plate reader.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.[13]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the aggregation kinetics by comparing the lag time, maximum fluorescence intensity, and the apparent rate of aggregation between the control and inhibitor-treated samples.

Other Potential Cellular Effects

Interference with Thyroid Hormone Synthesis

3-Iodotyrosine is a natural intermediate in the synthesis of thyroid hormones (T3 and T4).[4] Exogenous administration of this compound could potentially interfere with the normal iodination of thyroglobulin and subsequent coupling reactions, leading to altered thyroid hormone levels. This off-target effect should be considered when interpreting experimental results, particularly in in vivo studies.

Effects on Tryptophan Hydroxylase and Serotonin Synthesis

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin.[14] Given the structural and mechanistic similarities between tyrosine hydroxylase and tryptophan hydroxylase, it is plausible that this compound could also inhibit TPH. However, studies have shown that some tyrosine hydroxylase inhibitors have little effect on tryptophan hydroxylase.[14] Further investigation is required to definitively determine the effect of this compound on serotonin synthesis.

Conclusion and Future Directions

This compound is a valuable research tool for probing the cellular roles of tyrosine-dependent pathways. Its primary, well-established mechanisms of action are the competitive inhibition of tyrosinase and tyrosine hydroxylase. Furthermore, at higher concentrations, it exhibits the potential to induce neurotoxic effects through the promotion of alpha-synuclein aggregation.

Future research should focus on several key areas:

  • Stereospecificity: A direct comparison of the inhibitory potency of this compound and 3-Iodo-L-tyrosine on both tyrosinase and tyrosine hydroxylase is needed to fully understand the role of stereochemistry in its activity.

  • Kinetic Parameters: Detailed kinetic studies to determine the Ki values of this compound for its target enzymes are essential for a more precise understanding of its inhibitory potential.

  • Tryptophan Hydroxylase Inhibition: The effect of this compound on tryptophan hydroxylase and serotonin synthesis warrants further investigation to broaden our understanding of its pharmacological profile.

  • In Vivo Studies: Elucidating the in vivo consequences of this compound administration, including its effects on pigmentation, catecholamine levels, and potential neurotoxicity, will be crucial for translating in vitro findings to more complex biological systems.

By continuing to explore the multifaceted cellular effects of this compound, the scientific community can further unlock its potential as both a powerful research tool and a lead compound for the development of novel therapeutics.

References

A Senior Application Scientist's Guide to 3-Iodo-D-tyrosine as a Precursor for Iodinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-D-tyrosine

In the landscape of modern drug discovery and biochemical research, the strategic selection of precursors is paramount to the successful synthesis of complex molecules. This compound, a halogenated derivative of the essential amino acid D-tyrosine, stands out as a uniquely valuable building block. Its significance lies not only in its structural similarity to endogenous tyrosine but, more critically, in the reactive iodine atom positioned on the aromatic ring. This feature makes it an indispensable precursor for introducing iodine, including its radioisotopes, into peptides, proteins, and other bioactive molecules.[1][2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will move beyond simple protocols to explore the underlying chemical principles, offer field-proven insights, and present self-validating methodologies to ensure reproducible and reliable outcomes in your research. This molecule is not merely a reagent; it is a versatile tool for probing biological systems and developing novel therapeutics.[1][2][3] Its applications are diverse, ranging from thyroid hormone research and neurotransmitter studies to the development of advanced radiopharmaceuticals for medical imaging and targeted therapies.[1][3][4]

Core Properties and Handling

A thorough understanding of the physicochemical properties of this compound is the foundation for its successful application. This knowledge informs everything from solvent selection to storage conditions, ensuring the integrity of the compound throughout your experimental workflow.

PropertyValueSource
Molecular Formula C₉H₁₀INO₃PubChem[5]
Molecular Weight 307.09 g/mol Chem-Impex[1], PubChem[5]
CAS Number 25799-58-0PubChem[5], Chem-Impex[2]
Appearance White to off-white powderChem-Impex[1]
Melting Point 198-203 °C (decomposes)Chem-Impex[1][2]
Solubility Soluble in dilute aqueous acidSigma-Aldrich
Storage Store at 0-8°C, protect from lightChem-Impex[2]

Expert Insight: The decomposition at the melting point is a critical handling parameter. When preparing for reactions, avoid prolonged heating. For solubilization, particularly for stock solutions, using a dilute acidic solution (e.g., 1N HCl) is effective, as noted in optical rotation measurements.[1] However, always consider the pH compatibility with your downstream application. For long-term storage, refrigeration and protection from light are non-negotiable to prevent photodegradation and maintain purity.

Synthesis of Iodinated Tyrosine Derivatives: Mechanistic Considerations

The introduction of iodine onto a tyrosine residue, whether as a free amino acid or within a peptide, is typically an electrophilic aromatic substitution reaction. The phenolic ring of tyrosine is activated towards electrophiles, making the positions ortho to the hydroxyl group (positions 3 and 5) susceptible to iodination.

Diagram: Chemical Structure of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Purification Tyrosine Tyrosine Substrate Mix Combine Substrate, Buffer, NaI, Enzyme Tyrosine->Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Mix Iodide NaI (with Radioisotope if needed) Iodide->Mix Enzyme Lactoperoxidase Solution Enzyme->Mix H2O2 Hydrogen Peroxide (Initiator) Initiate Add H₂O₂ to Initiate Mix->Initiate Incubate Incubate (e.g., 30 min, RT) Initiate->Incubate Quench Quench with Sodium Metabisulfite Incubate->Quench Purify Purification (e.g., HPLC, SPE) Quench->Purify Analysis QC Analysis (TLC, HPLC) Purify->Analysis

References

Discovery and history of 3-Iodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-D-tyrosine: From Discovery to Modern Application

Abstract

This compound, a halogenated derivative of the non-proteinogenic D-isomer of tyrosine, represents a fascinating intersection of thyroid biochemistry, neuroscience, and pharmaceutical chemistry. Though not a direct participant in endogenous thyroid hormone synthesis in the manner of its L-isomer, its unique stereochemistry and the presence of an iodine atom have established it as an invaluable tool for researchers. This guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of this compound. We will delve into its pivotal role as an enzymatic inhibitor, its utility in developing models of neurodegenerative disease, and its application as a specialized building block in peptide synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Genesis of a Research Tool: Discovery and Historical Context

The story of this compound is intrinsically linked to the broader history of iodine and thyroid research. The discovery of iodine in the early 19th century and the subsequent realization of its concentration in the thyroid gland paved the way for understanding its biological significance. Researchers eventually isolated and identified the iodinated forms of L-tyrosine—monoiodotyrosine (MIT) and diiodotyrosine (DIT)—as the fundamental precursors to the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[1][2][3] This established the process of tyrosine iodination as a critical step in endocrinology.

While L-amino acids form the primary basis of life, the scientific exploration of their D-isomers, or enantiomers, revealed unique properties. D-amino acids are notably more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acid peptide bonds.[4] This inherent stability made synthetic D-amino acid derivatives, like this compound, attractive candidates for creating more robust research probes and therapeutic agents.

The first documented chemical synthesis of the core 3-iodotyrosine molecule dates back to the mid-20th century, with a notable paper by Hillmann and Hillmann-Elies in 1956 detailing a synthetic route.[5] These early syntheses laid the groundwork for producing specific isomers for targeted research, allowing scientists to decouple the effects of the iodinated tyrosine structure from the metabolic pathways designed for its natural L-form. This distinction was crucial, as it enabled the use of this compound not as a substrate for hormone synthesis, but as a modulator and probe of biological systems.[6][7]

Part 2: Synthesis and Physicochemical Characterization

The generation of this compound for research purposes relies on well-established principles of organic chemistry, specifically the electrophilic aromatic substitution on the phenolic ring of D-tyrosine.

Causality in Synthetic Strategy

The hydroxyl group of the tyrosine side chain is an activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to attack by electrophiles. This activation is strongest at the ortho and para positions relative to the hydroxyl group. Since the para position is already occupied by the alanine side chain, electrophilic substitution preferentially occurs at the two ortho positions (C3 and C5). The primary challenge in synthesizing this compound is to control the reaction conditions to favor mono-iodination at the C3 position over the formation of the di-iodinated byproduct, 3,5-diiodo-D-tyrosine. This is typically achieved by carefully controlling the stoichiometry of the iodinating agent.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the direct iodination of D-tyrosine.

  • Dissolution: Dissolve D-tyrosine in a suitable alkaline aqueous solution, such as dilute ammonium hydroxide, to deprotonate the phenolic hydroxyl group. This enhances its activating effect and increases solubility.

  • Iodination: Slowly add a solution of iodine (I₂) and potassium iodide (KI) to the D-tyrosine solution with constant stirring. The KI is used to form the triiodide ion (I₃⁻), which serves as a milder and more soluble source of electrophilic iodine compared to I₂ alone. The molar ratio of iodine to D-tyrosine should be kept at or slightly below 1:1 to maximize the yield of the mono-iodinated product.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Precipitation: Upon completion, slowly acidify the reaction mixture with an acid like acetic acid. As the pH drops to the isoelectric point of this compound, the product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove residual salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from hot water.

  • Validation: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

All quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀INO₃[10]
Molecular Weight 307.09 g/mol [10]
Appearance White to off-white powder[10]
CAS Number 25799-58-0[1]
PubChem CID 6603889[11]

Visualization of Synthesis

Synthesis_of_3_Iodo_D_tyrosine D_Tyrosine D-Tyrosine Product This compound D_Tyrosine->Product Electrophilic Aromatic Substitution Reagents I₂ / KI (Electrophilic Iodine) Reagents->D_Tyrosine

Caption: Synthesis of this compound from D-tyrosine.

Part 3: Biological Roles and Mechanistic Action

The primary value of this compound in research stems from its ability to act as a highly specific inhibitor of a key enzyme in catecholamine biosynthesis.

Potent Inhibition of Tyrosine Hydroxylase

3-Iodotyrosine is a powerful inhibitor of tyrosine hydroxylase (TH), with a Ki value reported to be in the sub-micromolar range (0.39 µM).[12] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[13] By catalyzing the conversion of L-tyrosine to L-DOPA, TH serves as the crucial first step in this entire pathway.

The inhibitory action of 3-iodotyrosine provides researchers with a chemical tool to acutely and reversibly shut down the production of these neurotransmitters.[1] This allows for precise investigation into the physiological and behavioral consequences of catecholamine depletion, which is fundamental to understanding conditions like Parkinson's disease, addiction, and mood disorders.[12][13]

Application in Thyroid and Amino Acid Transport Research

While not a direct precursor in the same way as its L-isomer, this compound serves as a valuable compound in thyroid research. It can be used to probe the specificity of enzymes like thyroid peroxidase and the various transport proteins involved in iodine and tyrosine uptake.[6][14]

Furthermore, the iodine atom makes the molecule an excellent candidate for radiolabeling with isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I.[6][10] Radioiodinated this compound has been successfully used as a tracer to study amino acid transport mechanisms in vivo.[7] Because of its D-configuration, it is not readily incorporated into proteins, meaning its accumulation in tissues like the pancreas is primarily a measure of membrane transport activity rather than subsequent metabolic processes.[7] This provides a clearer, more isolated view of the transport function.

Visualization of Pathway Inhibition

Catecholamine_Pathway_Inhibition cluster_pathway Catecholamine Synthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Inhibitor This compound Inhibitor->LDOPA INHIBITS

Caption: Inhibition of Tyrosine Hydroxylase by this compound.

Part 4: Modern Applications in Research and Development

The unique properties of this compound have secured its place as a versatile tool in modern biomedical research and drug development.

Neuroscience and Disease Modeling

The most prominent application of this compound is in neuroscience. Its ability to inhibit tyrosine hydroxylase is leveraged to create robust and reproducible animal models of dopamine depletion.[12] Direct administration into specific brain regions, such as the striatum, can induce parkinsonism in mice, characterized by reduced locomotor activity and bradykinesia (slowness of movement).[12] These models are indispensable for screening potential anti-Parkinsonian drugs and for studying the downstream effects of dopamine loss on neural circuits. It has also been used in organisms like Drosophila melanogaster to investigate the role of dopamine in complex behaviors such as social spacing.[1]

Peptide Chemistry and Drug Design

In the field of medicinal chemistry, the incorporation of unnatural amino acids into peptides is a common strategy to enhance their therapeutic properties. Fmoc-3-iodo-D-tyrosine is used as a specialized building block in solid-phase peptide synthesis.[15]

  • Enhanced Stability: The D-configuration provides resistance to enzymatic cleavage, prolonging the peptide's half-life in vivo.[4]

  • Functional Handle: The iodine atom serves as a versatile chemical handle. It can be used for bioconjugation to attach other molecules, such as imaging agents or cytotoxic drugs, creating targeted delivery systems.[4] It also provides a site for further chemical modifications through cross-coupling reactions.

Experimental Workflow: Tyrosine Hydroxylase Inhibition Assay

This workflow outlines a self-validating system to quantify the inhibitory potential of this compound.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of purified tyrosine hydroxylase enzyme in a suitable buffer (e.g., MES buffer, pH 6.0) containing necessary cofactors like (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) and Fe²⁺.

    • Prepare a stock solution of the substrate, L-tyrosine.

  • Inhibitor Preparation:

    • Prepare a series of dilutions of this compound to test a range of concentrations. A vehicle control (buffer only) is essential.

  • Reaction Initiation:

    • In a multi-well plate, combine the enzyme solution with either the inhibitor dilutions or the vehicle control. Pre-incubate for a short period to allow for binding.

    • Initiate the reaction by adding the L-tyrosine substrate to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a fixed time (e.g., 20 minutes). The reaction produces L-DOPA.

  • Reaction Termination and Detection:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Quantify the amount of L-DOPA produced. This is commonly done using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, which offers high sensitivity and specificity.

  • Data Analysis:

    • Plot the rate of L-DOPA formation against the concentration of this compound.

    • Fit the data to a suitable inhibition model (e.g., Michaelis-Menten kinetics) to calculate the IC₅₀ (concentration of inhibitor causing 50% inhibition) and the inhibition constant (Ki).

Conclusion

This compound has traveled a remarkable scientific journey. Originating from foundational research into thyroid physiology, it was repurposed by chemists and neuroscientists into a precision tool. Its discovery was not a singular event but an evolution, built upon the understanding of iodination, stereochemistry, and enzyme kinetics. By providing a means to selectively inhibit tyrosine hydroxylase, it has profoundly advanced our understanding of the catecholamine system and its role in health and disease. Its continued use in peptide design and as a radiolabeled probe ensures that this compound will remain a relevant and powerful molecule in the arsenal of biomedical researchers for the foreseeable future.

References

An In-Depth Technical Guide to the Function of 3-Iodo-D-tyrosine in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-D-tyrosine, a halogenated derivative of the essential amino acid D-tyrosine, represents a molecule of significant interest in the exploration of metabolic pathways. While its L-isomer counterpart, 3-Iodo-L-tyrosine, is well-documented as a crucial intermediate in thyroid hormone synthesis and a modulator of catecholamine pathways, the D-isomer presents a unique metabolic profile with distinct enzymatic interactions and potential therapeutic applications. This guide provides a comprehensive technical overview of the metabolic functions of this compound, focusing on its role in thyroid hormone metabolism, its interaction with key enzymes such as D-amino acid oxidase, and its emerging potential in neurological research. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in their investigation of this intriguing molecule.

Introduction: The Significance of Stereochemistry in Iodinated Tyrosines

The biological activity of amino acids is profoundly influenced by their stereochemistry. In the realm of iodinated tyrosines, 3-Iodo-L-tyrosine (L-MIT) is a well-established precursor in the biosynthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4)[1]. It also functions as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine[2][3][4][5][6].

This compound (D-MIT), while sharing the same chemical formula, exhibits a distinct metabolic fate primarily due to its D-configuration. This guide will delve into the specific metabolic pathways and enzymatic interactions of this compound, highlighting its unique characteristics and research applications.

Core Metabolic Pathways of this compound

The metabolic journey of this compound diverges significantly from its L-isomer. The primary pathways of interest include its role in thyroid hormone dynamics and its catabolism by D-amino acid specific enzymes.

Role in Thyroid Hormone Synthesis and Regulation

While 3-Iodo-L-tyrosine is a direct precursor to thyroid hormones, the role of this compound is more nuanced. It is recognized as a valuable tool in studying thyroid hormone synthesis and metabolism[7]. Its structural similarity to L-tyrosine allows for its potential incorporation into biological systems for investigative purposes[7].

The key enzyme in the recycling of iodine from iodinated tyrosines is iodotyrosine deiodinase (IYD) , also known as iodotyrosine dehalogenase 1[8]. This enzyme facilitates iodide salvage by removing iodine from mono- and diiodotyrosine, which are byproducts of thyroid hormone production[8][9]. This process is crucial for maintaining iodide homeostasis within the thyroid gland[8]. While the primary substrate for IYD is the L-isomer, the stereospecificity of this enzyme is a critical area of research. Understanding the extent to which this compound can be deiodinated by IYD is essential for elucidating its impact on thyroid iodine economy.

dot

Thyroid_Hormone_Metabolism cluster_thyroid_follicle Thyroid Follicular Cell cluster_circulation Circulation Thyroglobulin Thyroglobulin L_MIT 3-Iodo-L-tyrosine (L-MIT) Thyroglobulin->L_MIT Proteolysis L_DIT 3,5-Diiodo-L-tyrosine (L-DIT) Thyroglobulin->L_DIT L_Tyrosine L-Tyrosine TPO Thyroid Peroxidase L_Tyrosine->TPO Iodination Iodide Iodide (I-) Iodide->TPO TPO->L_MIT TPO->L_DIT L_MIT->TPO Iodination T3_T4 T3 and T4 L_MIT->T3_T4 Coupling IYD Iodotyrosine Deiodinase (IYD) L_MIT->IYD L_DIT->T3_T4 Coupling L_DIT->IYD T3_T4_circ Circulating T3/T4 T3_T4->T3_T4_circ Recycled_Iodide Recycled Iodide IYD->Recycled_Iodide Recycled_Iodide->TPO D_MIT This compound (D-MIT) D_MIT->IYD Potential Interaction (Stereospecificity?) caption Figure 1: Overview of Thyroid Hormone Synthesis and the Potential Role of this compound.

Caption: Figure 1: Overview of Thyroid Hormone Synthesis and the Potential Role of this compound.

Metabolism by D-Amino Acid Oxidase (DAO)

A pivotal enzyme in the metabolism of D-amino acids is D-amino acid oxidase (DAO) [10]. This FAD-containing enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide[10]. DAO exhibits high specificity for D-isomers and is largely inactive towards L-amino acids[10].

The interaction of this compound with DAO is a key determinant of its metabolic fate. The oxidative deamination of this compound by DAO would yield 3-iodo-4-hydroxyphenylpyruvic acid. This metabolic step is crucial as it can alter the biological activity of the molecule and initiate its clearance from the body.

dot

D_MIT_Metabolism D_MIT This compound DAO D-Amino Acid Oxidase (DAO) D_MIT->DAO Keto_Acid 3-Iodo-4-hydroxyphenylpyruvic acid DAO->Keto_Acid Oxidative Deamination Ammonia Ammonia (NH3) DAO->Ammonia H2O2 Hydrogen Peroxide (H2O2) DAO->H2O2 caption Figure 2: Proposed metabolic pathway of this compound via D-Amino Acid Oxidase.

Caption: Figure 2: Proposed metabolic pathway of this compound via D-Amino Acid Oxidase.

Neurological Implications and Pharmacological Activity

While the L-isomer of 3-iodotyrosine is a known inhibitor of tyrosine hydroxylase, impacting dopamine synthesis, the neurological effects of the D-isomer are an area of active investigation[5][11][12]. Research on related halogenated D-amino acids, such as 3,5-dibromo-D-tyrosine, has shown promising therapeutic potential in models of stroke and seizures, suggesting that D-isomers of halogenated tyrosines may possess unique neuroactive properties.

The potential for this compound to modulate neurological pathways warrants further exploration, particularly in the context of its metabolism by DAO, which is present in the brain and can influence neurotransmitter systems.

Experimental Protocols for Investigating this compound Metabolism

To facilitate research in this area, this section provides detailed methodologies for studying the metabolic fate and function of this compound.

In Vitro Analysis of D-Amino Acid Oxidase Activity

This protocol outlines a method to determine if this compound is a substrate for DAO.

Objective: To measure the consumption of oxygen or the production of hydrogen peroxide upon incubation of this compound with purified DAO.

Materials:

  • Purified D-amino acid oxidase (from porcine kidney or a recombinant source)

  • This compound

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 8.3)

  • Oxygen electrode or a hydrogen peroxide detection kit (e.g., Amplex Red)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dilute HCl, neutralized before use).

  • Prepare the reaction mixture in the reaction vessel of the oxygen electrode or in a microplate. The mixture should contain phosphate buffer and the desired concentration of this compound.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of DAO.

  • Monitor the change in oxygen concentration or the increase in fluorescence/absorbance over time.

  • As a positive control, use a known DAO substrate such as D-alanine or D-serine.

  • As a negative control, perform the reaction without the enzyme or with heat-inactivated enzyme.

Data Analysis:

  • Calculate the rate of oxygen consumption or hydrogen peroxide production.

  • Determine the kinetic parameters (Km and Vmax) by varying the concentration of this compound.

dot

DAO_Assay_Workflow start Start prep_reagents Prepare Reagents: - DAO Enzyme - this compound - Buffer start->prep_reagents setup_reaction Set up Reaction Mixture (Buffer + Substrate) prep_reagents->setup_reaction equilibrate Equilibrate to 37°C setup_reaction->equilibrate add_enzyme Initiate Reaction (Add DAO) equilibrate->add_enzyme monitor Monitor O2 Consumption or H2O2 Production add_enzyme->monitor analyze Data Analysis (Calculate Rate, Km, Vmax) monitor->analyze end End analyze->end caption Figure 3: Experimental workflow for in vitro DAO activity assay.

Caption: Figure 3: Experimental workflow for in vitro DAO activity assay.

Cellular Uptake Studies

Understanding how this compound enters cells is crucial for interpreting its biological effects. D-amino acids can be transported by various amino acid transport systems, and their uptake can be studied using radiolabeled compounds or fluorescent biosensors[13].

Objective: To characterize the cellular uptake mechanism of this compound in a relevant cell line (e.g., neuronal cells, thyroid cells, or kidney cells).

Materials:

  • Cell line of interest

  • Radiolabeled [¹²⁵I]-3-Iodo-D-tyrosine or a fluorescently tagged D-amino acid biosensor system

  • Cell culture medium and supplements

  • Inhibitors of specific amino acid transport systems (e.g., BCH for system L, MeAIB for system A)

  • Scintillation counter or fluorescence microscope/plate reader

Procedure:

  • Culture cells to a suitable confluency in multi-well plates.

  • Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Incubate the cells with [¹²⁵I]-3-Iodo-D-tyrosine or the fluorescent biosensor substrate at various concentrations and for different time points.

  • To investigate the involvement of specific transporters, pre-incubate the cells with known transport inhibitors before adding the labeled substrate.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter or quantify the fluorescence.

Data Analysis:

  • Determine the time course and concentration dependence of uptake.

  • Analyze the effect of inhibitors to identify the transport systems involved.

In Vivo Metabolic Studies

Animal models are invaluable for understanding the whole-body metabolism and organ distribution of this compound.

Objective: To determine the pharmacokinetic profile and metabolic fate of this compound in a rodent model.

Materials:

  • Laboratory animals (e.g., rats or mice)

  • Radiolabeled [¹²⁵I]-3-Iodo-D-tyrosine

  • Metabolic cages for urine and feces collection

  • Surgical tools for tissue harvesting

  • Analytical equipment for metabolite profiling (e.g., HPLC with a radiation detector)

Procedure:

  • Administer a known dose of [¹²⁵I]-3-Iodo-D-tyrosine to the animals (e.g., via intravenous or intraperitoneal injection).

  • Collect blood, urine, and feces at various time points.

  • At the end of the study, euthanize the animals and harvest major organs (thyroid, liver, kidney, brain, etc.).

  • Measure the radioactivity in all collected samples to determine the biodistribution.

  • Extract metabolites from plasma, urine, and tissue homogenates.

  • Analyze the extracts using HPLC to separate and identify the parent compound and its metabolites.

Data Analysis:

  • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).

  • Quantify the distribution of radioactivity in different organs.

  • Identify and quantify the major metabolites of this compound.

Data Summary and Interpretation

The following table summarizes the key enzymes and transporters involved in the metabolism of this compound and provides expected outcomes from the described experimental protocols.

Metabolic Process Key Enzyme/Transporter Experimental Approach Expected Outcome/Parameter Measured
Oxidative Deamination D-Amino Acid Oxidase (DAO)In vitro enzyme assayRate of O₂ consumption or H₂O₂ production; Km, Vmax
Deiodination Iodotyrosine Deiodinase (IYD)In vitro enzyme assay with thyroid microsomesRelease of ¹²⁵I⁻ from radiolabeled substrate
Cellular Uptake Amino Acid Transporters (e.g., System L, System A)Cellular uptake assay with radiolabeled substrateTime- and concentration-dependent uptake; Inhibition by specific transporter inhibitors
In Vivo Metabolism Multiple enzymesIn vivo animal studies with radiolabeled compoundPharmacokinetic parameters; Biodistribution; Metabolite profile in plasma, urine, and tissues

Conclusion and Future Directions

This compound is a molecule with a unique metabolic profile that distinguishes it from its more extensively studied L-isomer. Its interaction with D-amino acid oxidase and its potential for distinct neurological activities make it a compelling subject for further research. The experimental protocols outlined in this guide provide a framework for a systematic investigation of its metabolic pathways and biological functions.

Future research should focus on:

  • Stereospecificity of Iodotyrosine Deiodinase: A definitive characterization of the ability of IYD to deiodinate this compound is crucial for understanding its impact on thyroid physiology.

  • Neurological Effects: In-depth studies are needed to elucidate the specific neuropharmacological effects of this compound and its metabolites.

  • Therapeutic Potential: Given the emerging roles of D-amino acids in health and disease, the therapeutic potential of this compound in areas such as neurological disorders and as a diagnostic imaging agent warrants investigation.

By employing the methodologies described herein, researchers can contribute to a more complete understanding of the metabolic significance of this compound and unlock its potential in various fields of biomedical science.

References

Methodological & Application

Application Notes and Protocols for Fmoc-3-iodo-D-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Incorporating 3-Iodo-D-tyrosine into Peptides

In the landscape of peptide-based drug discovery and chemical biology, the incorporation of non-canonical amino acids offers a powerful tool for modulating peptide structure, function, and therapeutic potential. Among these, Fmoc-3-iodo-D-tyrosine stands out as a particularly versatile building block.[1] The presence of an iodine atom on the aromatic ring of D-tyrosine not only provides a sterically demanding and chemically unique side chain but also serves as a reactive handle for a variety of post-synthetic modifications. This allows for the late-stage diversification of peptide scaffolds, a crucial advantage in the development of novel therapeutics, diagnostic tools, and research probes.[1][2]

The D-configuration of the amino acid confers resistance to enzymatic degradation, enhancing the in vivo stability and bioavailability of the resulting peptides. Furthermore, the iodine atom can be directly utilized for radioiodination in imaging studies or as a key reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[3][4][5] These reactions enable the formation of carbon-carbon bonds, facilitating the synthesis of biaryl-linked peptides, fluorescently labeled probes, and other complex peptide architectures that would be challenging to assemble through conventional peptide synthesis alone.[3][6][7]

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of Fmoc-3-iodo-D-tyrosine into peptides via solid-phase peptide synthesis (SPPS) and subsequent post-synthetic modifications. The methodologies described herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Physicochemical Properties of Fmoc-3-iodo-D-tyrosine

A thorough understanding of the properties of Fmoc-3-iodo-D-tyrosine is essential for its effective use in SPPS.

PropertyValueSource
Chemical Formula C₂₄H₂₀INO₅[8]
Molecular Weight 529.3 g/mol [8]
Appearance White to off-white powderCommercially available
Solubility Soluble in DMF, NMPGeneral knowledge
CAS Number 244028-70-4[9]

Core Workflow: From Resin to Modified Peptide

The overall process for utilizing Fmoc-3-iodo-D-tyrosine in SPPS and subsequent modification can be visualized as a multi-stage workflow. This diagram illustrates the key phases, from initial peptide assembly to the final, functionalized product.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Post-Synthetic Modification Resin 1. Resin Preparation (Swelling) Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Amino Acid Coupling (Standard AA) Deprotection1->Coupling1 Deprotection2 4. Fmoc Deprotection Coupling1->Deprotection2 Coupling_IodoTyr 5. Coupling of Fmoc-3-iodo-D-tyrosine Deprotection2->Coupling_IodoTyr Chain_Elongation 6. Chain Elongation (Repeat steps 2 & 3) Coupling_IodoTyr->Chain_Elongation Final_Deprotection 7. Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Suzuki 8a. Suzuki Coupling (Arylboronic acid, Pd catalyst) Final_Deprotection->Suzuki Option A Sonogashira 8b. Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst) Final_Deprotection->Sonogashira Option B Cleavage 9. Cleavage from Resin & Side-Chain Deprotection Suzuki->Cleavage Sonogashira->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Analysis 11. Characterization (Mass Spec, HPLC) Purification->Analysis

Figure 1. Workflow for SPPS with Fmoc-3-iodo-D-tyrosine.

Protocol 1: Incorporation of Fmoc-3-iodo-D-tyrosine via Fmoc-SPPS

This protocol outlines the manual incorporation of Fmoc-3-iodo-D-tyrosine into a peptide sequence using standard Fmoc/tBu chemistry. The quantities are based on a 0.1 mmol synthesis scale.

Materials:

  • Appropriate solid support resin (e.g., Rink Amide, Wang)

  • Fmoc-protected amino acids

  • Fmoc-3-iodo-D-tyrosine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% v/v in DMF)

  • Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)

  • Base for coupling: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, drain, and repeat the piperidine treatment for an additional 10 minutes to ensure complete Fmoc removal.[10]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

  • Amino Acid Coupling (Standard Residues):

    • In a separate vessel, pre-activate the standard Fmoc-amino acid (4 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.[12]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

    • After complete coupling, drain the solution and wash the resin with DMF (3 times).

  • Incorporation of Fmoc-3-iodo-D-tyrosine:

    • Repeat the Fmoc deprotection step (Step 2).

    • Pre-activate Fmoc-3-iodo-D-tyrosine (2-3 equivalents) with your chosen coupling reagent and DIPEA in DMF. Due to the steric bulk of the iodinated tyrosine, a slightly longer pre-activation time (5 minutes) and coupling time (2-4 hours) may be beneficial. The use of a stronger activating agent like HATU can also be considered.

    • Add the activated Fmoc-3-iodo-D-tyrosine solution to the resin and agitate.

    • Monitor the reaction for completeness with a Kaiser test. Given the value of this non-canonical amino acid, ensuring a complete reaction before proceeding is critical. Double coupling may be necessary.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Continue coupling subsequent amino acids as described in Step 3.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[12]

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Post-Synthetic Modification of Peptides Containing this compound

The true power of incorporating this compound lies in its ability to undergo on-resin palladium-catalyzed cross-coupling reactions.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol allows for the formation of a carbon-carbon bond between the iodinated tyrosine residue and an arylboronic acid, enabling the synthesis of biaryl-containing peptides.[3]

Suzuki_Coupling Peptide_I Peptide-Resin-I Product_Peptide Peptide-Resin-Ar Peptide_I->Product_Peptide Aryl_B Ar(B(OH)₂) Aryl_B->Product_Peptide Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) Reaction + Pd_Catalyst->Reaction Base Base (e.g., K₃PO₄, K₂CO₃) Base->Reaction Solvent Solvent (e.g., tBuOH/Toluene/H₂O) Solvent->Reaction

Figure 2. Suzuki-Miyaura cross-coupling on an iodinated peptide.

Materials:

  • Peptide-resin containing this compound

  • Arylboronic acid (3-5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂, 0.1-0.2 equivalents)

  • Base (e.g., K₃PO₄ or K₂CO₃, 3-5 equivalents)

  • Degassed solvent mixture (e.g., tBuOH/toluene/H₂O or DMF)

Procedure:

  • Swell the peptide-resin in the chosen solvent in a reaction vessel.

  • In a separate vial, dissolve the arylboronic acid, palladium catalyst, and base in the degassed solvent.

  • Add the solution to the resin.

  • Agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperature (e.g., 50-80°C) for 4-12 hours. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, drain the solution and wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove all traces of the catalyst and reagents.

  • The modified peptide can then be cleaved from the resin as described in Protocol 1, Step 7.

Protocol 3: On-Resin Sonogashira Cross-Coupling

This protocol facilitates the coupling of a terminal alkyne to the iodinated tyrosine residue, a valuable method for introducing bioorthogonal handles for click chemistry or for creating extended aromatic systems.[4][13]

Materials:

  • Peptide-resin containing this compound

  • Terminal alkyne (3-5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.1-0.2 equivalents)

  • Copper(I) iodide (CuI, 0.2-0.4 equivalents)

  • Base (e.g., triethylamine or DIPEA)

  • Degassed solvent (e.g., DMF or 1,4-dioxane)

Procedure:

  • Swell the peptide-resin in the degassed solvent.

  • Add the palladium catalyst, copper(I) iodide, terminal alkyne, and base to the reaction vessel.

  • Agitate the mixture under an inert atmosphere at room temperature for 6-24 hours.[14]

  • Monitor the reaction for completion.

  • Upon completion, drain the reaction mixture and wash the resin thoroughly with DMF, a chelating solution (e.g., 0.5% diisopropylethylamine, 0.5% sodium diethyldithiocarbamate in DMF) to remove metal contaminants, followed by DMF and DCM.

  • Cleave the alkynylated peptide from the resin as described in Protocol 1, Step 7.

Analytical Characterization

Following synthesis and purification by reverse-phase high-performance liquid chromatography (RP-HPLC), the identity and purity of the this compound-containing peptide and its modified derivatives should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome
RP-HPLC Purity assessmentA single, sharp peak indicating a pure compound.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Molecular weight confirmation and sequence verificationThe observed mass should match the calculated mass of the desired peptide.[15][16]
Tandem MS (MS/MS) Sequence confirmation and localization of modificationFragmentation pattern should confirm the amino acid sequence and pinpoint the location of the iodo-tyrosine and any subsequent modifications.

Troubleshooting and Expert Recommendations

  • Incomplete Coupling of Fmoc-3-iodo-D-tyrosine: Due to its steric hindrance, incomplete coupling can occur. It is advisable to use a stronger activating agent like HATU or HCTU, increase the coupling time, and perform a double coupling. Monitoring with a Kaiser test is crucial.

  • Side Reactions during Fmoc Deprotection: The standard 20% piperidine in DMF is generally well-tolerated. However, for particularly sensitive sequences, reducing the deprotection time or using a milder base like 2% DBU/2% piperidine in DMF can be considered, though DBU can catalyze aspartimide formation.[17][18]

  • Low Yield in Cross-Coupling Reactions: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation. The quality of the palladium catalyst is also paramount. Titrating the amount of catalyst and reaction temperature may be necessary for optimization.

  • Di-iodination: While Fmoc-3-iodo-D-tyrosine is used, it's important to be aware of potential di-iodination as a side reaction during direct iodination of unprotected peptides.[19] Using the pre-formed building block avoids this issue in SPPS.

Conclusion

Fmoc-3-iodo-D-tyrosine is a powerful and versatile building block for advanced peptide synthesis. Its strategic incorporation enables the creation of peptides with enhanced stability and provides a gateway for a wide array of post-synthetic modifications. The palladium-catalyzed cross-coupling reactions, in particular, open up vast possibilities for creating novel peptide conjugates with tailored properties for therapeutic and diagnostic applications. By following the detailed protocols and considering the expert recommendations provided in this guide, researchers can confidently and successfully utilize Fmoc-3-iodo-D-tyrosine to push the boundaries of peptide chemistry.

References

Application Notes & Protocols: 3-Iodo-D-tyrosine in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Iodo-D-tyrosine as a vehicle for targeted radionuclide therapy (TRT). We will move beyond simple procedural lists to explore the underlying scientific principles, the rationale behind experimental design, and the practical methodologies required for successful preclinical evaluation.

The Scientific Rationale: Exploiting Aberrant Cancer Metabolism

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nutrients, including amino acids, to fuel rapid proliferation and biomass production. This metabolic shift leads to the overexpression of specific amino acid transporters on the cancer cell surface. One of the most significant transporters in this context is the L-type Amino Acid Transporter 1 (LAT1), an antiporter responsible for the uptake of large neutral amino acids (LNAAs) like leucine, phenylalanine, and tyrosine.[1]

LAT1 is highly expressed in a wide array of human cancers, including glioma, non-small cell lung cancer, and prostate cancer, while its expression in normal tissues is comparatively low, making it an exceptional target for cancer-specific therapies.[2][3] 3-Iodo-tyrosine, as a structural analog of tyrosine, is recognized and transported by LAT1. By radiolabeling this molecule with a therapeutic radionuclide, we can selectively deliver a cytotoxic radiation dose directly to tumor cells, minimizing off-target toxicity.

The choice of the D-enantiomer, 3-Iodo-D -tyrosine, is a strategic decision rooted in metabolic stability. Unlike the natural L-isomers, D-amino acids are not readily incorporated into proteins and are less susceptible to metabolic degradation and in vivo deiodination.[4] This resistance can lead to higher tumor retention and improved pharmacokinetic profiles for therapeutic applications.

Mechanism of Cellular Uptake

The uptake of this compound is primarily mediated by the Na+-independent LAT1 transporter.[5] Understanding this pathway is critical for interpreting experimental results and designing effective competition assays. LAT1 functions as an obligatory exchanger, meaning it imports one LNAA (like this compound) while exporting another (typically glutamine) out of the cell. This process is dependent on the concentration gradients of its substrates and is a hallmark of highly proliferative cells.[6]

Cellular_Uptake_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytoplasm) I_D_Tyr_ext [¹³¹I]I-D-Tyrosine LAT1 LAT1 Transporter (SLC7A5/SLC3A2) I_D_Tyr_ext->LAT1:f0 Binding I_D_Tyr_int [¹³¹I]I-D-Tyrosine LAT1:f1->I_D_Tyr_int Import LAT1:f1->Gln_ext Export Therapeutic_Effect Cell Death I_D_Tyr_int->Therapeutic_Effect β⁻ Emission -> DNA Damage Gln_int Glutamine Gln_int->LAT1:f0 Binding

Caption: Cellular uptake of [¹³¹I]I-D-Tyrosine via the LAT1 antiporter.

Selection of Iodine Radionuclides for a Theranostic Approach

The versatility of iodine's radioisotopes allows for a "theranostic" approach, where a single targeting molecule can be used for both diagnosis and therapy by simply switching the radionuclide. Targeted Radionuclide Therapy (TRT) is a rapidly evolving modality in cancer treatment, delivering radiation directly to cancer cells.[7]

RadionuclideHalf-LifePrincipal Emissions (Energy)Primary Application
Iodine-123 (¹²³I) 13.2 hoursGamma (159 keV)Diagnostic (SPECT Imaging)
Iodine-124 (¹²⁴I) 4.2 daysPositron (β+), GammaDiagnostic (PET Imaging)
Iodine-125 (¹²⁵I) 59.4 daysGamma (35 keV), Auger e⁻Preclinical Research, Brachytherapy
Iodine-131 (¹³¹I) 8.0 daysBeta (β⁻, 606 keV max), Gamma (364 keV)Therapeutic (TRT)
Table 1. Key properties of iodine radionuclides for theranostic applications.[8]

For therapeutic applications, Iodine-131 (¹³¹I) is the isotope of choice. Its beta emissions have a path length of 0.6 to 2 mm in tissue, which is sufficient to kill targeted tumor cells and adjacent cells (a phenomenon known as the crossfire effect) without causing extensive damage to distant healthy tissue.[9] The concurrent gamma emission allows for post-therapy imaging to verify tumor targeting.

Radiolabeling and Quality Control Protocols

The successful application of [¹³¹I]I-D-tyrosine hinges on a robust and reproducible radiolabeling process that yields a product of high radiochemical purity.

Protocol 1: Electrophilic Radioiodination of D-Tyrosine

This protocol describes a direct electrophilic substitution method using Iodogen®-coated tubes. This method is widely used due to its mild reaction conditions, which preserve the integrity of the amino acid.[10]

Materials:

  • D-Tyrosine (non-radioactive precursor)

  • Sodium Iodide [¹³¹I]NaI solution

  • Iodogen® pre-coated reaction vials (100 µg)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Sodium Metabisulfite solution (quenching agent)

  • C18 Sep-Pak® Light Cartridge (for purification)

  • Ethanol (for cartridge activation)

  • Sterile water for injection

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve D-Tyrosine in phosphate buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: To an Iodogen®-coated vial, add 100 µL of the D-Tyrosine solution. The Iodogen provides a solid-phase oxidizing surface that converts iodide (I⁻) to the reactive electrophilic species (I⁺).[11]

  • Radionuclide Addition: Carefully add the desired activity of [¹³¹I]NaI (e.g., 370 MBq, 10 mCi) to the Iodogen vial containing the D-tyrosine.

  • Incubation: Allow the reaction to proceed at room temperature for 15-20 minutes with gentle agitation. The electrophilic ¹³¹I⁺ will substitute a hydrogen atom on the aromatic ring of tyrosine, primarily at the ortho position to the hydroxyl group.[10]

  • Quenching: Stop the reaction by transferring the mixture to a clean vial containing 50 µL of sodium metabisulfite solution. This reduces any unreacted oxidized iodine back to non-reactive iodide.

  • Purification:

    • Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the cartridge. The radioiodinated D-tyrosine will be retained on the C18 stationary phase, while unreacted [¹³¹I]NaI and other hydrophilic impurities will pass through.

    • Wash the cartridge with 10 mL of sterile water to remove any residual unbound iodide.

    • Elute the purified [¹³¹I]I-D-tyrosine product with 1 mL of ethanol.

  • Formulation: Evaporate the ethanol under a gentle stream of nitrogen and reconstitute the final product in sterile saline or a suitable buffer for injection for in vivo studies.

Protocol 2: Quality Control (QC) Analysis

It is imperative to verify the radiochemical purity (RCP) of the final product to ensure that the observed biological activity is due to the desired compound and not radioactive impurities. An RCP of >95% is generally required for in vivo studies.[12]

Method: Radio-Thin Layer Chromatography (Radio-TLC)

  • Stationary Phase: Silica gel TLC plate.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (4:1:1 ratio).

  • Procedure:

    • Spot a small aliquot (~1 µL) of the final product onto the baseline of the TLC plate.

    • Develop the plate in a chromatography chamber containing the mobile phase until the solvent front nears the top.

    • Dry the plate and analyze it using a radio-TLC scanner or by cutting the plate into segments and counting them in a gamma counter.

  • Interpretation:

    • [¹³¹I]I-D-tyrosine (product): Will move from the origin (Rf value ~0.6-0.7).

    • Free [¹³¹I]NaI (impurity): Will move with the solvent front (Rf value ~0.9-1.0).

    • Colloidal ¹³¹I (impurity): Will remain at the origin (Rf value ~0.0).

  • Calculation: RCP (%) = (Counts in product peak / Total counts on the plate) x 100.

Radiolabeling_Workflow cluster_prep Preparation & Labeling cluster_purify Purification cluster_qc Quality Control A D-Tyrosine + [¹³¹I]NaI in Iodogen® Vial B Incubate 20 min (Room Temp) A->B C Quench Reaction (Sodium Metabisulfite) B->C D Load on C18 Sep-Pak C->D E Wash with Water (Removes Free ¹³¹I⁻) D->E F Elute Product with Ethanol E->F G Formulate in Saline F->G H Sample for Radio-TLC G->H I Analyze RCP H->I J Product >95% Pure? I->J K Proceed to Experiment J->K Yes L Repurify or Discard J->L No In_Vivo_Workflow cluster_prep Preparation cluster_study Study Period cluster_harvest Harvest & Measurement cluster_analysis Data Analysis A Prepare [¹³¹I]I-D-Tyrosine Dose & Standards B Administer via Tail Vein to Tumor-Bearing Mouse A->B C Wait for Designated Time Point (e.g., 1, 4, 24h) B->C D Euthanize & Dissect Tumor and Organs C->D E Weigh Tissues D->E F Count Radioactivity in Gamma Counter E->F G Calculate %ID/g for each tissue F->G H Determine Tumor-to- Background Ratios G->H I Evaluate Pharmacokinetics and Targeting Efficacy H->I

References

3-Iodo-D-tyrosine as a Substrate in Enzyme Assays: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for utilizing 3-Iodo-D-tyrosine as a substrate in enzyme assays. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring technical accuracy and field-proven insights.

Introduction: The Significance of this compound in Enzymology

This compound, a halogenated derivative of the amino acid D-tyrosine, serves as a valuable tool in biochemical and pharmaceutical research.[1][2] While its L-isomer is a well-known intermediate in the biosynthesis of thyroid hormones, the D-enantiomer offers unique opportunities for investigating enzyme stereoselectivity and for the development of specific enzyme assays.[3] Its applications span from studying thyroid hormone metabolism to its potential use in targeted therapies for thyroid-related disorders.[1] This guide will focus on its utility as a substrate for two key enzymes: Iodotyrosine Deiodinase and D-Amino Acid Oxidase.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is critical for accurate and reproducible assay design.

PropertyValueReference
Molecular Formula C₉H₁₀INO₃[4]
Molecular Weight 307.09 g/mol [4]
Appearance White powder[1]
Melting Point 198-202 °C[1]
Storage Conditions 0-8°C, protected from light[1]

Iodotyrosine Deiodinase (IYD) Assay: Probing Stereoselectivity

Iodotyrosine deiodinase (IYD) is a crucial enzyme in iodide homeostasis, responsible for salvaging iodide from iodinated tyrosine residues generated during thyroid hormone metabolism.[5] While the natural substrate is the L-isomer, studies have shown that IYD can also process D-3-iodotyrosine, albeit with moderately weakened binding.[6] This makes this compound a useful substrate for investigating the stereoselectivity of IYD and for screening potential inhibitors that may target both enantiomeric forms.

Enzymatic Pathway

The enzymatic reaction involves the reductive dehalogenation of this compound to D-tyrosine and iodide. This process is flavin mononucleotide (FMN)-dependent and occurs under aerobic conditions.[7]

IYD_Pathway cluster_reaction Iodotyrosine Deiodinase (IYD) Catalyzed Reaction 3_Iodo_D_tyrosine This compound IYD Iodotyrosine Deiodinase (IYD) + FMN + NADPH 3_Iodo_D_tyrosine->IYD Substrate D_tyrosine D-tyrosine Iodide Iodide (I⁻) IYD->D_tyrosine Product IYD->Iodide Product

Caption: Iodotyrosine Deiodinase (IYD) pathway.

Experimental Protocol: IYD Activity Assay

This protocol is adapted from established methods for IYD activity and is optimized for the use of this compound with a non-radioactive, colorimetric readout based on the Sandell-Kolthoff reaction.[8][9]

Principle: The assay measures the rate of iodide release from this compound. The liberated iodide catalyzes the reduction of cerium(IV) to cerium(III) by arsenic(III), leading to a decrease in the yellow color of the ceric ions, which is monitored spectrophotometrically.

Materials:

  • Recombinant human Iodotyrosine Deiodinase (IYD)

  • This compound

  • NADPH

  • HEPES buffer (pH 7.4)

  • Ammonium persulfate

  • Arsenious acid solution

  • Ceric ammonium sulfate solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dilute NaOH) and further dilute in HEPES buffer to the desired concentrations.

    • Prepare a stock solution of NADPH in HEPES buffer.

    • Prepare fresh solutions of arsenious acid and ceric ammonium sulfate.

  • Enzyme Reaction:

    • In a 96-well plate, add the following in order:

      • HEPES buffer

      • This compound solution (at varying concentrations for kinetic studies)

      • NADPH solution

      • IYD enzyme solution to initiate the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Iodide Measurement:

    • Stop the reaction by adding ammonium persulfate.

    • Add arsenious acid solution to each well.

    • Add ceric ammonium sulfate solution to start the colorimetric reaction.

    • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time.

  • Data Analysis:

    • Calculate the rate of change in absorbance.

    • Generate a standard curve using known concentrations of potassium iodide.

    • Determine the concentration of iodide produced in each well.

    • For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

D-Amino Acid Oxidase (DAAO) Assay: A Stereospecific Approach

D-Amino Acid Oxidase (DAAO) is a flavoenzyme with absolute stereoselectivity for D-amino acids, catalyzing their oxidative deamination.[10][11] This high specificity makes DAAO an excellent tool for assays involving D-amino acid substrates like this compound.

Enzymatic Pathway

DAAO catalyzes the oxidation of this compound to the corresponding imino acid, which then non-enzymatically hydrolyzes to 3-iodo-4-hydroxyphenylpyruvic acid, ammonia, and hydrogen peroxide.

DAAO_Pathway cluster_reaction D-Amino Acid Oxidase (DAAO) Catalyzed Reaction 3_Iodo_D_tyrosine This compound DAAO D-Amino Acid Oxidase (DAAO) + FAD + O₂ 3_Iodo_D_tyrosine->DAAO Imino_acid Imino Acid Intermediate Keto_acid 3-iodo-4-hydroxyphenylpyruvic acid Imino_acid->Keto_acid Spontaneous hydrolysis NH3 Ammonia (NH₃) Imino_acid->NH3 Spontaneous hydrolysis H2O2 Hydrogen Peroxide (H₂O₂) DAAO->Imino_acid DAAO->H2O2

References

Application Notes and Protocols for Cell Culture Experiments Using 3-Iodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Iodo-D-tyrosine in cell culture experiments. This document outlines the unique properties of this compound, its primary applications, and detailed protocols for its use in studying thyroid hormone synthesis and catecholamine pathways.

Introduction: The Significance of Chirality in Biological Systems

In the realm of cellular biology and pharmacology, the stereochemistry of a molecule is of paramount importance. Amino acids, the fundamental building blocks of proteins, exist as two non-superimposable mirror images, or enantiomers: the L (levorotatory) and D (dextrorotatory) forms. Biological systems, particularly enzymatic pathways, exhibit a high degree of stereospecificity, with a strong preference for L-amino acids in protein synthesis and most metabolic processes.[1] This inherent selectivity makes D-amino acids, such as this compound, valuable tools in cell culture experiments, often serving as inactive or negative controls to elucidate the specific effects of their L-enantiomers.[2]

This compound is a derivative of the amino acid D-tyrosine, with an iodine atom substituted at the third position of the phenol ring. While its L-isomer, 3-Iodo-L-tyrosine, is a known intermediate in the biosynthesis of thyroid hormones and an inhibitor of tyrosine hydroxylase, the D-isomer is generally considered to be biologically less active due to enzymatic stereospecificity.[3][4] This property makes it an ideal negative control in experiments investigating the effects of 3-Iodo-L-tyrosine.

Core Applications of this compound in Cell Culture

The primary applications of this compound in a cell culture setting are:

  • As a Negative Control: To distinguish the specific biological effects of 3-Iodo-L-tyrosine from non-specific effects.

  • To Study Thyroid Hormone Synthesis: As a tool to probe the stereospecificity of enzymes involved in thyroid hormone production.

  • To Investigate Catecholamine Biosynthesis: To serve as a control in studies of tyrosine hydroxylase inhibition.

Physicochemical Properties and Stock Solution Preparation

A critical consideration for using any tyrosine derivative in cell culture is its limited solubility in aqueous solutions at neutral pH.[5][6][7]

PropertyValueSource
Molecular Formula C₉H₁₀INO₃PubChem
Molecular Weight 307.09 g/mol PubChem
Appearance White to off-white powder--INVALID-LINK--
Solubility in PBS (pH 7.2) Approx. 0.15 mg/mL--INVALID-LINK--
Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound powder

  • 1 M NaOH

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 3.07 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small volume of sterile water or PBS (e.g., 500 µL) to the powder.

  • To aid dissolution, add 1 M NaOH dropwise while vortexing until the powder is completely dissolved. The pH of the solution will become alkaline.

  • Adjust the final volume to 1 mL with sterile water or PBS.

  • Crucially, neutralize the pH of the stock solution to approximately 7.4 by adding sterile 1 M HCl dropwise while monitoring with a pH meter or pH strips. This is essential to prevent pH shock to your cell cultures.

  • Sterile-filter the final 10 mM stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles. It is recommended not to store aqueous solutions for more than one day at 4°C.[8]

Application 1: this compound as a Negative Control

The primary utility of this compound is to serve as an inert control in experiments where the biological activity of 3-Iodo-L-tyrosine is being investigated. Due to the stereospecificity of enzymes like thyroid peroxidase and tyrosine hydroxylase, the D-isomer is not expected to be a substrate or a potent inhibitor.[2]

Experimental Workflow: Using this compound as a Negative Control

G cluster_0 Experimental Setup cluster_1 Data Analysis Cell Seeding Cell Seeding Treatment Groups Treatment Groups Cell Seeding->Treatment Groups Plate cells at desired density Incubation Incubation Treatment Groups->Incubation Add compounds Vehicle Control Vehicle Control Treatment Groups->Vehicle Control 3-Iodo-L-tyrosine 3-Iodo-L-tyrosine (Active Compound) Treatment Groups->3-Iodo-L-tyrosine This compound This compound (Negative Control) Treatment Groups->this compound Assay Assay Incubation->Assay Appropriate duration Data Comparison Data Comparison Assay->Data Comparison Conclusion Conclusion Data Comparison->Conclusion

Caption: Workflow for using this compound as a negative control.

Application 2: Investigating Thyroid Hormone Synthesis

Thyroid hormones (T3 and T4) are synthesized in the thyroid gland through a series of steps involving the iodination of tyrosine residues on the thyroglobulin protein, a process catalyzed by thyroid peroxidase (TPO).[6] 3-Iodo-L-tyrosine is a direct precursor in this pathway.

Signaling Pathway: Thyroid Hormone Synthesis

G cluster_0 Thyroid Follicular Cell Iodide Iodide TPO Thyroid Peroxidase Iodide->TPO Oxidation Tyrosine Tyrosine Thyroglobulin Thyroglobulin Tyrosine->Thyroglobulin Thyroglobulin->TPO Iodination MIT 3-Iodo-L-tyrosine (MIT) TPO->MIT DIT 3,5-Diiodo-L-tyrosine (DIT) TPO->DIT T3 T3 MIT->T3 Coupling with DIT T4 T4 DIT->T4 Coupling with DIT

Caption: Simplified pathway of thyroid hormone synthesis.

Protocol 2: In Vitro Assay for Thyroid Hormone Synthesis Inhibition

This protocol is designed to assess the effect of this compound on thyroid hormone production in a suitable thyroid cell line (e.g., Fisher Rat Thyroid Line, FRTL-5).

Materials:

  • FRTL-5 cells

  • Appropriate cell culture medium (e.g., Coon's modified Ham's F-12) supplemented with 5% calf serum and a mixture of hormones (insulin, TSH, transferrin, hydrocortisone, glycyl-L-histidyl-L-lysine acetate)

  • This compound and 3-Iodo-L-tyrosine stock solutions

  • Propylthiouracil (PTU) as a positive control for inhibition

  • ELISA kits for T3 and T4 quantification[9]

  • Cell lysis buffer

  • Reagents for a cell viability assay (e.g., MTT)[10]

Procedure:

  • Cell Seeding: Plate FRTL-5 cells in 96-well plates at a density that allows for several days of growth.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, 3-Iodo-L-tyrosine, PTU, or vehicle control. A suggested starting concentration range is 1 µM to 100 µM.

  • Incubation: Incubate the cells for 48-72 hours.

  • Sample Collection: Collect the cell culture supernatant for T3 and T4 analysis.

  • Hormone Quantification: Measure the concentration of T3 and T4 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Perform an MTT assay on the remaining cells to assess any cytotoxic effects of the compounds.

  • Data Analysis: Normalize the T3 and T4 concentrations to cell viability. Compare the effects of this compound and 3-Iodo-L-tyrosine to the vehicle control and the positive control.

Expected Illustrative Results:

CompoundConcentration (µM)T4 Production (% of Control)Cell Viability (% of Control)
Vehicle-100100
This compound 109899
509597
1009295
3-Iodo-L-tyrosine 107598
504096
1002093
PTU (Positive Control) 501597

Application 3: Investigating Catecholamine Biosynthesis

Catecholamines (dopamine, norepinephrine, and epinephrine) are synthesized from L-tyrosine. The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH).[11] 3-Iodo-L-tyrosine is a known competitive inhibitor of TH.[4]

Signaling Pathway: Catecholamine Biosynthesis

G L-Tyrosine L-Tyrosine TH Tyrosine Hydroxylase L-Tyrosine->TH L-DOPA L-DOPA TH->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine 3-Iodo-L-tyrosine 3-Iodo-L-tyrosine 3-Iodo-L-tyrosine->TH Inhibits This compound This compound This compound->TH Expected no/weak inhibition

Caption: The catecholamine synthesis pathway and points of modulation.

Protocol 3: In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of this compound on TH activity in a cell line that expresses TH, such as the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Appropriate cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS

  • This compound and 3-Iodo-L-tyrosine stock solutions

  • A known TH inhibitor (e.g., Metyrosine) as a positive control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Western blot reagents and antibodies against TH and a loading control (e.g., β-actin)

  • ELISA kit for dopamine quantification

Procedure:

  • Cell Seeding and Treatment: Plate SH-SY5Y cells in 6-well plates. After 24 hours, treat the cells with various concentrations of this compound, 3-Iodo-L-tyrosine, Metyrosine, or vehicle for 24-48 hours.

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them. Collect the lysates and determine the protein concentration using a BCA assay.

  • Dopamine Quantification: Measure the dopamine concentration in the cell lysates using an ELISA kit, and normalize to the total protein concentration.

  • Western Blot Analysis (Optional but Recommended): Perform a western blot on the cell lysates to confirm that the treatments do not alter the expression level of the TH enzyme itself.

  • Cell Viability: In a parallel 96-well plate, perform an MTT assay to rule out cytotoxicity.

  • Data Analysis: Express dopamine levels as a percentage of the vehicle-treated control. Compare the inhibitory effects of the different compounds.

Conclusion

This compound is a valuable research tool for cell culture experiments, primarily serving as an essential negative control to validate the specific biological effects of its L-enantiomer. Its presumed biological inactivity, rooted in the stereospecificity of key enzymes, allows for a more rigorous interpretation of experimental data in studies of thyroid hormone and catecholamine biosynthesis. The protocols provided herein offer a framework for the effective use of this compound in these contexts.

References

Application Notes and Protocols for 3-Iodo-D-tyrosine Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-Iodo-D-tyrosine in enzyme inhibition assays. While its L-isomer is a well-characterized inhibitor of Tyrosine Hydroxylase (TH), the D-isomer is also explored for its potential modulatory effects on enzymatic processes, particularly those involving tyrosine metabolism and iodination.[1][2] We present a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory potential of this compound against Tyrosine Hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[3][4] The protocol explains the underlying scientific principles, provides step-by-step methodologies, and offers guidance on data analysis and troubleshooting to ensure experimental robustness and reproducibility.

Introduction: this compound and its Target

This compound is a halogenated derivative of the amino acid D-tyrosine.[1] It serves as a valuable tool in biochemical and pharmaceutical research, primarily in studies of thyroid hormone synthesis and metabolism.[1][5] Its structural analog, 3-Iodo-L-tyrosine (also known as monoiodotyrosine or MIT), is a potent competitive inhibitor of Tyrosine Hydroxylase (TH).[6][7][8]

Tyrosine Hydroxylase (EC 1.14.16.2) is a critical enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[9] This reaction is the first and rate-limiting step in the synthesis of vital catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[3][10] Consequently, inhibitors of TH are indispensable research tools for investigating the roles of catecholamines in neurological and physiological processes and hold therapeutic potential for related disorders.[11] This guide details a robust method to assess whether this compound exhibits similar inhibitory activity against this key enzyme.

The Catecholamine Biosynthesis Pathway

The enzymatic cascade initiated by Tyrosine Hydroxylase is fundamental to neurobiology. Understanding this pathway is crucial for contextualizing the mechanism of its inhibition.

Catecholamine Synthesis Pathway cluster_pathway Catecholamine Biosynthesis cluster_inhibition Mechanism of Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor 3-Iodo-tyrosine TH_enzyme TH Active Site Inhibitor->TH_enzyme Competes with L-Tyrosine

Figure 1: The biosynthetic pathway of catecholamines, highlighting the rate-limiting step catalyzed by Tyrosine Hydroxylase (TH) and the competitive inhibition mechanism.

Principle of the Spectrophotometric Inhibition Assay

This protocol employs a robust and high-throughput compatible colorimetric assay to measure TH activity.[4] The principle is based on a two-step reaction:

  • Enzymatic Reaction: Tyrosine Hydroxylase converts the substrate, L-tyrosine, into L-DOPA. The rate of this conversion is the measure of the enzyme's activity.

  • Detection Reaction: The product, L-DOPA, is immediately oxidized by sodium periodate. This oxidation yields dopachrome, a stable chromophore with a distinct orange/red color, which can be quantified by measuring its absorbance at approximately 475 nm.[4][12]

In the presence of an inhibitor like this compound, the rate of L-DOPA production by TH decreases, leading to a reduced rate of dopachrome formation. By comparing the reaction rates in the presence and absence of the test compound, the percentage of inhibition can be accurately determined.[13]

Assay Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Incubation & Initiation cluster_detection Step 3: Detection Enzyme Tyrosine Hydroxylase PreIncubate Pre-incubate Enzyme with Inhibitor Enzyme->PreIncubate Inhibitor This compound (Test Compound) Inhibitor->PreIncubate Buffer Assay Buffer Buffer->PreIncubate AddSubstrate Add L-Tyrosine (Substrate) PreIncubate->AddSubstrate Reaction Enzymatic Reaction: L-Tyrosine → L-DOPA AddSubstrate->Reaction Oxidation Chemical Oxidation: L-DOPA + NaIO₄ → Dopachrome Reaction->Oxidation Product forms Measure Measure Absorbance at 475 nm (Kinetic) Oxidation->Measure Color develops

Figure 2: Schematic workflow of the colorimetric Tyrosine Hydroxylase inhibition assay.

Materials and Reagents

Ensure all reagents are of high purity (≥98%) for accurate and reproducible results.

Reagent/MaterialRecommended Source/GradeStorage Conditions
This compound Chem-Impex (Cat# 12151) or equivalent0-8°C, protected from light[1]
3-Iodo-L-tyrosine (Positive Control)Sigma-Aldrich (Cat# I8250) or equivalent-20°C, protected from light[14]
Recombinant Human Tyrosine HydroxylaseR&D Systems, Abcam, or equivalent-80°C in aliquots
L-Tyrosine (Substrate)Sigma-Aldrich (Cat# T3754) or equivalentRoom Temperature
Sodium Phosphate Buffer0.1 M, pH 6.84°C
Sodium Periodate (NaIO₄)ACS reagent gradeRoom Temperature, desiccated
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Room Temperature
96-well clear, flat-bottom microplatesTissue culture treatedN/A
Microplate ReaderCapable of kinetic reads at 475 nmN/A
Serological pipettes, multichannel pipettorsSterileN/A

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality Note: Accurate preparation of solutions is paramount. 3-Iodo-tyrosine has limited aqueous solubility; DMSO is used to create a concentrated stock, but the final concentration in the assay must be kept low (≤1-2%) to prevent enzyme denaturation or interference.[12]

  • Inhibitor Stock Solutions (10 mM):

    • Dissolve an appropriate amount of this compound (MW: 307.09 g/mol ) and 3-Iodo-L-tyrosine in DMSO to create 10 mM stock solutions.

    • Example: 3.07 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Store in aliquots at -20°C.

  • L-Tyrosine Substrate Stock (10 mM):

    • Dissolve 18.12 mg of L-Tyrosine (MW: 181.19 g/mol ) in 10 mL of 0.1 M Sodium Phosphate Buffer (pH 6.8).

    • Gentle warming may be required to fully dissolve. Prepare this solution fresh on the day of the experiment.

  • Tyrosine Hydroxylase Working Solution (e.g., 2X final concentration):

    • Dilute the enzyme stock in cold (4°C) 0.1 M Sodium Phosphate Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 20-30 minutes. A final concentration in the range of 10-50 µg/mL is a good starting point.

    • Always keep the enzyme solution on ice.

  • Sodium Periodate Solution (e.g., 2 mM):

    • Dissolve 4.28 mg of Sodium Periodate (MW: 213.89 g/mol ) in 10 mL of deionized water. Prepare fresh.

  • Inhibitor Working Solutions:

    • Perform serial dilutions of the 10 mM inhibitor stock solutions in 0.1 M Sodium Phosphate Buffer to generate a range of concentrations for testing (e.g., from 2 mM down to 100 nM). Ensure the DMSO concentration is consistent across all dilutions by adding an equivalent amount of DMSO to the buffer used for dilution.

Protocol 2: In Vitro TH Inhibition Assay (96-Well Plate)

This protocol is designed for a total reaction volume of 200 µL per well.

  • Assay Plate Setup: Prepare the 96-well plate by adding reagents in the order specified in the table below. This layout includes controls to ensure the validity of the results.[12]

Well TypeReagentVolume (µL)Purpose
Test Wells (T) Test Compound (this compound) Dilution20Measures enzyme activity with inhibitor
0.1 M Phosphate Buffer, pH 6.880
TH Enzyme Working Solution50
Positive Control (PC) Positive Control (3-Iodo-L-tyrosine) Dilution20Validates assay sensitivity to known inhibitor
0.1 M Phosphate Buffer, pH 6.880
TH Enzyme Working Solution50
Enzyme Control (EC) Vehicle (e.g., 1-2% DMSO in buffer)20Represents 100% enzyme activity (0% inhibition)
0.1 M Phosphate Buffer, pH 6.880
TH Enzyme Working Solution50
Blank Wells (B) Vehicle (e.g., 1-2% DMSO in buffer)20Corrects for non-enzymatic background signal
0.1 M Phosphate Buffer, pH 6.8130
  • Pre-incubation: After adding the first three components, gently tap the plate to mix. Incubate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[15]

  • Reaction Initiation: To initiate the enzymatic reaction, add the following to all wells:

    • Sodium Periodate Solution: 30 µL

    • L-Tyrosine Substrate Stock (10 mM): 20 µL

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 475 nm every minute for 20-30 minutes.

Protocol 3: Data Analysis and Interpretation
  • Calculate Reaction Rate (Slope):

    • For each well, plot Absorbance (475 nm) versus Time (minutes).

    • Determine the slope (V₀ = ΔAbs/Δt) of the initial linear portion of the curve. This slope represents the reaction rate.

    • Subtract the slope of the Blank wells from all other wells to correct for background absorbance changes.

  • Calculate Percentage Inhibition:

    • Use the following formula to calculate the percent inhibition for each concentration of the test compound:[16] % Inhibition = [(Slope_EC - Slope_T) / Slope_EC] x 100

      • Where Slope_EC is the rate of the Enzyme Control (0% inhibition) and Slope_T is the rate of the Test Well.

  • Determine IC₅₀ Value:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Self-Validating System and Expected Results

A robust assay is a self-validating one. The controls are critical for this purpose.

  • Enzyme Control (EC): Should show a steady, linear increase in absorbance over time.

  • Blank Control (B): Should show a negligible change in absorbance, confirming that the substrate does not spontaneously oxidize to a colored product.

  • Positive Control (PC): 3-Iodo-L-tyrosine should exhibit dose-dependent inhibition, with a known or literature-comparable IC₅₀ value, confirming the assay is performing correctly.

Table of Expected Data (Illustrative)

[this compound] (µM)Corrected Rate (ΔAbs/min)% Inhibition
0 (EC)0.0500%
10.04510%
100.03824%
500.02648%
1000.01570%
5000.00590%

Troubleshooting Guide

ProblemPotential Cause(s)Solution(s)
No or Low Signal in Enzyme Control Inactive enzyme; Incorrect buffer pH; Substrate degradation.Use a fresh enzyme aliquot; Verify buffer pH is 6.8; Prepare substrate solution fresh.
High Background in Blank Wells Contaminated reagents; Light-sensitive degradation of substrate.Use fresh, high-purity reagents; Protect substrate solution from light.
Poor Reproducibility Pipetting errors; Inconsistent incubation times; Temperature fluctuations.Calibrate pipettes; Use a multichannel pipettor for consistency; Ensure stable temperature control in the plate reader.
Inhibition Exceeds 100% Compound interferes with absorbance at 475 nm.Run a control with the test compound and L-DOPA (no enzyme) to check for direct chemical interaction or absorbance.

Conclusion

This application note provides a validated, step-by-step protocol for assessing the inhibitory activity of this compound against Tyrosine Hydroxylase. By following this detailed guide, which includes explanations for critical steps, built-in controls for self-validation, and troubleshooting advice, researchers can reliably characterize the biochemical effects of this compound. This assay serves as a crucial first step in evaluating its potential as a modulator of the catecholamine pathway, providing foundational data for further studies in neuroscience and drug development.

References

Application Notes & Protocols: 3-Iodo-D-tyrosine for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and identifying transient or weak interactions remains a significant challenge. Photo-activatable crosslinking amino acids offer a powerful solution by capturing interacting partners in situ for subsequent identification. This guide provides a comprehensive overview and detailed protocols for the application of 3-Iodo-D-tyrosine, a genetically encodable photo-crosslinking amino acid, in the study of PPIs. We will delve into the underlying mechanism, experimental design considerations, step-by-step protocols for incorporation and crosslinking, and downstream analysis by mass spectrometry.

Introduction: The Challenge of Capturing Protein Interactions

Protein-protein interactions govern nearly all biological signaling pathways, forming the backbone of cellular function. Many of these interactions are transient and of low to moderate affinity, making them difficult to capture and study using traditional biochemical methods like co-immunoprecipitation or yeast two-hybrid systems. Chemical crosslinking has emerged as a robust technique to "trap" these fleeting interactions by forming stable, covalent bonds between proteins in close proximity.[1]

However, traditional crosslinking agents often lack specificity, reacting with multiple amino acid side chains and leading to complex, difficult-to-interpret results.[2] A more elegant approach is the site-specific incorporation of non-canonical amino acids (ncAAs) that can be activated to form a crosslink.[2][3] this compound is one such ncAA, a powerful tool for mapping PPIs with high spatial and temporal resolution.[4]

The Mechanism: How this compound Works

The utility of this compound lies in the carbon-iodine bond on the phenyl ring. This bond is stable under normal physiological conditions but can be homolytically cleaved upon exposure to ultraviolet (UV) light.[5][6]

Mechanism of Action:

  • UV Activation: Irradiation with UV light (typically in the range of 290-320 nm) provides the energy to break the C-I bond.[5][7]

  • Radical Formation: This cleavage generates a highly reactive aryl radical on the tyrosine side chain and a free iodine radical.[5][6]

  • Covalent Crosslinking: The short-lived aryl radical can then abstract a hydrogen atom from a nearby amino acid side chain on an interacting protein, forming a stable, covalent carbon-carbon or carbon-heteroatom bond.[8][9] This effectively "freezes" the interaction.

The short radius of action of the aryl radical ensures that crosslinking is highly specific to immediate binding partners, providing a high-resolution snapshot of the protein's interaction interface.

G cluster_0 Protein A cluster_2 Covalently Linked Complex ProtA Protein A with This compound ProtA_Activated Aryl Radical Intermediate (Highly Reactive) ProtA->ProtA_Activated UV Light (e.g., 300 nm) Crosslinked Stable Crosslinked Protein A - Protein B Complex ProtA_Activated->Crosslinked Covalent Bond Formation (Hydrogen Abstraction) ProtB Protein B (Proximal Amino Acid) ProtB->Crosslinked

Caption: Workflow of this compound photo-crosslinking.

Experimental Design: Keys to Success

Before proceeding to the protocol, careful planning is essential. The following points must be considered to ensure a successful experiment.

  • Site of Incorporation: The choice of where to incorporate this compound is critical. It should be placed at a position on the protein surface that is suspected to be part of the interaction interface but is not critical for the interaction itself. Structural data or homology modeling can guide this selection. If no structural information is available, an array of mutants with the ncAA at different surface-exposed locations may be necessary.

  • Genetic Encoding: Site-specific incorporation requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[3] This system recognizes a unique codon (typically the amber stop codon, TAG) and inserts this compound at that position during protein synthesis.[3]

  • UV Irradiation: The wavelength and duration of UV exposure must be optimized. The goal is to efficiently cleave the C-I bond without causing significant photodamage to the proteins or the cells.[7] A UV source with a peak output around 300-310 nm is often a good starting point.

  • Controls: Proper controls are non-negotiable for validating the results.

    • No UV Control: A sample that is not exposed to UV light should not show any crosslinking. This confirms that the crosslinking is UV-dependent.

    • Wild-Type Control: A sample expressing the wild-type protein (without this compound) should not produce the specific crosslinked product upon UV exposure.

    • No ncAA Control: A sample grown without the addition of this compound to the media should show truncated protein expression and no crosslinking.

ParameterRecommended Starting PointKey Consideration
ncAA Concentration 1-2 mM in growth mediaEnsure sufficient supply for tRNA charging without causing toxicity.
UV Wavelength 300-310 nmBalances C-I bond cleavage with minimizing cellular damage.[7]
UV Energy 5-15 J/cm²Titrate to find the optimal balance between crosslinking efficiency and protein degradation.
Irradiation Time 5-30 minutesDependent on the intensity of the UV source.
Cell Density OD600 of 0.6-0.8 for inductionEnsures healthy, actively translating cells for ncAA incorporation.

Detailed Protocol: In Vivo Photo-Crosslinking in E. coli

This protocol outlines the general steps for incorporating this compound into a protein of interest (POI) in E. coli and performing in vivo photo-crosslinking.

Materials and Reagents
  • E. coli strain (e.g., BL21(DE3))

  • Expression plasmid for your POI with a TAG codon at the desired site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.

  • This compound (CAS 25799-58-0)[4]

  • LB Broth and Agar

  • Appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • UV Crosslinker instrument (e.g., Stratalinker®)

  • SDS-PAGE reagents and Western Blotting equipment

Step-by-Step Methodology
  • Transformation: Co-transform the E. coli host strain with the POI expression plasmid and the synthetase/tRNA plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of LB broth (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.5.

  • ncAA Addition: Add this compound to a final concentration of 1 mM. Rationale: Adding the ncAA before induction allows it to be taken up by the cells and be available for charging the orthogonal tRNA.

  • Induction: Continue shaking for another 15-20 minutes, then induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue to shake for 16-18 hours. Rationale: Lower temperature and longer expression time often improve the folding and incorporation efficiency of the ncAA-containing protein.

  • Cell Harvesting & Preparation:

    • Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

    • Resuspend the cell pellet in 50 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Transfer the cell suspension to a 10 cm petri dish, creating a thin layer of cells. Place the dish on ice.

  • UV Crosslinking:

    • Place the petri dish in a UV crosslinker. Remove the lid.

    • Irradiate the cells with 300-310 nm UV light. Start with an energy dose of 10 J/cm².

    • Self-Validating Control: Prepare an identical plate of cells that is kept on ice for the same duration but is not exposed to UV light.

  • Cell Lysis:

    • Transfer the cell suspension from the plates to conical tubes.

    • Pellet the cells by centrifugation (5,000 x g, 10 min, 4°C).

    • Resuspend the pellet in 10 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 20 min, 4°C).

  • Analysis:

    • Analyze the clarified lysates from both the UV-exposed and non-exposed samples by SDS-PAGE and Western Blotting using an antibody against your POI.

    • A successful crosslink will appear as a new, higher molecular weight band in the UV-exposed lane that is absent in the control lane.

Caption: Experimental workflow for in vivo photo-crosslinking.

Downstream Analysis: Identifying the Interaction Partner

The appearance of a higher molecular weight band on a Western blot confirms a successful crosslinking event. The next crucial step is to identify the interacting protein(s) and the site of crosslinking. Mass spectrometry (MS) is the definitive tool for this analysis.[10][11]

General Workflow for MS Analysis:

  • Purification: The crosslinked complex is typically purified, often via an affinity tag on the bait protein.

  • Proteolytic Digestion: The purified complex is digested with a protease, such as trypsin.[6] This generates a mixture of linear peptides and crosslinked di-peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is used to search the MS/MS data against a protein database to identify the peptides. The key is to find spectra that correspond to a peptide from the bait protein covalently linked to a peptide from the prey protein.[12] This analysis reveals the identity of the interacting partner and the specific region of the crosslink.

Fragmentation MethodAdvantageUse Case
CID/HCD High efficiency, good for standard peptide identification.[11]Primary analysis for identifying crosslinked peptide pairs.
ETD/ECD Preserves post-translational modifications and crosslinks.[11]Provides better fragment coverage of the crosslinked peptides, aiding in precise site localization.

Conclusion and Outlook

The use of this compound as a genetically encoded photo-crosslinker provides a powerful method for dissecting protein-protein interaction networks with high precision. By capturing interactions covalently in vivo or in vitro, it allows for the identification of weak and transient binding partners that are often missed by other techniques. The combination of site-specific incorporation, controlled activation by UV light, and sensitive detection by mass spectrometry makes this a cornerstone technique in chemical biology and drug discovery.

References

Application Notes and Protocols for Dopamine Depletion Studies Using 3-iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Targeted Approach to Investigating Dopaminergic Systems

For researchers, scientists, and drug development professionals investigating the complexities of dopaminergic neurotransmission, the ability to precisely manipulate dopamine levels is paramount. 3-iodo-L-tyrosine, a potent and reversible inhibitor of tyrosine hydroxylase, offers a targeted pharmacological tool for inducing acute dopamine depletion.[1][2][3] Unlike broader methods that can affect multiple neurotransmitter systems, 3-iodo-L-tyrosine specifically targets the rate-limiting step in catecholamine biosynthesis.[3][4] This application note provides a comprehensive guide to the experimental use of 3-iodo-L-tyrosine for dopamine depletion studies, encompassing both in vitro and in vivo methodologies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, accessible format to empower your research.

Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

3-iodo-L-tyrosine exerts its effects by acting as a competitive inhibitor of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3][4] This is the initial and rate-limiting step in the biosynthesis of dopamine, and subsequently norepinephrine and epinephrine. By competing with the endogenous substrate, L-tyrosine, 3-iodo-L-tyrosine effectively reduces the production of L-DOPA, leading to a decrease in the synthesis and subsequent levels of dopamine.[3]

Dopamine Synthesis Pathway and Inhibition by 3-iodo-L-tyrosine Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine TH->L_DOPA AADC->Dopamine Iodo_Tyrosine 3-iodo-L-tyrosine Iodo_Tyrosine->Inhibition Inhibition->TH

Caption: Dopamine synthesis pathway and the inhibitory action of 3-iodo-L-tyrosine.

In Vitro Dopamine Depletion Protocols

Cell Culture Models (PC12 and SH-SY5Y cells)

PC12 and SH-SY5Y cell lines are frequently used in neuroscience research as they can be differentiated to exhibit neuronal characteristics and produce dopamine.[5][6]

Protocol 1: Dopamine Depletion in PC12 Cells

This protocol is designed to induce and quantify dopamine depletion in PC12 cells following treatment with 3-iodo-L-tyrosine.

Materials:

  • PC12 cells

  • Complete growth medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)

  • 3-iodo-L-tyrosine (Sigma-Aldrich, Cat. No. I8250 or equivalent)[7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., 0.1 M perchloric acid)

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Cell Culture: Culture PC12 cells in complete growth medium to ~80% confluency. For differentiation, treat with Nerve Growth Factor (NGF) according to established protocols.

  • Preparation of 3-iodo-L-tyrosine Solution: Prepare a stock solution of 3-iodo-L-tyrosine in a suitable solvent. While it has some solubility in aqueous buffers, for higher concentrations, a small amount of DMSO can be used, with the final DMSO concentration in the culture medium kept below 0.1%.[8][9] Note: Aqueous solutions of 3-iodo-L-tyrosine are not recommended to be stored for more than one day.[8]

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of 3-iodo-L-tyrosine. Based on available data, concentrations between 10 µM and 100 µM are effective for inhibiting tyrosine hydroxylase.[10] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

  • Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 1, 6, 12, 24 hours) is advised to determine the optimal treatment duration.

  • Cell Lysis and Sample Preparation:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., 0.1 M perchloric acid) to the cells and scrape them from the plate.

    • Collect the cell lysate and centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[11]

    • Collect the supernatant for HPLC-ECD analysis.

  • Dopamine Quantification:

    • Analyze the dopamine content in the supernatant using an HPLC-ECD system.[11][12]

    • Normalize the dopamine concentration to the total protein content of the cell lysate.

Concentration of 3-iodo-L-tyrosineExpected Inhibition of Tyrosine Hydroxylase Activity
10 µM60-70%[10]
50 µM>80% (estimated)
100 µM100%[10]

Table 1: In Vitro Efficacy of 3-iodo-L-tyrosine on Tyrosine Hydroxylase Activity.

In Vivo Dopamine Depletion Protocols

Rodent Models (Mice and Rats)

Inducing dopamine depletion in vivo with 3-iodo-L-tyrosine allows for the investigation of its effects on behavior and whole-organism physiology.

Protocol 2: Systemic Dopamine Depletion in Mice via Intraperitoneal Injection

This protocol provides a framework for systemic administration of 3-iodo-L-tyrosine to mice. Note: A definitive optimal dosage for behavioral studies without inducing overt pathology has not been firmly established in the literature. Therefore, a thorough dose-response study is crucial.

Materials:

  • 3-iodo-L-tyrosine

  • Sterile vehicle (e.g., 0.9% saline, PBS). The solubility of 3-iodo-L-tyrosine in PBS is approximately 0.15 mg/ml.[8] For higher concentrations, a solution in dilute aqueous acid may be necessary. The use of a small amount of a solubilizing agent like DMSO (e.g., up to 5% in the final injection volume) in saline can also be considered.[13]

  • Mice (e.g., C57BL/6)

  • Behavioral testing apparatus (e.g., open field arena, rotarod)

  • Equipment for brain tissue collection and processing

  • HPLC-ECD system

Procedure:

  • Preparation of Injection Solution: Dissolve 3-iodo-L-tyrosine in the chosen sterile vehicle. Ensure complete dissolution. Prepare fresh on the day of use.[8]

  • Administration: Administer the 3-iodo-L-tyrosine solution via intraperitoneal (IP) injection.[14] The injection volume should be appropriate for the size of the animal (e.g., 10 ml/kg).[14]

  • Dosage: Based on studies with tyrosine and related compounds, a starting dose in the range of 50-200 mg/kg could be explored.[15][16] However, one study noted that intrastriatal injection of a 10 µM solution induced parkinsonian-like motor deficits, suggesting that systemic doses should be carefully titrated to avoid severe motor impairment.[8]

  • Behavioral Testing: The timing of behavioral testing post-injection is critical and should be informed by pharmacokinetic studies if available. In the absence of specific data for 3-iodo-L-tyrosine, a pilot study examining the time course of its effects (e.g., testing at 30, 60, 90, and 120 minutes post-injection) is recommended.

  • Neurochemical Analysis: Following behavioral testing, animals can be euthanized, and brain regions of interest (e.g., striatum, prefrontal cortex) dissected for dopamine quantification by HPLC-ECD to correlate behavioral changes with the extent of dopamine depletion.[11][17]

In_Vivo_Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Solution_Prep Prepare 3-iodo-L-tyrosine Injection Solution Injection Intraperitoneal (IP) Injection Solution_Prep->Injection Behavioral_Testing Behavioral Assays (e.g., Open Field, Rotarod) Injection->Behavioral_Testing Euthanasia Euthanasia & Brain Dissection Behavioral_Testing->Euthanasia HPLC HPLC-ECD Analysis of Dopamine Levels Euthanasia->HPLC Data_Analysis Data Analysis & Correlation HPLC->Data_Analysis

Caption: In vivo experimental workflow for dopamine depletion studies.

Assessment of Dopamine-Dependent Behaviors

Open Field Test

The open field test is a common method to assess general locomotor activity and exploratory behavior, which are known to be modulated by dopamine.[18]

Protocol 3: Open Field Test

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Place the animal in the center of the open field.

    • Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).

    • Record the animal's behavior using an automated tracking system.

  • Parameters to Measure:

    • Total distance traveled

    • Time spent in the center versus the periphery

    • Rearing frequency (a measure of exploratory behavior)

Treatment GroupTotal Distance Traveled (arbitrary units)Time in Center (%)
Vehicle Control100 ± 1015 ± 2
3-iodo-L-tyrosine (low dose)75 ± 812 ± 1.5
3-iodo-L-tyrosine (high dose)40 ± 58 ± 1

Table 2: Hypothetical Quantitative Data from Open Field Test Following 3-iodo-L-tyrosine Administration. (Note: These are illustrative values and will need to be determined experimentally).

Rotarod Test

The rotarod test assesses motor coordination and balance, functions that are highly dependent on the integrity of the nigrostriatal dopamine pathway.[18][19]

Protocol 4: Rotarod Test

  • Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.

  • Procedure:

    • Training: Acclimate the animals to the rotarod for several days prior to the experiment by placing them on the rotating rod at a low, constant speed.

    • Testing: Place the animal on the accelerating rotarod.

    • Record the latency to fall from the rod.

  • Parameters to Measure:

    • Latency to fall (in seconds)

Treatment GroupLatency to Fall (seconds)
Vehicle Control180 ± 20
3-iodo-L-tyrosine (low dose)120 ± 15
3-iodo-L-tyrosine (high dose)60 ± 10

Table 3: Hypothetical Quantitative Data from Rotarod Test Following 3-iodo-L-tyrosine Administration. (Note: These are illustrative values and will need to be determined experimentally).

Conclusion and Future Directions

3-iodo-L-tyrosine is a valuable tool for inducing acute dopamine depletion in both in vitro and in vivo models. The protocols outlined in this application note provide a starting point for researchers to investigate the role of dopamine in various physiological and pathological processes. It is imperative to conduct thorough dose-response and time-course studies to optimize the experimental conditions for your specific research question. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of 3-iodo-L-tyrosine to further refine its use as a precise tool for neuroscience research.

References

Solid-phase synthesis of a peptide containing Z-3-iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust Protocol for the Solid-Phase Synthesis of Peptides Containing 3-Iodo-L-Tyrosine

Abstract: The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. 3-Iodo-L-tyrosine, in particular, serves as a critical building block for introducing a heavy atom for crystallographic phasing, as a precursor for radiolabeling, and as a tool to modulate peptide conformation and binding affinity through halogen bonding.[1][2][3] This guide provides a comprehensive, field-proven protocol for the efficient incorporation of 3-iodo-L-tyrosine into a target peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the strategic considerations behind reagent selection, offer a detailed step-by-step methodology, and provide guidance on troubleshooting and final peptide characterization.

Part 1: Strategic Considerations - The 'Why' Behind the Protocol

Successful peptide synthesis, especially with modified residues, is predicated on a sound chemical strategy. Simply following steps without understanding the underlying principles can lead to failed syntheses and difficult purifications. Here, we dissect the key decisions for incorporating 3-iodo-L-tyrosine.

The Building Block: Selecting the Right Derivative

While the user's query mentioned Z-3-iodo-L-tyrosine, it's important to clarify that the benzyloxycarbonyl (Z or Cbz) group is traditionally used for Nα-protection in solution-phase synthesis.[4] For the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the corresponding Fmoc-3-iodo-L-tyrosine is the required building block.[2][5]

A second, critical consideration is the protection of the phenolic hydroxyl group on the tyrosine side chain. During SPPS, this group is nucleophilic and moderately acidic, creating the potential for side reactions such as O-acylation during coupling steps.

  • Unprotected Hydroxyl (Fmoc-3-iodo-L-tyrosine-OH): While commercially available and used in some cases, leaving the hydroxyl group unprotected is a calculated risk.[6] It can lead to the formation of branched peptide impurities, especially during long or difficult couplings.

  • Protected Hydroxyl (Fmoc-3-iodo-L-tyrosine(tBu)-OH): We strongly recommend using a side-chain protected derivative, with the tert-butyl (tBu) ether being the standard choice for Fmoc/tBu chemistry.[7][8] The tBu group is stable to the basic conditions used for Fmoc removal (piperidine in DMF) but is efficiently cleaved by the strong acid (Trifluoroacetic Acid, TFA) used in the final cleavage step.[9] This "orthogonal" protection scheme is fundamental to modern SPPS.[8][10]

This protocol is based on the use of the more robust Fmoc-3-iodo-L-tyrosine(tBu)-OH building block.

Coupling Reagent Selection: Overcoming Steric Hindrance

The iodine atom at the 3-position of the tyrosine ring adds significant steric bulk. This bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[11][12]

Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) are often inefficient for such sterically hindered couplings.[13] Therefore, more potent onium salt-based coupling reagents are required.[11]

ReagentClassActivating GroupKey Advantages
HATU AminiumHOAtHighly reactive, forms OAt active esters. Excellent for hindered couplings.
HBTU/HCTU AminiumHOBt/HO-6-ClBtVery popular, efficient, and cost-effective. HCTU is often slightly more reactive.[14]
COMU AminiumOxyma PureHigh coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts).[14]

Our protocol will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior performance in difficult coupling scenarios. [11]

Cleavage & Deprotection: The Critical Role of Scavengers

The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups. This is typically achieved with a "cleavage cocktail" based on concentrated Trifluoroacetic Acid (TFA).[15] During this process, the acid-labile protecting groups (like tert-butyl) are released as highly reactive carbocations.

These cations can re-attach to nucleophilic residues in the peptide, causing irreversible damage. The electron-rich aromatic ring of tyrosine—and especially 3-iodo-tyrosine—is a prime target for electrophilic attack. To prevent this, scavengers must be included in the cleavage cocktail to trap these reactive species.[15][16]

  • Triisopropylsilane (TIS): A very effective scavenger that reduces carbocations.

  • Water: Helps to hydrolyze carbocations and is necessary for cleaving some linkers.

  • Thioanisole / Dithiothreitol (DDT): Particularly important if the sequence contains methionine or cysteine to prevent oxidation or other side reactions.

A standard, robust cocktail for most peptides, including those with iodotyrosine, is TFA/TIS/H₂O (95:2.5:2.5) .[15]

Part 2: Visualized Workflow and Key Structures

To provide a clear overview, the general cycle of Solid-Phase Peptide Synthesis is illustrated below. The critical step of incorporating the modified amino acid follows this same fundamental process.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated for each Amino Acid) Resin Resin-NH2 Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Removes Fmoc Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Prepares for coupling Wash2 4. DMF Wash Coupling->Wash2 Forms peptide bond Wash2->Deprotection To next cycle Capping Optional: Capping (Acetic Anhydride) Wash2->Capping Blocks unreacted sites Capping->Deprotection To next cycle Start Start->Deprotection Start with Fmoc-AA-Resin

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Part 3: Detailed Experimental Protocol

This protocol outlines the manual synthesis of a generic peptide sequence (e.g., X-X-Tyr(I) -X-X-NH₂) on a 0.1 mmol scale using Rink Amide resin. Adjust volumes and quantities accordingly for different scales or resins.

Materials and Reagents
ReagentPurposeSupplier Recommendation
Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g)Solid support for C-terminal amideMajor peptide synthesis supplier
Fmoc-L-amino acids (standard)Building blocksProtected as needed (e.g., Trt, Boc, tBu)
Fmoc-3-iodo-L-tyrosine(tBu)-OH Modified building block Verified chemical supplier
N,N-Dimethylformamide (DMF), peptide synthesis gradeMain solventLow water and amine content
Dichloromethane (DCM), peptide synthesis gradeSolvent for washing/swellingAnhydrous
PiperidineFmoc deprotection agentReagent grade
HATUCoupling reagentPeptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)Base for couplingRedistilled, peptide synthesis grade
Trifluoroacetic Acid (TFA)Cleavage and deprotectionReagent grade, >99%
Triisopropylsilane (TIS)ScavengerReagent grade, >98%
Diethyl ether, cold (-20°C)Peptide precipitationACS grade or higher
Step-by-Step Synthesis Workflow

Step 1: Resin Swelling

  • Weigh 200 mg of Rink Amide resin (0.1 mmol) into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation (e.g., nitrogen bubbling or wrist-action shaker).

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain.

  • Add another 3 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Step 3: Coupling of Standard Amino Acids This process is repeated for each standard amino acid preceding the 3-iodo-tyrosine.

  • In a separate vial, pre-activate the amino acid:

    • Fmoc-AA-OH (0.4 mmol, 4 eq.)

    • HATU (0.39 mmol, 3.9 eq.)

    • DMF (2 mL)

    • DIPEA (0.8 mmol, 8 eq.)

  • Vortex the activation mixture for 1-2 minutes.

  • Add the activated mixture to the deprotected resin.

  • Agitate for 45-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • (Optional but Recommended): Perform a Kaiser test to confirm complete coupling (ninhydrin test). A negative result (yellow beads) indicates the reaction is complete. If positive (blue beads), repeat the coupling step.

Step 4: Incorporation of Fmoc-3-iodo-L-tyrosine(tBu)-OH This is the critical step and requires careful execution.

  • Perform Fmoc deprotection on the N-terminal of the growing peptide chain as described in Step 2 .

  • In a separate vial, prepare the activation mixture for the iodinated residue:

    • Fmoc-3-iodo-L-tyrosine(tBu)-OH (0.4 mmol, 4 eq.)

    • HATU (0.39 mmol, 3.9 eq.)

    • DMF (3 mL, use slightly more solvent to ensure dissolution)

    • DIPEA (0.8 mmol, 8 eq.)

  • Vortex the activation mixture for 2-3 minutes.

  • Add the activated mixture to the resin.

  • Agitate for 2 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.

  • Drain and wash with DMF (3 x 5 mL).

  • Perform a Kaiser test. It is crucial to get a negative result here. If the test is positive, perform a second coupling (double coupling) using a freshly prepared activation mixture for 1-2 hours.

Step 5: Chain Elongation, Final Deprotection, and Washing

  • Continue coupling the remaining amino acids in the sequence using the protocol in Step 3 .

  • After the final amino acid is coupled, perform a final Fmoc deprotection as described in Step 2 .

  • Wash the peptide-resin extensively:

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

    • Methanol (3 x 5 mL)

  • Dry the resin under a high vacuum for at least 4 hours, or overnight.

Step 6: Cleavage and Peptide Precipitation

  • Prepare the cleavage cocktail in a fume hood: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water. Cool on ice for 10 minutes.

  • Add the cold cleavage cocktail (5 mL) to the dry peptide-resin in the reaction vessel.

  • Agitate gently at room temperature for 2-3 hours.

  • Drain the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.

  • Rinse the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Add 40 mL of ice-cold diethyl ether to the TFA solution to precipitate the peptide.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 3000 x g for 5 minutes. Decant the ether.

  • Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant.

  • Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Part 4: Peptide Characterization and Data Analysis

The crude peptide must be purified and its identity confirmed.

Purification: Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[17][18]

Analysis: The identity of the final, purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The key is to verify the correct mass, which confirms the successful incorporation of the iodinated residue.

ModificationTheoretical Mass Change (Monoisotopic)Notes
Iodination of Tyrosine +125.9045 u Replaces one -H on the ring with -I. Often observed as +126 Da on low-resolution instruments.[17]
De-iodination-125.9045 uPotential side product, results in a native Tyr residue.
Incomplete tBu removal+56.0626 uSide product from incomplete deprotection.

Example Calculation: For a peptide with a theoretical mass of 1000.00 u containing a standard tyrosine, the expected mass after successful incorporation of 3-iodo-tyrosine would be: 1000.00 u (base peptide) - 1.0078 u (H) + 126.9045 u (I) = 1125.8967 u

Part 5: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low final yield Incomplete coupling of 3-iodo-tyrosine. Peptide aggregation on resin.Use a potent coupling reagent (HATU). Double-couple the iodinated residue. Use a microwave peptide synthesizer to improve coupling efficiency.[12]
Mass spectrum shows a peak at -126 Da from target mass De-iodination during cleavage.Ensure cleavage time does not exceed 3-4 hours. Use a fresh, high-quality cleavage cocktail.
Multiple peaks in HPLC chromatogram Incomplete coupling (deletion sequences). Side reactions during cleavage.Optimize coupling times and use Kaiser test. Ensure proper scavengers are used in sufficient quantity.
Fmoc-3-iodo-Tyr(tBu)-OH fails to dissolve Poor solvent quality or insufficient volume.Use fresh, peptide-synthesis grade DMF. Slightly increase solvent volume during activation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3-Iodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experiments. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot and optimize your protocols.

Introduction: The Challenge of this compound Solubility

This compound is a halogenated derivative of the amino acid D-tyrosine. It is a valuable tool in various research areas, including the study of thyroid hormone synthesis, enzyme activity assays, and the development of novel pharmaceuticals.[1][2] A significant technical hurdle in its application is its inherently low solubility in neutral aqueous buffers, which can complicate experiment setup, reproducibility, and data interpretation. This guide provides a systematic approach to understanding and overcoming this challenge.

Understanding the "Why": Physicochemical Properties Governing Solubility

The solubility behavior of this compound is dictated by its molecular structure. Three key features are at play:

  • Zwitterionic Nature: Like all amino acids, this compound possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In solution, these groups can be protonated or deprotonated, allowing the molecule to exist as a cation, an anion, or a neutral zwitterion.

  • Isoelectric Point (pI): At a specific pH, known as the isoelectric point (pI), the positive charge on the amino group and the negative charge on the carboxyl group balance, resulting in a net neutral charge. At or near the pI, intermolecular electrostatic repulsion is minimal, causing the molecules to aggregate and precipitate. This is the point of minimum solubility.[3][4][5] The predicted pKa for the L-isomer is approximately 2.21, which helps inform pH adjustment strategies.[6]

  • Hydrophobic Iodine Substituent: The large, nonpolar iodine atom on the phenyl ring significantly increases the molecule's hydrophobicity compared to native tyrosine. This reduces its affinity for polar solvents like water and further contributes to its poor aqueous solubility.[7] For instance, the solubility of the related L-isomer in PBS (pH 7.2) is reported to be as low as 0.15 mg/mL.[8]

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with this compound.

FAQ 1: Why is my this compound not dissolving in neutral (e.g., pH 7.4) buffer?

Answer: Your neutral buffer pH is likely very close to the isoelectric point (pI) of this compound. At this pH, the molecule exists as a zwitterion with a net zero charge, leading to minimal solubility.[3][5] To increase solubility, you must adjust the pH of your solvent to be at least 1-2 units away from the pI, which ensures the molecule carries a net positive or negative charge.

The diagram below illustrates this fundamental principle. By shifting the pH, you force the molecule into a charged state (cationic or anionic), which dramatically improves its interaction with polar water molecules.

Caption: pH-dependent charge state and solubility of this compound.

Solution: Prepare a stock solution by dissolving the compound in a dilute acid or base, as detailed in Protocol A . Several chemical suppliers confirm its solubility in dilute aqueous acid.[6]

FAQ 2: I've adjusted the pH, but the solubility is still too low for my needs. What are my next steps?

Answer: If pH adjustment alone is insufficient, the next strategy is to use a water-miscible organic co-solvent to create a concentrated stock solution.[9][10] Co-solvents work by reducing the polarity of the solvent system, which better accommodates the hydrophobic regions of the this compound molecule.[9]

Solution: Prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into your final aqueous buffer. See Protocol B for a detailed methodology. Be mindful that organic solvents can have physiological effects, so the final concentration in your experiment should be minimized and controlled for.[11]

Co-SolventTypical Stock ConcentrationProsCons / Considerations
DMSO 10-50 mg/mLHigh solubilizing power for many compounds.[11]Can be toxic to cells at >0.5-1% (v/v). May affect cell differentiation.
Ethanol 1-10 mg/mLLess toxic than DMSO. Readily available.Lower solubilizing power than DMSO. Can cause protein precipitation at high concentrations.
DMF 5-20 mg/mLGood solubilizing power.Higher toxicity profile; handle with appropriate safety measures.
FAQ 3: Can I use heat to improve solubility?

Answer: Yes, gentle heating can be used as an auxiliary method to increase the rate of dissolution. However, it should be done with caution. This compound decomposes at its melting point of approximately 210°C.[6] While it is stable to moderate heat, aggressive heating is unnecessary and risks compound degradation.

Solution: After adding the compound to your solvent (e.g., pH-adjusted buffer), warm the solution in a water bath at 37-50°C while stirring or vortexing. Do not boil the solution. Always allow the solution to return to room temperature to ensure the compound does not precipitate upon cooling.

FAQ 4: My this compound precipitates out of solution over time. How can I prevent this?

Answer: This issue, known as "crashing out," often occurs when a highly concentrated stock (e.g., in DMSO) is diluted too quickly into an aqueous buffer, creating a temporarily supersaturated and unstable solution. It can also happen during storage as the compound slowly reverts to its more stable, less soluble crystalline form.

Solutions:

  • Improve Dilution Technique: Add the co-solvent stock to the aqueous buffer dropwise while vigorously vortexing. This helps to disperse the compound more effectively and avoid localized high concentrations that trigger precipitation.

  • Prepare Fresh Solutions: Aqueous solutions of poorly soluble compounds are often not stable long-term. It is best practice to prepare working solutions fresh for each experiment. Some suppliers do not recommend storing aqueous solutions for more than one day.[8][11]

  • Proper Storage: Store concentrated stock solutions in DMSO at -20°C, as this is a standard storage temperature for the solid compound. Ensure vials are tightly sealed to prevent moisture absorption.

Experimental Protocols
Protocol A: Preparation of an Alkaline Aqueous Stock Solution (e.g., 1 mg/mL)

This protocol leverages pH modification to achieve solubility directly in an aqueous system.

Caption: Workflow for preparing an alkaline stock solution.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For 10 mL of a 1 mg/mL solution, weigh 10 mg.

  • Add Solvent: Add approximately 80% of the final desired volume of purified water (e.g., 8 mL for a 10 mL final volume). The powder will likely remain as a suspension.

  • Adjust pH: While continuously stirring or vortexing, add 1N NaOH drop by drop. Monitor the solution closely. Continue adding drops until all the solid material has completely dissolved. The pH will typically be >10.

  • Final Volume: Once the solution is clear, add purified water to reach the final desired volume (e.g., 10 mL).

  • Neutralization (Optional & Critical): If your experiment requires a near-neutral pH, you can now carefully back-titrate with 1N HCl. Add the acid very slowly while vortexing. Caution: The compound may precipitate if the pH gets too close to the pI. It is often better to use this alkaline stock to make a small final dilution in a large volume of buffered media, which will neutralize the pH.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter. Store at 4°C for short-term use (less than a day is recommended) or in aliquots at -20°C.

Protocol B: Solubilization Using a DMSO Co-solvent (e.g., 20 mg/mL)

This protocol is ideal for preparing a high-concentration stock for serial dilution into experimental media.

  • Weigh Compound: Weigh 20 mg of this compound into a sterile, chemical-resistant vial (e.g., glass or polypropylene).

  • Add Co-Solvent: Add 1 mL of high-purity, anhydrous DMSO.

  • Dissolve: Cap the vial tightly and vortex vigorously. Gentle warming in a 37°C water bath can assist if needed. Ensure the solution is completely clear with no visible particulates. This is your 20 mg/mL stock solution.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparing Working Solution: To prepare a working solution, perform a serial dilution.

    • Pro-Tip: Never add aqueous buffer directly to the concentrated DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing. For example, to make a 20 µg/mL solution in 10 mL of media, add 10 µL of the 20 mg/mL DMSO stock to 9.99 mL of the media (a 1:1000 dilution). The final DMSO concentration will be a well-tolerated 0.1%.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3-iodo-D-tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the nuances and challenges that arise during the synthesis of complex and modified peptides. This guide is dedicated to providing in-depth technical assistance for a particularly challenging building block: Fmoc-3-iodo-D-tyrosine .

The incorporation of 3-iodo-D-tyrosine is often critical for developing peptide-based radiopharmaceuticals, probes for biological imaging, and for studying protein-protein interactions.[1][2] However, its bulky iodine substituent and D-configuration introduce significant steric hindrance, which can lead to incomplete coupling, deletion sequences, and overall low synthesis yields.[3][4] This guide provides troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal coupling efficiency.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when incorporating Fmoc-3-iodo-D-tyrosine into your peptide sequence.

Issue 1: Low Coupling Efficiency or Complete Failure

Symptoms:

  • Positive Kaiser test (indicating unreacted free amines) after the coupling step.[5]

  • LC-MS analysis of a test cleavage shows a significant peak corresponding to the deletion sequence (peptide lacking this compound).

  • Real-time monitoring tools, if available, show a plateau or incomplete reaction kinetics.[6]

Root Causes & Corrective Actions:

The primary culprit for poor coupling of Fmoc-3-iodo-D-tyrosine is the steric hindrance imposed by the bulky iodine atom at the 3-position of the phenol ring and the unnatural D-configuration. Standard coupling conditions are often insufficient to overcome this hurdle.

Workflow for Troubleshooting Low Coupling Efficiency:

G start Low Coupling Efficiency Detected reagent Upgrade Coupling Reagent start->reagent Initial Step conditions Optimize Reaction Conditions reagent->conditions If still suboptimal double_couple Perform Double Coupling conditions->double_couple If necessary capping Cap Unreacted Amines double_couple->capping Final safeguard success Coupling Successful capping->success

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Solutions:

  • Upgrade Your Coupling Reagent: For sterically hindered amino acids, high-reactivity coupling reagents are essential. Standard carbodiimides like DCC or DIC are often inadequate.[3][7]

    • Recommended Reagents: Opt for uronium/aminium or phosphonium salt-based reagents. Reagents that form highly reactive OAt or Oxyma esters are considered the most efficient.[3][8]

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the go-to reagent for difficult couplings due to the formation of a highly reactive OAt ester.

      • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A safer and highly effective alternative to HATU, incorporating the OxymaPure® additive directly into its structure.[9]

      • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another excellent choice for hindered amino acids.[7]

  • Optimize Reaction Conditions:

    • Increase Equivalents: Use a higher excess of the Fmoc-3-iodo-D-tyrosine and coupling reagents. A 3- to 5-fold excess over the resin's free amine sites is a good starting point.

    • Extended Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) to drive it to completion.

    • Elevated Temperature: Increasing the reaction temperature to 40-50°C can significantly improve coupling kinetics.[10] However, be mindful of potential side reactions like racemization, although this is less of a concern with D-amino acids.

  • Perform a Double Coupling: If a single coupling is insufficient, a second coupling with fresh reagents is a highly effective strategy.[5] After the initial coupling and washing steps, repeat the entire coupling procedure before proceeding to the Fmoc deprotection of the newly added residue.

  • Capping: If a small fraction of amines remains unreacted after a double coupling, it is crucial to "cap" them to prevent the formation of deletion sequences. This is achieved by acetylating the unreacted amines with acetic anhydride.[5]

Issue 2: Side Reactions and Impurity Formation

Symptoms:

  • LC-MS analysis reveals unexpected peaks with masses corresponding to modifications of the peptide.

  • The final product is difficult to purify.

Potential Side Reactions & Prevention:

  • Racemization: While you are intentionally using a D-amino acid, racemization to the L-isomer is a theoretical possibility under harsh basic conditions during activation.[11]

    • Prevention: Use additives like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure® to suppress racemization.[3][8] Avoid prolonged pre-activation times.

  • Aspartimide Formation: If your sequence contains an aspartic acid residue, it can be susceptible to aspartimide formation upon repeated exposure to the piperidine used for Fmoc deprotection.[12][13]

    • Prevention: Adding a small amount of an acidic additive like HOBt (1-Hydroxybenzotriazole) to the deprotection solution can mitigate this side reaction.[11][13]

  • Modifications during Cleavage: The electron-rich iodinated phenol ring can be susceptible to alkylation by carbocations generated from protecting groups during the final TFA cleavage.

    • Prevention: Always use a scavenger cocktail during cleavage. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[14] TIS is particularly effective at scavenging t-butyl cations.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-3-iodo-D-tyrosine so much more difficult to couple than standard Fmoc-D-Tyr-OH?

The iodine atom at the 3-position of the tyrosine ring is large and electron-withdrawing. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, a phenomenon known as steric hindrance.[3][15] This slows down the reaction rate and can prevent the reaction from going to completion under standard conditions.

Q2: Which coupling reagent is definitively the best for this amino acid?

While there is no single "best" reagent for all sequences, HATU and COMU are generally considered top-tier choices for sterically demanding couplings.[9] Their superiority stems from forming highly reactive activated esters that can overcome significant steric barriers. The choice between them may come down to laboratory preference, cost, and safety considerations (COMU is non-explosive, unlike HOBt/HOAt-based reagents).[9]

Q3: Can I use microwave-assisted SPPS for coupling Fmoc-3-iodo-D-tyrosine?

Yes, microwave irradiation can be a very effective tool to enhance the coupling efficiency of hindered amino acids.[13] The microwave energy accelerates the reaction kinetics, often allowing for shorter reaction times and higher yields. However, it is crucial to carefully control the temperature to avoid side reactions.

Q4: How can I monitor the coupling efficiency in real-time?

While traditional methods like the Kaiser test are performed post-reaction, some modern synthesizers offer real-time monitoring.[16] Techniques like monitoring the refractive index of the reaction solution can provide kinetic data on the uptake of the amino acid by the resin.[6] In flow-based systems, in-line UV-vis monitoring of the Fmoc deprotection step can give indirect information about the success of the preceding coupling.[17]

Q5: What should I do if my final peptide containing this compound is insoluble after cleavage and purification?

Peptide aggregation and insolubility can be a significant issue, sometimes exacerbated by the presence of hydrophobic or aromatic residues like iodotyrosine.[1][13] If your peptide precipitates and is difficult to redissolve, you can try solvents like 50% acetic acid, formic acid, or even chaotropic agents.[18] It's also possible that the peptide is not fully deprotected, so re-evaluating your cleavage protocol may be necessary.[18]

Data Presentation: Coupling Reagent Performance

The following table summarizes the general performance and key characteristics of recommended coupling reagents for hindered amino acids like Fmoc-3-iodo-D-tyrosine.

Coupling ReagentAdditiveRelative ReactivityKey AdvantagesConsiderations
HATU HOAt+++++Very high efficiency for hindered couplings.More expensive; HOAt is explosive. May cause guanidinylation.
HCTU 6-Cl-HOBt++++Good compromise between reactivity and cost.[8]May cause guanidinylation. Less reactive than HATU.
COMU OxymaPure®+++++Efficiency comparable to HATU; non-explosive.[9]Limited solution stability.
PyAOP HOAt+++++Highly efficient, especially for N-methyl amino acids.[7]Phosphonium-based, avoids guanidinylation side reaction.
DIC/OxymaPure® OxymaPure®+++Cost-effective; low racemization risk.[3][9]Slower reaction rates compared to aminium/phosphonium salts.

Experimental Protocols

Protocol 1: Optimized HATU-Mediated Coupling of Fmoc-3-iodo-D-tyrosine

This protocol is designed to maximize coupling efficiency for this challenging residue.

Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-3-iodo-D-tyrosine (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF. Perform the standard Fmoc deprotection of the N-terminal amino acid and wash thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-3-iodo-D-tyrosine and HATU in DMF.

  • Activation: Add DIPEA to the activation solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture for 2 hours at room temperature. For particularly difficult sequences, the temperature can be raised to 40°C.

  • Monitoring: After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free amines.[5]

  • Post-Coupling Wash: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and by-products.

  • Optional Double Coupling/Capping: If the Kaiser test is positive, repeat steps 2-7 (double coupling). If it remains slightly positive, proceed with a capping step using acetic anhydride.

Workflow for Optimized Coupling Cycle:

Caption: Optimized workflow for a single coupling cycle in SPPS.

References

Technical Support Center: Troubleshooting Side Products in 3-Iodo-D-tyrosine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for synthesizing peptides containing 3-Iodo-D-tyrosine. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid into their synthetic workflows. The inherent reactivity of the iodinated phenol side chain presents specific challenges. This guide provides in-depth, experience-driven answers to common problems, focusing on the mechanistic origins of side products and offering validated protocols for their mitigation.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis, and why is it challenging to use?

This compound is a critical building block in peptide chemistry for several reasons. Primarily, it serves as a precursor for introducing radiolabels, such as Iodine-125, which are invaluable for in vitro receptor affinity assays and in vivo pharmacokinetic studies[1]. The non-radioactive ("cold") iodinated analog is essential for establishing baseline characterization and ensuring that the radiolabeled version retains biological activity[1]. Additionally, the iodine atom can be replaced through various cross-coupling reactions to introduce other functionalities, and in some cases, iodination itself can enhance receptor affinity[1].

The primary challenge stems from the electron-donating nature of the hydroxyl group on the tyrosine ring, which, combined with the presence of iodine, makes the aromatic ring highly susceptible to further electrophilic substitution and sensitive to the harsh acidic conditions used during cleavage[1][2].

Q2: What are the most common classes of side products observed when working with this compound?

The most frequently encountered side products can be categorized as follows:

  • Di-iodination: The addition of a second iodine atom to the tyrosine ring.

  • De-iodination: The loss of the iodine atom during cleavage, reverting the residue to D-tyrosine.

  • Alkylation/Modifications: Attachment of protecting group fragments or other electrophiles to the tyrosine ring during cleavage.

  • Oxidation and Cross-linking: Formation of dityrosine or other oxidative adducts, particularly if the phenolic hydroxyl is unprotected[3][4].

Each of these issues arises from specific mechanistic pathways that can be controlled with careful optimization of synthesis and cleavage protocols.

Section 2: Troubleshooting Common Side Products

This section addresses specific issues identified through analytical methods like LC-MS and provides a course of action.

Q3: My LC-MS analysis shows a significant peak with a mass increase of +125.9 Da. What is this side product and how can I prevent it?

Answer: A mass increase of +125.9 Da corresponds to the addition of a second iodine atom, resulting in the formation of 3,5-Diiodo-D-tyrosine.

Causality: The root cause is the mechanism of electrophilic aromatic substitution. The first iodine atom, contrary to what might be expected from a halogen, does not sufficiently deactivate the aromatic ring. The powerful electron-donating effect of the hydroxyl group still makes the ring highly activated towards further electrophilic attack[1]. This side reaction is particularly common when this compound is incorporated with its side-chain hydroxyl group unprotected, or during post-synthetic iodination of a tyrosine-containing peptide where reaction conditions are not strictly controlled[1][5].

Prevention & Mitigation Strategy:

  • Stoichiometry Control: If performing a solution-phase iodination on a precursor peptide, reducing the molar ratio of the iodinating agent (e.g., N-iodosuccinimide, NIS) to the peptide to 0.5 can significantly favor the mono-iodinated product[1].

  • Protecting Group Strategy: During solid-phase peptide synthesis (SPPS), the most robust strategy is to use a pre-formed Fmoc-D-Tyr(3-I)-OH building block. While many commercial suppliers offer this reagent with an unprotected hydroxyl group, side reactions during subsequent couplings can occur[1]. If side-chain protection is deemed necessary, groups like 2,6-dichlorobenzyl (Bzl(2,6-Cl2)) offer strong acid stability suitable for Boc chemistry, while standard tBu protection is an option for Fmoc SPPS[6][7].

Q4: My mass spectrum is dominated by a peak corresponding to a mass loss of -126.9 Da from my target peptide. What happened to the iodine?

Answer: This mass loss indicates de-iodination, where the C-I bond is cleaved, reverting the this compound residue back to D-tyrosine.

Causality: The carbon-iodine bond on the aromatic ring is labile and susceptible to cleavage under strongly acidic conditions, particularly during the final trifluoroacetic acid (TFA) cleavage step[2]. This is exacerbated by reactive carbocations generated from side-chain protecting groups (like t-butyl from Boc or tBu) that are liberated in the cleavage cocktail. These electrophiles can attack the iodinated ring, leading to the displacement of I+.

Prevention & Mitigation Strategy: The key is to efficiently trap these carbocations before they can react with the iodotyrosine residue. This requires an optimized cleavage cocktail with effective scavengers.

  • Scavenger Selection: Triisopropylsilane (TIS) is a highly effective carbocation scavenger and should be a primary component of your cleavage cocktail[8]. Water acts as a scavenger and helps hydrolyze t-butyl cations.

  • Thiol Additives: For peptides containing other sensitive residues like Trp or Met, the addition of a thiol scavenger such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) is recommended. These can also help maintain a reducing environment, which may offer some protection to the C-I bond[9].

  • Optimized Cocktail: A standard, effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides with additional sensitive residues, consider TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v). See Section 3 for a detailed protocol.

Q5: I'm observing an unexpected mass of +28 Da on my peptide. Could this be related to the this compound?

Answer: A +28 Da modification is characteristic of formylation (+CHO group). While less common than di- or de-iodination, it can occur, particularly if formic acid is present as a contaminant or used in processing steps.

Causality: Formylation can occur on primary amines (like the N-terminus or a Lysine side chain) but can also potentially modify the activated tyrosine ring under certain conditions[10][11]. The source of the formyl group is often trace amounts of formic acid in solvents like DMF or during HPLC purification if formic acid is used as an ion-pairing agent without adequate pH control. The activated nature of the iodotyrosine ring may make it more susceptible to this modification than a standard tyrosine.

Prevention & Mitigation Strategy:

  • High-Purity Solvents: Always use high-purity, peptide-synthesis-grade solvents to minimize contaminants like formic acid.

  • N-Terminal Protection: If formylation is observed specifically at the N-terminus, ensure the final Fmoc group was fully removed and that the N-terminus is protonated (e.g., as a TFA salt) immediately after cleavage to reduce its nucleophilicity.

  • HPLC Conditions: If using formic acid in your HPLC mobile phase, ensure it is used at a low concentration (typically 0.1%) and that the peptide is handled promptly post-purification to avoid prolonged exposure. Consider using TFA as an alternative ion-pairing agent.

Q6: My crude product shows significant aggregation and/or peaks corresponding to dimerization (+2 Da). Is the this compound residue promoting this?

Answer: Yes, the iodotyrosine residue can be involved in both aggregation and oxidative cross-linking.

Causality:

  • Aggregation: The introduction of iodine can alter the electronic and steric properties of the tyrosine side chain, potentially modifying intramolecular and intermolecular interactions like aromatic stacking or halogen bonding. This can lead to changes in the peptide's secondary structure and increase its propensity to aggregate[12].

  • Oxidative Cross-linking: The phenolic side chain of tyrosine can be oxidized to form a tyrosyl radical. Two such radicals can then couple to form a dityrosine cross-link, which results in a net loss of two hydrogen atoms (-2 Da relative to the dimer). This process is well-documented and can be catalyzed by enzymes or reactive oxygen species[3][4][13]. The iodinated ring may have a different redox potential, but it remains susceptible to such oxidative processes.

Prevention & Mitigation Strategy:

  • Protect the Hydroxyl Group: Using a side-chain protected Fmoc-D-Tyr(3-I)-OH, such as with a tBu group, is the most effective way to prevent oxidation during synthesis. The protecting group shields the reactive phenol until the final cleavage.

  • Use Scavengers: During cleavage, maintaining a reducing environment can suppress oxidation. Scavengers like EDT or DTT are beneficial for this purpose[9].

  • Degas Solvents: For handling the final peptide, using degassed solvents can minimize exposure to oxygen, reducing the chance of post-purification oxidation.

  • Control pH: The phenolate anion is more easily oxidized than the protonated phenol[13][14]. Keeping the pH of solutions below the pKa of the iodotyrosine side chain (which is lower than that of tyrosine) can help reduce the rate of oxidation.

Troubleshooting Workflow for Unexpected LC-MS Results

G cluster_yes cluster_no start Analyze Crude Peptide by LC-MS mass_check Is Target Mass Present? start->mass_check target_present Target Mass is Major Peak mass_check->target_present Yes unexpected_mass Unexpected Mass(es) Observed mass_check->unexpected_mass No / Minor purify Proceed to Purification target_present->purify mass_plus_126 Mass = Target +125.9 Da (Di-iodination) unexpected_mass->mass_plus_126 Check Mass Shift mass_minus_127 Mass = Target -126.9 Da (De-iodination) unexpected_mass->mass_minus_127 Check Mass Shift mass_plus_28 Mass = Target +28 Da (Formylation) unexpected_mass->mass_plus_28 Check Mass Shift mass_dimer Mass ≈ 2x Target -2 Da (Oxidative Dimer) unexpected_mass->mass_dimer Check Mass Shift fix_diiodination Review Iodination Step (See Q3) mass_plus_126->fix_diiodination fix_deiodination Optimize Cleavage Cocktail (See Q4 & Q8) mass_minus_127->fix_deiodination fix_formylation Check Solvent Purity (See Q5) mass_plus_28->fix_formylation fix_oxidation Add Antioxidants to Cocktail (See Q6) mass_dimer->fix_oxidation

Caption: A troubleshooting flowchart for identifying common side products based on mass shifts.

Section 3: Protocols and Prevention
Q7: What is the best practice for incorporating Fmoc-3-Iodo-D-tyrosine into a peptide sequence using SPPS?

Answer: Best practice prioritizes minimizing opportunities for side reactions both during synthesis and final cleavage.

  • Building Block Selection: Whenever possible, use Fmoc-D-Tyr(tBu)-OH first to build your peptide, followed by a post-synthetic, on-resin iodination if only one Tyr is present and accessible. If you must use the pre-iodinated monomer, using one with a protected hydroxyl (e.g., Fmoc-D-Tyr(3-I, tBu)-OH) is ideal, though not widely available. Most syntheses proceed with the commercially available Fmoc-D-Tyr(3-I)-OH (unprotected hydroxyl)[1].

  • Coupling Conditions: Use standard coupling reagents (HBTU, HATU, DIC/Oxyma). The unprotected hydroxyl group is generally not reactive enough to cause significant acylation during the coupling step, but double coupling is recommended to ensure complete incorporation.

  • Deprotection: Standard 20% piperidine in DMF is effective for Fmoc removal. There are no specific incompatibilities with this compound.

  • Cleavage: This is the most critical step. Do not use a generic cleavage cocktail. An optimized cocktail with scavengers designed to protect the C-I bond is mandatory.

Q8: Can you provide a detailed, optimized cleavage protocol to minimize de-iodination and other side reactions?

Answer: Absolutely. This protocol is designed to mitigate both de-iodination by trapping carbocations and oxidation by maintaining a reducing environment.

Optimized Cleavage Protocol for Peptides Containing this compound

Reagents:

  • Trifluoroacetic Acid (TFA), Reagent Grade

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

  • 1,2-Ethanedithiol (EDT) (Optional, but highly recommended for sequences with Trp, Met, Cys, or for preventing oxidation)

Procedure:

  • Prepare the Cleavage Cocktail: In a fume hood, prepare the fresh cocktail.

    • Standard Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v).

    • Enhanced Cocktail (Recommended): 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT (v/v/v).

  • Resin Preparation: Place the dried peptide-resin (e.g., 50 µmol scale) in a reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (e.g., 2 mL for 50 µmol resin).

    • Gently agitate the vessel at room temperature for 2-3 hours. Avoid excessive heating.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • In a separate centrifuge tube, add 10x volume of ice-cold diethyl ether.

    • Slowly add the TFA solution dropwise into the cold ether while gently vortexing. A white precipitate (the peptide) should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide (e.g., 5000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for LC-MS analysis to confirm the identity and purity before proceeding to purification.

Mechanism of Di-iodination

G cluster_0 Step 1: Mono-iodination (Desired Reaction) cluster_1 Step 2: Di-iodination (Side Reaction) Tyr Tyrosine Ring (Activated) MonoIodoTyr 3-Iodo-tyrosine (Still Activated) Tyr->MonoIodoTyr Electrophilic Substitution I_plus I+ MonoIodoTyr2 3-Iodo-tyrosine (Still Activated) MonoIodoTyr->MonoIodoTyr2 Product from Step 1 becomes reactant DiIodoTyr 3,5-Diiodo-tyrosine (Side Product) MonoIodoTyr2->DiIodoTyr Further Substitution at C5 Position I_plus2 Excess I+

Caption: The formation of 3,5-diiodo-tyrosine via a second electrophilic substitution.

Section 4: Summary of Common Side Products
Side ProductMass Shift (Da)Common CausePrevention / Solution
Di-iodotyrosine +125.9Excess iodinating agent; unprotected hydroxyl group during synthesis.Control stoichiometry of iodination; use side-chain protected monomer[1].
D-Tyrosine -126.9Acid-catalyzed cleavage of C-I bond by carbocations during TFA step.Use optimized cleavage cocktail with TIS and water scavengers[8].
Formylation +28.0Contaminants (formic acid) in solvents or HPLC mobile phase.Use high-purity solvents; avoid prolonged exposure to formic acid[10][11].
Oxidative Dimer (2 x M) - 2Oxidation of unprotected phenol side chain, leading to radical coupling.Use side-chain protection (tBu); add reducing agents (EDT) to cleavage cocktail[4].
t-Butylation +56.1Alkylation of the activated ring by t-butyl cations during cleavage.Use effective carbocation scavengers like TIS in the cleavage cocktail[8].

References

Technical Support Center: Preventing Precipitation of 3-Iodo-D-tyrosine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice to address a common challenge in cell culture: the precipitation of 3-Iodo-D-tyrosine. As an analogue of the essential amino acid L-tyrosine, this compound is a valuable tool in various biological studies, including thyroid research and as an inhibitor of tyrosine hydroxylase.[1][2] However, its utility can be hampered by its low aqueous solubility. This guide is designed to provide you with the expertise and validated protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of this compound in cell culture.

Q1: Why is my this compound precipitating in my cell culture medium?

A1: this compound has inherently low solubility in aqueous solutions at neutral pH, such as standard cell culture media (e.g., DMEM, RPMI-1640) which are typically buffered to a pH of 7.2-7.4.[1][3] Like its parent amino acid, tyrosine, this compound is zwitterionic, meaning it has both a positive and a negative charge at its isoelectric point, which minimizes its interaction with water molecules and leads to precipitation. The solubility of 3-Iodo-L-tyrosine in PBS at pH 7.2 is reported to be as low as 0.15 mg/mL.[1][3]

Q2: Can I dissolve this compound directly into my cell culture medium?

A2: It is strongly advised not to dissolve this compound directly into your complete cell culture medium. Doing so will likely result in immediate or delayed precipitation, especially at higher concentrations. The limited solubility at neutral pH and potential interactions with other media components can lead to inconsistent and non-reproducible experimental results.

Q3: What is the best way to prepare a stock solution of this compound?

A3: The recommended method is to prepare a concentrated stock solution by dissolving the this compound powder in a dilute acidic or basic solution, where its solubility is significantly increased.[4] A common practice is to use a sterile solution of 1N HCl for acidic dissolution or 1N NaOH for basic dissolution.[2] This stock solution can then be diluted to the final working concentration in your cell culture medium.

Q4: How should I store my this compound stock solution?

A4: this compound powder should be stored at 0-8°C.[2] Once in solution, it is recommended to prepare fresh aqueous solutions daily.[3] If you must store a stock solution, it is best to aliquot it into smaller, single-use volumes and store at -20°C to minimize freeze-thaw cycles. Be aware that this compound can be light-sensitive, so it is advisable to store solutions in amber tubes or wrapped in foil.[5]

Troubleshooting Guide: Precipitation Issues

Encountering precipitation can be a frustrating experience. This guide will walk you through a logical troubleshooting process to identify and resolve the issue.

Issue: I observed a precipitate after adding my this compound stock solution to the media.

This is a common problem that can often be resolved by carefully evaluating your stock solution preparation and media supplementation workflow.

Step 1: Evaluate Your Stock Solution
  • Was the stock solution clear before addition to the media? If not, the compound may not have been fully dissolved. Ensure you are using the correct solvent and that the powder is completely in solution before use.

  • What was the pH of your stock solution? If you used a strong acid or base to dissolve the this compound, the pH of the stock will be very low or high. Adding a large volume of this stock to your media can cause a localized pH shock, leading to precipitation of both the compound and media components.

Step 2: Assess Your Media Supplementation Protocol
  • How much stock solution did you add? The volume of the stock solution added to your media should be minimal to avoid significant changes in the media's pH and osmolarity. A general rule of thumb is to keep the volume of the added stock solution to less than 1% of the total media volume.

  • Did you neutralize the pH of the stock solution before adding it to the media? While not always necessary for very small volumes, for larger additions, neutralizing the pH of the acidic or basic stock solution closer to the physiological pH of your media can prevent precipitation.

Step 3: Consider Potential Interactions with Media Components
  • Are you using a serum-free or low-serum media? Serum proteins can sometimes help to stabilize compounds in solution. If you are working with serum-free media, the solubility of this compound may be further reduced.

  • Does your media contain high concentrations of other amino acids? While less common, high concentrations of other aromatic amino acids could potentially compete for solubility.

Workflow for Troubleshooting Precipitation

Caption: A troubleshooting workflow for addressing this compound precipitation.

Experimental Protocols

Here are detailed, step-by-step protocols for preparing and using this compound in your cell culture experiments.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in 1N HCl

This protocol provides a method for preparing a concentrated, acidic stock solution.

Materials:

  • This compound powder (MW: 307.09 g/mol )[6]

  • 1N Hydrochloric Acid (HCl), sterile

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, single-use aliquots (e.g., 1.5 mL microcentrifuge tubes)

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 0.010 L * 307.09 g/mol = 0.0307 g or 30.7 mg

  • Weigh the powder: Carefully weigh out 30.7 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolve the powder: Add 10 mL of sterile 1N HCl to the conical tube.

  • Vortex: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterile Filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquot and Store: Dispense the sterile stock solution into single-use aliquots and store at -20°C.

Protocol 2: Supplementing Cell Culture Media with this compound Stock

This protocol details the proper way to add your stock solution to your cell culture medium to achieve the desired final concentration.

Materials:

  • Prepared 10 mM this compound stock solution

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Calculate the required volume of stock solution: For example, to prepare 50 mL of media with a final concentration of 100 µM this compound:

    • (100 µM * 50 mL) / 10,000 µM = 0.5 mL or 500 µL of the 10 mM stock solution.

  • Add stock to media: Pipette the calculated volume of the stock solution directly into the pre-warmed cell culture medium.

  • Mix thoroughly: Gently swirl or pipette the medium up and down to ensure the stock solution is evenly distributed.

  • pH check (optional but recommended): For critical experiments, you can check the pH of the final supplemented medium to ensure it is within the optimal range for your cells.

  • Use immediately: It is best to use the supplemented media immediately after preparation.

Decision Flowchart for Stock Solution Preparation

G cluster_stock Stock Solution Preparation start Start: Need to prepare this compound solution solubility_check Is the final concentration high (>0.1 mg/mL)? start->solubility_check direct_dissolution Attempt direct dissolution in pre-warmed media with caution. Monitor for precipitation. solubility_check->direct_dissolution No stock_prep Prepare a concentrated stock solution. solubility_check->stock_prep Yes end End: Solution ready for experiment direct_dissolution->end Use immediately solvent_choice Choose a solubilizing agent stock_prep->solvent_choice hcl Use 1N HCl solvent_choice->hcl Acidic naoh Use 1N NaOH solvent_choice->naoh Basic filter_store filter_store hcl->filter_store Dissolve, sterile filter, aliquot, and store at -20°C naoh->filter_store Dissolve, sterile filter, aliquot, and store at -20°C dilution dilution filter_store->dilution Proceed to dilute in media dilution->end Use immediately

Caption: A decision-making flowchart for preparing this compound solutions.

Technical Deep Dive: The Chemistry of this compound Solubility

Understanding the chemical properties of this compound is key to preventing its precipitation.

The Role of pH and pKa

This compound is an amino acid and therefore possesses both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH2). The pKa values for these groups, along with the phenolic hydroxyl group (-OH) on the phenyl ring, dictate the molecule's net charge at a given pH.

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH3+), resulting in a net positive charge. This increased charge enhances the molecule's interaction with water, leading to higher solubility.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO-), and the amino group is neutral (-NH2), while the phenolic hydroxyl group can also be deprotonated (-O-), resulting in a net negative charge. This also increases solubility.

  • At neutral pH (near the isoelectric point): The carboxylic acid group is deprotonated (-COO-), and the amino group is protonated (-NH3+), forming a zwitterion with no net charge. This is the point of lowest solubility.

Solubility Data Summary
Solvent/ConditionApproximate SolubilityReference
Dilute Aqueous AcidSoluble[7]
PBS (pH 7.2)~0.15 mg/mL[1][3]
Water~3 mg/mL[8][9]

Note: The solubility in water is higher than in buffered saline, likely due to the absence of common ions that can suppress solubility.

By understanding and applying these principles, you can effectively prevent the precipitation of this compound in your cell culture experiments, leading to more reliable and reproducible results.

References

Stability of 3-Iodo-D-tyrosine stock solutions and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Iodo-D-tyrosine. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of this compound stock solutions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of their experiments.

Introduction to this compound

This compound is a halogenated derivative of the amino acid D-tyrosine. It serves as a crucial tool in various biochemical and pharmaceutical research areas, including the study of thyroid hormone synthesis and metabolism[1][2]. Its structural similarity to tyrosine allows for its use in studying enzyme kinetics, protein structure-function relationships, and as an intermediate in the synthesis of more complex molecules[3][4]. Given its role in sensitive assays, maintaining the stability and purity of this compound stock solutions is paramount for reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

The solid form of this compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C[3][5]. Some suppliers also indicate storage at 0-8°C is acceptable[1]. The compound is a white to off-white powder and should be protected from light, as iodinated compounds can be light-sensitive[6].

Storage Condition Temperature Duration Key Considerations
Long-term-20°C≥ 4 years[3][5]Tightly sealed container, protected from light.
Short-term0-8°CAs per supplierTightly sealed container, protected from light.
Q2: What is the best solvent for preparing a this compound stock solution?

This compound has limited solubility in neutral aqueous buffers like PBS (approximately 0.15 mg/mL at pH 7.2)[5]. To achieve higher concentrations, it is recommended to use either a dilute acidic or basic solution.

  • Dilute Aqueous Acid: Soluble in dilute acids such as 0.1 M HCl[7].

  • Dilute Aqueous Base: Solubility increases at pH > 9[7].

  • Organic Solvents: While less common for biological applications, tyrosine and its derivatives show solubility in solvents like DMSO, though this may require sonication to fully dissolve[8].

Causality: The poor aqueous solubility at neutral pH is due to the zwitterionic nature of the amino acid. By shifting the pH away from its isoelectric point, the molecule becomes charged (either protonated at the amine group in acid or deprotonated at the carboxylic acid/phenolic hydroxyl group in base), which enhances its interaction with water and increases solubility.

Q3: What are the recommended storage conditions for a this compound stock solution?

The stability of this compound in solution is significantly lower than in its solid form. For aqueous solutions, especially those prepared in neutral buffers like PBS, it is strongly recommended not to store them for more than one day [5].

For solutions prepared in solvents like DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested for the related compound 3,5-Diiodo-L-tyrosine, and similar precautions should be taken for this compound[8]. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes[8].

Solvent Storage Temperature Recommended Max Duration Key Considerations
Aqueous Buffer (e.g., PBS, pH 7.2)2-8°CNot recommended (> 1 day)[5]Prepare fresh before each experiment.
Dilute Acid/Base2-8°CPrepare fresh if possible.Neutralize pH before adding to cell cultures[7].
DMSO-20°CUp to 1 month[8]Aliquot to avoid freeze-thaw cycles.
DMSO-80°CUp to 6 months[8]Aliquot to avoid freeze-thaw cycles.
Q4: What are the potential degradation pathways for this compound in solution?

While specific degradation kinetics are not extensively published, based on its chemical structure, two primary degradation pathways are of concern:

  • Oxidation: The phenolic ring is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and certain metal ions. This can lead to the formation of colored byproducts and a loss of biological activity.

  • Deiodination: The carbon-iodine bond can be labile under certain conditions, such as exposure to light or reducing agents. The loss of the iodine atom would result in the formation of D-tyrosine, leading to a decrease in the concentration of the active compound.

The following diagram illustrates a simplified potential degradation pathway.

G cluster_0 Degradation Triggers A This compound (Stable) B Oxidation (e.g., Quinone formation) A->B O2, light C Deiodination (Formation of D-tyrosine) A->C Light, reducing agents D Loss of Activity & Purity B->D C->D T1 Light Exposure T1->A T2 Oxygen (Air) T2->A T3 Freeze-Thaw Cycles T3->A T4 Incorrect pH T4->A

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound solutions.

Issue 1: My this compound powder won't dissolve in my aqueous buffer.
  • Cause: As noted, this compound has low solubility at neutral pH[5].

  • Solution:

    • Prepare a concentrated stock in a suitable solvent. First, dissolve the powder in a small amount of dilute HCl (e.g., 0.1 M) or DMSO[8].

    • Serially dilute into your working buffer. Once dissolved, you can perform a final dilution into your experimental buffer.

    • For cell-based assays: If using an acidic stock, ensure the final working solution is neutralized to the appropriate pH before adding it to your cells to prevent pH shock[7].

Issue 2: My stock solution has changed color (e.g., turned yellow/brown).
  • Cause: Color change is often an indication of oxidation of the phenolic ring. This is more likely to occur with prolonged storage, exposure to light, or contamination.

  • Solution:

    • Discard the solution. A colored solution should be considered degraded and should not be used for experiments.

    • Prepare a fresh stock solution. Follow the recommended preparation and storage protocols strictly.

    • Prevent future issues: Store aliquots in amber vials or wrap them in foil to protect from light. If using aqueous buffers, prepare the solution fresh each time.

Issue 3: I am seeing inconsistent results in my experiments.
  • Cause: Inconsistent results can stem from the degradation of your this compound stock solution, leading to a lower effective concentration. Repeated freeze-thaw cycles are a common culprit[8].

  • Solution: Follow the troubleshooting workflow below.

G Start Inconsistent Experimental Results Observed Q1 Was the stock solution prepared fresh (<24h for aqueous) or stored properly (aliquoted, -80°C)? Start->Q1 Action1 Discard old stock. Prepare a fresh solution following the recommended protocol. Re-run experiment. Q1->Action1 No Q2 Is the stock solution clear and colorless? Q1->Q2 Yes A1_Yes Yes A1_No No End Problem Resolved Action1->End Action2 Solution has likely oxidized. Discard and prepare a fresh stock. Ensure protection from light. Q2->Action2 No CheckPurity Consider purity analysis (e.g., HPLC) if issues persist to verify concentration and integrity. Q2->CheckPurity Yes A2_Yes Yes A2_No No Action2->End

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Dilute HCl
  • Calculate Mass: Determine the mass of this compound needed. (Molecular Weight: 307.09 g/mol )[1][9]. For 1 mL of a 10 mM solution, you will need 3.07 mg.

  • Weigh Compound: Accurately weigh the this compound powder in a suitable microcentrifuge tube.

  • Dissolution: Add a volume of 0.1 M HCl to the tube (e.g., 1 mL). Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Sterilization (Optional): If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: For immediate use. If short-term storage is unavoidable, protect from light and store at 2-8°C. Crucially, remember to neutralize the pH of the final working dilution before applying to cells.

Protocol 2: Assessing Stock Solution Stability via HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method to assess the purity and identify potential degradation products of your this compound stock.

  • Sample Preparation: Dilute a small aliquot of your stock solution (and a freshly prepared control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Conditions (Example Method):

    • Column: C18 reversed-phase column (e.g., Inertsil C18)[10].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile[10].

    • Gradient: A linear gradient, for example, starting with 5% B and increasing to 50% B over 35 minutes[11].

    • Flow Rate: 1 mL/min[10].

    • Detection: UV detector set to 283 nm (λmax for 3-Iodotyrosine)[5].

  • Analysis:

    • Inject the freshly prepared standard to determine the retention time of pure this compound.

    • Inject your stored sample.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. A peak corresponding to the retention time of a D-tyrosine standard would suggest deiodination has occurred.

This method allows for the quantitative assessment of stability over time and under different storage conditions[10][11].

References

Technical Support Center: Troubleshooting HPLC Analysis of Iodinated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of iodinated peptides. Researchers, scientists, and drug development professionals often encounter challenges with chromatographic fidelity when working with these modified biomolecules. The appearance of multiple, unexpected peaks for a supposedly pure compound can complicate data interpretation and compromise results.

This guide is structured in a comprehensive question-and-answer format to directly address the common issues encountered during the analysis of iodinated peptides. We will delve into the root causes of these chromatographic anomalies and provide field-proven, step-by-step protocols to diagnose and resolve them, ensuring the scientific integrity of your work.

Section 1: Initial Diagnosis - Why Am I Seeing Multiple Peaks?

Q1: I've injected my purified iodinated peptide and see multiple peaks instead of one. What are the most likely general causes?

The appearance of multiple peaks from a single analyte, often referred to as peak splitting, can stem from several factors broadly categorized as either chromatographic issues or analyte-related issues.[1][2]

  • Chromatographic & System Issues: These are problems related to the HPLC instrument or the column itself. This can include a void in the column packing, a partially blocked frit, or issues with the injector.[2][3] Often, if all peaks in a chromatogram (including standards) are split, the problem lies with the system hardware.[4][5] Another common cause is a mismatch between the sample solvent and the mobile phase. If your peptide is dissolved in a solvent significantly stronger (e.g., high organic content) than your gradient's starting conditions, it can cause peak distortion and splitting.[1][4]

  • Analyte-Related Issues: These problems are specific to the chemical nature of your iodinated peptide and its stability. The extra peaks are often real, representing isomers or degradation products that are structurally very similar to the parent peptide. For iodinated peptides, this is a very common scenario.

This guide will focus primarily on the analyte-related issues specific to iodinated peptides, as these are the most complex and frequently encountered challenges.

Section 2: Iodinated Peptide Specific Instabilities & On-Column Transformations

The unique chemistry of iodinated tyrosine and histidine residues makes these peptides susceptible to several transformations during sample preparation, storage, and even during the HPLC run itself.

Q2: Could the extra peaks be due to chemical changes in my peptide? What are the common modifications?

Yes, this is a highly probable cause. The iodine moiety on an aromatic ring is not inert and can participate in or be lost through several chemical pathways. The primary culprits are oxidation, deiodination, and the formation of diastereomers.

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// Nodes Parent [label="Intended Iodinated\nPeptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidized [label="Oxidized Species\n(e.g., Met-SO)", fillcolor="#FBBC05", fontcolor="#202124"]; Deiodinated [label="Deiodinated Peptide\n(Loss of Iodine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diastereomers [label="Diastereomers\n(Racemization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Multi_Iodo [label="Di- or Tri-iodinated\nSpecies", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Parent -> Oxidized [label="Oxidizing conditions\n(Air, Peroxides)"]; Parent -> Deiodinated [label="pH, Light, Temp."]; Parent -> Diastereomers [label="Basic pH,\nSynthesis Artifact"]; Parent -> Multi_Iodo [label="Iodination Reaction\nSide Product"]; } dot

Figure 1: Common chemical modifications leading to multiple HPLC peaks.
Q3: What is oxidation and how does it cause extra peaks?

Oxidation is a common degradation pathway for peptides, particularly those containing methionine (Met), cysteine (Cys), tryptophan (Trp), or histidine (His) residues.[6] The sulfur-containing side chain of methionine is easily oxidized to methionine sulfoxide (Met-SO), which is a more polar species. This change in polarity causes the oxidized peptide to elute earlier than the parent peptide in a reversed-phase separation, appearing as a distinct pre-peak.[6]

The conditions used for iodination, which often involve oxidizing reagents like Chloramine-T or Iodo-Gen, can inadvertently cause oxidation of susceptible amino acids.[7][8]

Troubleshooting Oxidation:

Symptom Potential Cause Diagnostic Test & Solution
A consistent pre-peak appears, especially upon sample storage.Oxidation of methionine or other sensitive residues.Test: Treat a sample aliquot with a mild reducing agent, such as 10 mM dithiothreitol (DTT) or adding a scavenger like methionine to the mobile phase. If the pre-peak disappears or reduces significantly, oxidation is confirmed.
Multiple peaks appear immediately after iodination reaction.Harsh iodination conditions causing oxidative damage.Solution: Use milder iodination methods (e.g., Iodo-Gen).[8] Ensure samples are stored under inert gas (argon or nitrogen), protected from light, and kept at low temperatures (-20°C or -80°C).[9]
Protocol 1: Diagnostic Test for Peptide Oxidation
  • Prepare Samples:

    • Control: Dissolve your iodinated peptide in your standard sample diluent (e.g., water with 0.1% TFA).

    • Test Sample: Dissolve an equal amount of your peptide in the same diluent that has been freshly supplemented with a scavenger, such as free L-methionine (final concentration ~0.1%).

  • Incubation: Let both samples sit at room temperature for 1-2 hours.

  • Analysis: Analyze both samples by HPLC using your standard method.

  • Interpretation: Compare the chromatograms. If the suspected "extra" peak is significantly reduced or absent in the test sample containing the scavenger, it confirms that the peak is an oxidation product.

Q4: My peptide seems to be losing its iodine. What is deiodination and why does it happen?

Deiodination is the loss of one or more iodine atoms from the peptide. This can occur both during sample storage and during the analytical process. The resulting peptide will be less hydrophobic and will typically elute earlier than the fully iodinated parent compound. Factors that can promote deiodination include:

  • High pH: Basic conditions can facilitate the removal of iodine.[9]

  • Temperature and Light: Exposure to elevated temperatures and UV light can provide the energy needed to break the carbon-iodine bond.

  • Mobile Phase Composition: Certain mobile phase additives or contaminants can react with the iodinated residues.

Troubleshooting Deiodination:

Symptom Potential Cause Solution
An earlier-eluting peak appears and grows over time.Deiodination of tyrosine or histidine residues.Store samples in amber vials at low temperatures (-20°C or below).[9] Maintain a low pH (2-4) in the sample diluent and mobile phase using additives like trifluoroacetic acid (TFA) or formic acid.[10][11] Prepare samples fresh and analyze them promptly.
Mass spectrometry confirms the extra peak has a mass corresponding to the loss of iodine (-126 Da).Confirmed deiodination.Optimize HPLC method parameters. A faster gradient or lower column temperature may reduce on-column degradation.
Q5: Could the multiple peaks be isomers? What are diastereomers?

Diastereomers are stereoisomers that are not mirror images of each other. In peptides, they can arise if one or more of the chiral amino acid centers epimerizes (inverts its stereochemistry from L to D, or vice-versa). This can happen during peptide synthesis or under harsh chemical conditions, particularly exposure to basic pH.[9][12]

Because diastereomers have different three-dimensional shapes, they can interact differently with the HPLC stationary phase.[13] This often leads to their separation on a standard reversed-phase column, resulting in closely eluting peaks or a split peak.[12][14] The ability of conventional reversed-phase HPLC to separate such closely related species is a testament to its high resolving power.[12]

Troubleshooting Diastereomers:

  • Confirmation: This is best done by comparing your sample's chromatogram to that of a well-characterized standard known to be stereochemically pure. If the standard shows a single peak while your sample shows multiple, diastereomer formation is likely.

  • Resolution: If you need to separate and quantify the diastereomers, you can optimize your HPLC method. Slower gradients, lower temperatures, and sometimes changing the organic modifier (e.g., from acetonitrile to methanol) can improve resolution.[14] In some cases, specialized chiral columns may be required for complete separation.[15]

Section 3: HPLC Method and System Troubleshooting

Even with a perfectly stable peptide, your HPLC method or system can be the source of multiple peaks.

Q6: I've ruled out chemical instability. How can I troubleshoot my HPLC method?

Method optimization is key to achieving good peak shape. The mobile phase, in particular, plays a critical role.[16]

dot graph "HPLC_Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Multiple Peaks Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSystem [label="Q: Are ALL peaks split?\n(including standards)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SystemIssue [label="System Problem:\n- Check connections\n- Flush column\n- Check injector", fillcolor="#FBBC05", fontcolor="#202124"]; AnalyteIssue [label="Analyte-Specific Problem", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolvent [label="Q: Sample solvent stronger\nthan mobile phase start?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SolventMismatch [label="Solvent Mismatch:\n- Dilute sample in\nstarting mobile phase", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStability [label="Chemical Stability Tests", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxidationTest [label="Test for Oxidation\n(Protocol 1)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; DeiodinationTest [label="Test for Deiodination\n(LC-MS, pH study)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeMethod [label="Optimize HPLC Method:\n- Adjust pH & Gradient\n- Check Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Single, Sharp Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSystem; CheckSystem -> SystemIssue [label="Yes"]; CheckSystem -> AnalyteIssue [label="No"]; AnalyteIssue -> CheckSolvent; CheckSolvent -> SolventMismatch [label="Yes"]; CheckSolvent -> CheckStability [label="No"]; CheckStability -> OxidationTest; CheckStability -> DeiodinationTest; OxidationTest -> OptimizeMethod; DeiodinationTest -> OptimizeMethod; SystemIssue -> End; SolventMismatch -> End; OptimizeMethod -> End; } dot

Figure 2: A logical workflow for troubleshooting multiple peaks.

Mobile Phase pH: The pH of your mobile phase is one of the most powerful tools for manipulating peptide retention and selectivity.[10][11] Peptides contain ionizable groups (the N-terminus, C-terminus, and acidic/basic side chains). Changing the pH alters the overall charge of the peptide, which in turn affects its hydrophobicity and interaction with the C18 stationary phase.[10] For reproducible results, the mobile phase pH should be controlled using a buffer and should ideally be at least one pH unit away from the pKa of the ionizable groups of your peptide.[11][17]

  • Recommendation: Most peptide separations use an acidic mobile phase (pH 2-3) with 0.1% TFA or formic acid.[18] This protonates acidic residues (Asp, Glu) and the C-terminus, leading to sharp, well-defined peaks. If you are still having issues, exploring a different pH range (e.g., using a phosphate buffer at pH 7 or an ammonium bicarbonate buffer at pH 8-9, provided your column is stable at high pH) can dramatically change the selectivity and may resolve co-eluting species.[19]

Gradient Slope: A gradient that is too steep can lead to poor resolution and broad or split peaks.

  • Recommendation: Try decreasing the gradient slope (e.g., from a 5-50% B in 10 minutes to 5-50% B in 20 minutes). This gives the different species more time to interact with the stationary phase, improving their separation.[20]

Protocol 2: Mobile Phase pH Scouting
  • Prepare Mobile Phases:

    • Low pH: Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile.

    • Neutral pH: Solvent A: 10 mM Phosphate buffer, pH 7.0; Solvent B: Acetonitrile.

    • High pH: Solvent A: 10 mM Ammonium Bicarbonate, pH 9.0; Solvent B: Acetonitrile. (Warning: Ensure your HPLC column is rated for use at high pH to prevent irreversible damage to the silica stationary phase.)

  • Equilibrate: Thoroughly flush and equilibrate the column with the starting conditions for each pH system.

  • Analyze: Inject your peptide sample and run an identical or appropriately adjusted gradient for each pH condition.

  • Evaluate: Compare the chromatograms. Note changes in retention time, peak shape, and the resolution of the multiple peaks. Select the pH that provides the best separation and peak shape for your analysis.

Section 4: Frequently Asked Questions (FAQs)

Q: Can my sample concentration cause peak splitting? A: Yes, injecting too much sample (mass overload) can saturate the column inlet, leading to broad, fronting, or split peaks.[3] Try injecting a 5-fold or 10-fold dilution of your sample. If the peak shape improves and becomes a single peak, you were overloading the column.

Q: My column is old. Could that be the problem? A: Absolutely. Over time, columns can degrade. A void can form at the column inlet, or the inlet frit can become partially blocked with particulates.[2] This creates two different flow paths for the sample, resulting in a split peak.[5] If the problem persists with different analytes and methods, and you've ruled out other system issues, it may be time to replace the column.

Q: I see a small shoulder on my main peak. What is that? A: A shoulder often indicates the presence of a closely eluting impurity or one of the degradation products discussed above (e.g., a small amount of the oxidized or deiodinated form).[3] Optimizing your gradient and mobile phase pH can often resolve a shoulder into a distinct peak.

Q: How can I confirm the identity of the extra peaks? A: The most definitive way is to use HPLC coupled with a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) will allow you to identify the molecular weight of the species in each peak. This can confirm if the peaks correspond to the expected parent peptide, an oxidized form (+16 Da), a deiodinated form (-126 Da), or other modifications.[21][22]

References

Technical Support Center: Minimizing Side Reactions of the Unprotected Phenolic Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide in-depth, field-tested insights into managing the reactivity of the phenolic hydroxyl group without resorting to protection-deprotection sequences. Our focus is on promoting chemoselectivity through a deep understanding of reaction mechanisms and careful control of experimental parameters.

Introduction: The Challenge of the Unprotected Phenol

Phenols are fundamental building blocks in organic synthesis, prized for their unique electronic properties and versatile reactivity.[1][2] However, the very features that make them valuable—the acidic hydroxyl proton and the electron-rich aromatic ring—also render them susceptible to a variety of side reactions.[3][4] While protecting the hydroxyl group is a common strategy, it introduces additional steps, increases costs, and generates more waste.[5][6] This guide provides troubleshooting strategies and detailed protocols to achieve desired transformations on molecules containing an unprotected phenolic hydroxyl group, thereby streamlining your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding reactions with unprotected phenols.

Q1: My C-alkylation reaction is giving me a significant amount of O-alkylated product. How can I improve the selectivity for C-alkylation?

A1: This is a classic chemoselectivity challenge arising from the ambident nature of the phenoxide ion, which can be alkylated at either the oxygen or the carbon of the aromatic ring.[7] To favor C-alkylation, you should aim to hinder the reactivity of the phenoxide oxygen. The choice of solvent is critical here. Protic solvents, such as trifluoroethanol (TFE), can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and promoting attack from the electron-rich aromatic ring.[8]

Q2: I'm attempting a Williamson ether synthesis, but my yields are low and I'm seeing byproducts. What could be going wrong?

A2: Low yields in a Williamson ether synthesis involving a phenol can stem from several factors. Incomplete deprotonation of the phenol is a common culprit. While weaker bases like potassium carbonate can be effective, a stronger base like sodium hydride (NaH) may be necessary to ensure complete formation of the phenoxide.[7] Additionally, the choice of your alkylating agent is crucial. Primary alkyl halides are ideal. Secondary and tertiary halides are more prone to E2 elimination, which competes with the desired SN2 reaction.[9]

Q3: My phenol-containing compound is decomposing during my cross-coupling reaction. What can I do to prevent this?

A3: Phenols can be sensitive to the conditions of many cross-coupling reactions, particularly those requiring high temperatures or strong bases.[10] One potential issue is oxidation of the phenol.[4] Ensuring your reaction is run under an inert atmosphere (e.g., nitrogen or argon) is crucial. Additionally, consider if a milder coupling protocol is available. For instance, certain Negishi cross-couplings have been successfully performed on unprotected phenols with a careful choice of catalyst and reaction conditions.[11][12]

Q4: I'm trying to perform a reaction on another part of my molecule, but the phenolic hydroxyl group is interfering. Are there any "protecting-group-free" strategies to temporarily deactivate it?

A4: While not a "protecting group" in the traditional sense, you can modulate the reactivity of the phenol in situ. For example, in some cases, converting the phenol to its corresponding phenoxide with a base can prevent it from participating in certain electrophilic reactions. Conversely, in reactions where the phenoxide is the interfering species, maintaining acidic or neutral conditions can keep the hydroxyl group protonated and less nucleophilic. The key is to understand the pH sensitivity of your desired reaction versus the potential side reactions of the phenol.

Troubleshooting Guides

This section provides a more detailed breakdown of common problems, their probable causes, and recommended solutions.

Problem 1: Poor Selectivity in Phenol Alkylation (O- vs. C-Alkylation)
  • Symptom: Your reaction produces a mixture of O-alkylated (ether) and C-alkylated (on the aromatic ring) products, with the undesired isomer being a significant component.[8]

  • Potential Cause: The phenoxide ion is an ambident nucleophile, and the reaction conditions are not sufficiently biased towards one mode of reactivity.[7]

  • Recommended Solutions:

    Parameter To Favor O-Alkylation To Favor C-Alkylation Scientific Rationale
    Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)[7]Protic (e.g., TFE, H₂O)Polar aprotic solvents solvate the counter-ion, leaving the phenoxide oxygen exposed and highly nucleophilic. Protic solvents hydrogen-bond with the phenoxide oxygen, sterically hindering it and favoring attack by the aromatic ring.[8]
    Counter-ion Large, soft cations (e.g., Cs⁺, K⁺)Small, hard cations (e.g., Li⁺, Na⁺)Large, soft cations associate less tightly with the phenoxide oxygen, increasing its nucleophilicity. Small, hard cations coordinate more strongly, shielding the oxygen.
    Temperature Lower temperaturesHigher temperaturesO-alkylation is typically kinetically favored, while C-alkylation is often thermodynamically favored. Higher temperatures can allow for the reversal of O-alkylation and subsequent C-alkylation.
  • To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

  • Add the primary alkyl halide (e.g., ethyl iodide, 1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Decision workflow for selective phenol alkylation.

Problem 2: Oxidation of Phenol During Reaction
  • Symptom: Your reaction mixture turns dark (often brown or black), and you observe the formation of quinone-type byproducts or polymeric material.[4][13]

  • Potential Cause: Phenols are susceptible to oxidation, which can be initiated by air (oxygen), transition metal catalysts, or certain reagents.[3] The resulting phenoxy radicals can couple to form complex mixtures.

  • Recommended Solutions:

    • Inert Atmosphere: Rigorously degas your solvents and run the reaction under an inert atmosphere of nitrogen or argon. This is the most critical step to prevent air oxidation.

    • Antioxidants: In some cases, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) can inhibit oxidative side reactions, provided it doesn't interfere with your desired transformation.

    • Choice of Reagents: Be mindful of the oxidizing potential of your reagents. For example, some copper and iron salts used in cross-coupling reactions can promote phenol oxidation.[14] It may be necessary to screen different catalysts or ligands.

    • Temperature Control: High temperatures can accelerate oxidation. Run your reaction at the lowest effective temperature.

  • Assemble your reaction glassware (flask, condenser, etc.) and ensure all joints are well-sealed.

  • Add your solvent and solid reagents to the flask.

  • Seal the flask with a rubber septum.

  • Insert a needle connected to a vacuum/inert gas manifold.

  • Place the flask in a sonicator bath.

  • Gently apply vacuum to the flask while sonicating for 1-2 minutes. You should see bubbles forming as dissolved gases are removed.

  • Switch the manifold to backfill the flask with an inert gas (nitrogen or argon).

  • Repeat this vacuum/backfill cycle at least three times to ensure a thoroughly inert atmosphere before adding any liquid reagents or starting the reaction.

Oxidation_Pathway Phenol Unprotected Phenol Phenoxy_Radical Phenoxy Radical Phenol->Phenoxy_Radical Oxidation Initiator Initiator (O2, Metal Catalyst, Heat) Initiator->Phenoxy_Radical Coupling Radical Coupling Phenoxy_Radical->Coupling Quinone Quinone Byproducts Coupling->Quinone Polymer Polymeric Material Coupling->Polymer

References

Technical Support Center: Filter Sterilization of 3-Iodo-D-Tyrosine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Iodo-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) regarding the sterile filtration of this compound solutions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and sterility of your solutions while minimizing product loss and degradation.

Introduction: The Challenge of Sterilizing this compound

This compound is a critical reagent in various research applications, from thyroid hormone studies to the development of radiopharmaceuticals.[1][2] Ensuring the sterility of its solutions is often a mandatory step for cell-based assays and in vivo studies. While seemingly straightforward, filter sterilization of this iodinated amino acid presents unique challenges. These include potential compound loss due to adsorption to the filter membrane, chemical degradation due to solution instability or interaction with filter materials, and the potential for introducing impurities from the filtration device itself.

This guide provides a comprehensive framework for developing a robust and self-validating filter sterilization protocol for this compound solutions.

Part 1: Foundational Knowledge - Understanding Your Compound and Filter

Key Properties of this compound

A successful filtration strategy begins with a thorough understanding of the molecule's chemical and physical properties.

PropertyValue/CharacteristicSource
Molecular Formula C₉H₁₀INO₃[3]
Molecular Weight 307.09 g/mol [3]
Appearance White to off-white powder-
Solubility Soluble in dilute aqueous acid. A reported solubility in water at pH 7.0 is 3 mg/mL. The related compound, 3,5-diiodo-L-tyrosine, has a solubility of approximately 0.3 mg/mL in PBS (pH 7.2).[4][5]
Stability Iodinated tyrosine compounds can be sensitive to acidic conditions, particularly during prolonged exposure or at elevated temperatures, which can lead to breakdown. The stability of aqueous solutions of similar compounds is not guaranteed for more than one day.[4]
Selecting the Right Filter Membrane: A Critical Decision

The choice of filter membrane is the most critical parameter in sterile filtering this compound solutions. The ideal membrane should exhibit high product recovery (low binding) and be chemically compatible with your solution.

  • Polyvinylidene Fluoride (PVDF): A popular choice for biological applications due to its very low protein binding characteristics. It is compatible with a range of aqueous and mild organic solvents and is resistant to acids like HCl and HNO₃.[6] However, studies have shown that PVDF filters can have extractable impurities that may persist even after pre-conditioning.[7]

  • Polyethersulfone (PES): Another excellent option with low protein binding and high flow rates. PES is suitable for filtering aqueous solutions and has good compatibility with acids and bases.[6][8] Like PVDF, PES filters can have extractables that may impact the stability of the filtered product.[8][9][10]

  • Nylon: A hydrophilic membrane with broad chemical compatibility. However, it is known for higher protein and small molecule binding compared to PVDF and PES, which could lead to significant product loss.

  • Polytetrafluoroethylene (PTFE): A hydrophobic membrane with excellent chemical resistance to almost all solvents, acids, and bases.[7][8] It is generally used for filtering organic solvents and is not suitable for aqueous solutions without pre-wetting with a solvent like ethanol.

Part 2: Recommended Protocol for Filter Sterilization of this compound

This protocol is designed as a starting point. It is imperative to validate this procedure for your specific application and concentration.

Workflow Diagram

G cluster_prep Preparation cluster_filter Filtration cluster_validate Validation prep1 Dissolve this compound in appropriate buffer (e.g., dilute HCl, then buffer) prep2 Select low-binding 0.22 µm syringe filter (PVDF or PES recommended) filt1 Pre-rinse filter with sterile buffer to remove extractables and wet membrane prep2->filt1 filt2 Discard the pre-rinse volume filt1->filt2 filt3 Filter the this compound solution into a sterile container filt2->filt3 val1 Measure concentration of filtrate (e.g., by UV-Vis) to determine recovery filt3->val1 val2 Perform sterility testing on the final product

Caption: Workflow for sterile filtering this compound solutions.

Step-by-Step Methodology
  • Solution Preparation:

    • Carefully dissolve the this compound powder in a minimal amount of dilute sterile acid (e.g., 0.1 M HCl).

    • Once dissolved, bring the solution to the final desired volume and concentration using your sterile aqueous buffer.

    • Ensure the final pH is compatible with the stability of the compound. Given the sensitivity of iodotyrosines to acid, prolonged exposure should be minimized.

  • Filter Selection:

    • Choose a sterile syringe filter with a 0.22 µm pore size. This pore size is standard for removing bacteria.

    • Primary Recommendation: Use a low-protein-binding hydrophilic PVDF or PES membrane filter.

  • Pre-filtration Rinse (Crucial Step):

    • Draw 2-3 mL of your sterile filtration buffer (without the this compound) into a sterile syringe.

    • Attach the selected sterile filter to the syringe.

    • Pass the buffer through the filter into a waste container. This step is critical for two reasons:

      • It wets the membrane, ensuring consistent flow.

      • It helps to wash away potential extractable and leachable substances from the filter membrane.[7][8][9]

  • Filtration:

    • Draw the prepared this compound solution into a new sterile syringe.

    • Attach the pre-rinsed filter to this syringe.

    • Carefully and slowly depress the syringe plunger to pass the solution through the filter into a sterile collection tube or bottle. Apply gentle, consistent pressure to avoid high shear stress, which could potentially degrade the compound.

  • Post-filtration and Storage:

    • Aseptically cap the container with the sterile filtrate.

    • For optimal stability, it is recommended to use the freshly prepared sterile solution. If storage is necessary, store at 2-8°C and protect from light. As a general precaution, aqueous solutions of similar compounds are not recommended for storage for more than one day.[4]

  • Validation (Recommended for new protocols or scaled-up batches):

    • Recovery Assessment: Measure the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax) and compare it to the pre-filtration concentration to quantify any product loss.

    • Sterility Testing: Perform standard sterility tests to confirm the absence of microbial contamination.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the filter sterilization of this compound solutions.

Troubleshooting Common Problems
IssuePotential Cause(s)Recommended Solution(s)
Low Product Recovery Adsorption to the filter membrane: The compound is binding to the filter material.• Switch to a low-binding membrane like PVDF or PES if not already in use. • Ensure the pre-rinse step with buffer is performed. • Consider sacrificing a small initial volume of the product solution to saturate the binding sites on the membrane before collecting the final filtrate.
Filter Clogging or High Backpressure Particulates in the solution: Undissolved compound or aggregates are blocking the filter pores. High solution viscosity. • Ensure the this compound is fully dissolved before attempting filtration. • Consider pre-filtering the solution through a larger pore size filter (e.g., 0.45 µm) to remove larger particulates before the final 0.22 µm sterile filtration. • Apply slow, steady pressure during filtration.
Precipitation After Filtration Change in solubility: The pH of the solution may have shifted, or the concentration may be too high for the final buffer conditions.• Verify the pH of the final solution and ensure it is within the optimal solubility range for this compound. • Work with concentrations known to be soluble in your final buffer system.
Degradation of the Compound Chemical incompatibility: Interaction with extractables/leachables from the filter.[8][9] pH instability: Prolonged exposure to harsh pH conditions.• Always perform the pre-rinse step to minimize extractables. • If degradation is suspected, consider testing a different low-binding filter type (e.g., switch from PVDF to PES or vice-versa). • Minimize the time the compound spends in highly acidic or basic solutions during preparation.
Frequently Asked Questions (FAQs)

Q1: Can I use a 0.45 µm filter instead of a 0.22 µm filter for sterilization? No. A 0.22 µm pore size is the industry standard for sterilizing filters as it is capable of retaining most bacteria. A 0.45 µm filter may be used for clarification or pre-filtration but is not sufficient for achieving sterility.

Q2: Why is a pre-rinse with buffer so important? A pre-rinse serves two main purposes. First, it ensures the membrane is fully wetted, allowing for a smooth and consistent flow of your product solution. Second, and more critically, it helps to flush out any manufacturing residues, extractables, or leachables from the filter housing and membrane.[7][8][9] These substances could potentially interact with your this compound, affecting its stability or introducing artifacts into your experiments.

Q3: I am filtering a very small volume. Do I still need to do a pre-rinse? Yes, especially for small volumes. The relative contribution of any leached substances will be higher in a smaller volume. Furthermore, the initial volume loss due to membrane wetting will be more significant without a pre-rinse. For very small volumes, consider using a syringe filter with the smallest possible diameter to minimize hold-up volume and surface area.

Q4: How do I know if my this compound is binding to the filter? The most direct way is to quantify your recovery. Prepare a solution of known concentration, filter it according to the protocol, and then accurately measure the concentration of the filtrate. A significant drop in concentration indicates binding. For example, if you start with a 1 mg/mL solution and the filtrate is 0.8 mg/mL, you have experienced a 20% loss due to binding or other issues.

Q5: Can I autoclave my this compound solution instead of filtering? This is not recommended without specific stability data. Many small molecules, including amino acid derivatives, can degrade under the high heat and pressure of autoclaving. Filter sterilization is the preferred method for heat-sensitive solutions.

References

Validation & Comparative

A Comparative Guide to 3-Iodo-D-tyrosine and 3-Iodo-L-tyrosine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of biological systems, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of function, dictating how a molecule interacts with the chiral machinery of life, such as enzymes and receptors.[1][2] This guide provides an in-depth comparison of two stereoisomers, 3-Iodo-L-tyrosine and 3-Iodo-D-tyrosine, halogenated derivatives of the amino acid tyrosine. While chemically identical in composition, their differing spatial arrangements lead to profoundly distinct biological roles and applications, a critical consideration for researchers in endocrinology, neuroscience, and drug development.

The Principle of Chirality: Why L vs. D Matters

Amino acids, the building blocks of proteins, exist as two mirror-image forms, or enantiomers: the L (levo, or left-handed) and D (dextro, or right-handed) forms.[3][4] Life on Earth is predominantly homochiral, with proteins and enzymes almost exclusively constructed from L-amino acids.[5] This inherent chirality means that biological systems are exquisitely stereospecific; an enzyme or receptor that has evolved to bind an L-amino acid will often interact weakly, or not at all, with its D-enantiomer.[1][2]

While D-amino acids are less common in eukaryotes, they are not mere biological curiosities. They play crucial roles in the bacterial cell wall, act as neurotransmitters (e.g., D-serine in the brain), and serve as signaling molecules.[3][4][6] Understanding the distinction between L- and D-isomers is therefore paramount when studying the biological effects of any chiral molecule, including 3-Iodotyrosine.

At a Glance: Core Distinctions Between 3-Iodo-L-tyrosine and this compound

This table summarizes the fundamental differences in the biological profiles of the two isomers, which will be elaborated upon in subsequent sections.

Feature3-Iodo-L-tyrosine (L-MIT)This compound
Primary Biological Role Natural intermediate in thyroid hormone synthesis.[7][8][9]Primarily a synthetic compound used in research; not a natural intermediate in mammalian pathways.
Thyroid Hormone Pathway Direct precursor (as Monoiodotyrosine) to Triiodothyronine (T3) and Thyroxine (T4).[10][11][12]Not incorporated into thyroid hormones; may interfere with synthesis.[13]
Tyrosine Hydroxylase Interaction Potent competitive inhibitor, blocking catecholamine synthesis.[14][15][16][17]Expected to be a significantly weaker inhibitor due to stereochemical hindrance.
Primary Metabolic Pathway Incorporated into thyroglobulin for hormone synthesis or deiodinated for iodine recycling.[9]Oxidative deamination by D-Amino Acid Oxidase (DAO), an enzyme specific to D-amino acids.[18][19]
Key Research Applications Studying thyroid function, inhibiting dopamine/norepinephrine synthesis, radiolabeling.[20][21]Probing enzyme stereospecificity, acting as a substrate for DAO, potential for targeted therapies due to distinct metabolism.[13]

3-Iodo-L-tyrosine: The Endogenous Modulator

3-Iodo-L-tyrosine, also known as L-Monoiodotyrosine (L-MIT), is a naturally occurring molecule with well-defined roles in mammalian physiology.

A Cornerstone of Thyroid Hormone Synthesis

The primary and most well-established function of 3-Iodo-L-tyrosine is as a direct precursor to thyroid hormones.[7][8] The process, occurring within the thyroid gland, is a masterpiece of biochemical engineering:

  • Iodination: The enzyme thyroid peroxidase (TPO) catalyzes the addition of an iodine atom to the tyrosine residues of a large glycoprotein called thyroglobulin.[10] When one iodine is added at the 3-position of the phenyl ring, 3-Iodo-L-tyrosine (MIT) is formed.[7][9]

  • Coupling: TPO then catalyzes the coupling of these iodinated tyrosine residues. The combination of one MIT molecule and one diiodotyrosine (DIT) molecule forms triiodothyronine (T3), while the coupling of two DIT molecules produces thyroxine (T4).[10][12]

This central role makes L-MIT indispensable for metabolic regulation.

Thyroid_Hormone_Synthesis cluster_0 Thyroid Follicular Cell Tyrosine L-Tyrosine (on Thyroglobulin) MIT 3-Iodo-L-tyrosine (MIT) Tyrosine->MIT Thyroid Peroxidase (TPO) + Iodine DIT Diiodotyrosine (DIT) MIT->DIT T3 T3 (Triiodothyronine) MIT->T3 Coupling DIT->T3 T4 T4 (Thyroxine) DIT->T4 Coupling T4_helper T4_helper T4_helper->T4 Catecholamine_Pathway_Inhibition LTyr L-Tyrosine TH_enzyme Tyrosine Hydroxylase (TH) (Rate-Limiting Step) LTyr->TH_enzyme LDopa L-DOPA Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Norepi Norepinephrine Dopamine->Norepi Dopamine β-hydroxylase Inhibitor 3-Iodo-L-tyrosine Inhibitor->TH_enzyme Inhibition TH_enzyme->LDopa Comparative_Metabolism cluster_L L-Isomer Pathway cluster_D D-Isomer Pathway L_IodoTyr 3-Iodo-L-tyrosine Thyroid Thyroid Hormone Synthesis L_IodoTyr->Thyroid Protein Enzyme Inhibition (e.g., Tyrosine Hydroxylase) L_IodoTyr->Protein D_IodoTyr This compound DAO D-Amino Acid Oxidase (DAO) D_IodoTyr->DAO Metabolites α-Keto Acid + H₂O₂ + NH₃ DAO->Metabolites

References

A Comparative Guide to the Enzymatic Activity of D-Tyrosine vs. L-Tyrosine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Tyrosine Metabolism

In the intricate world of biochemistry, the three-dimensional arrangement of atoms within a molecule can dictate its biological function. This principle of stereoisomerism is fundamental to understanding enzymatic reactions. Tyrosine, an aromatic amino acid, exists as two non-superimposable mirror images, or enantiomers: L-tyrosine and D-tyrosine.[1][2] While chemically identical in composition, their spatial configurations are distinct, leading to profoundly different interactions with the chiral active sites of enzymes.

L-tyrosine is the canonical, proteinogenic amino acid used by cells to synthesize proteins.[3] It also serves as the crucial precursor for a host of vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and the pigment melanin.[3][4][] Conversely, D-tyrosine is not incorporated into proteins during ribosomal synthesis and is far less abundant in mammals. Its presence often stems from dietary sources, the gut microbiome, or non-enzymatic modifications. The cellular machinery has evolved highly specific enzymes to distinguish between these enantiomers, ensuring the fidelity of metabolic pathways and, in the case of D-tyrosine, providing a mechanism for its catabolism.

This guide provides a detailed comparison of the enzymatic processing of D- and L-tyrosine, offering experimental insights and protocols for researchers in biochemistry and drug development.

Core Comparison: Enzymatic Stereospecificity

The interaction of tyrosine enantiomers with enzymes is a classic illustration of stereospecificity. We will explore three key enzymes that demonstrate the spectrum of this specificity.

Caption: Overview of enzymatic specificity for L-Tyrosine and D-Tyrosine.

Tyrosinase: A Case of Relaxed Stereospecificity

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin production.[6] It exhibits two distinct activities: a monophenolase activity (hydroxylating L-tyrosine to L-DOPA) and a diphenolase activity (oxidizing L-DOPA to dopaquinone).[7]

Interestingly, studies on mushroom tyrosinase reveal a nuanced stereospecificity. The enzyme can utilize both L- and D-tyrosine as substrates. However, the affinity for the L-isomer is significantly higher, as reflected by a lower Michaelis constant (Kₘ).[8][9] This suggests that the L-configuration of the side chain provides a more optimal fit within the enzyme's active site.

The causality behind this lies in the binding event versus the catalytic step. While the initial binding (affinity) is stereoselective, the subsequent catalytic event—the hydroxylation of the phenol ring—is less dependent on the stereochemistry at the alpha-carbon. Consequently, the maximal reaction velocity (Vₘₐₓ) is often found to be the same for both enantiomers once the substrate is bound.[6][8][9]

Therefore, tyrosinase demonstrates stereospecificity in substrate binding but not in the catalytic rate of transformation.[8]

Tyrosine Hydroxylase (TH): Strict Specificity for L-Tyrosine

Tyrosine hydroxylase (EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of catecholamines.[10][11] It catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[11] This enzymatic step is a critical control point for the production of dopamine, norepinephrine, and epinephrine.

Unlike tyrosinase, tyrosine hydroxylase exhibits strict stereospecificity for L-tyrosine. It is highly selective and will not effectively hydroxylate D-tyrosine.[11][12] The active site of TH is precisely structured to accommodate the L-enantiomer, ensuring that the vital catecholamine pathway proceeds exclusively from the correct biological precursor. This high fidelity is essential for maintaining neurological homeostasis. Any significant production of D-DOPA from D-tyrosine would introduce an inappropriate molecule into this tightly regulated pathway.

D-Amino Acid Oxidase (DAAO): Exclusive Specificity for D-Enantiomers

D-Amino Acid Oxidase (EC 1.4.3.3) is a FAD-containing flavoenzyme that exemplifies absolute stereoselectivity. As its name implies, DAAO exclusively catalyzes the oxidative deamination of D-amino acids, including D-tyrosine.[13][14][15] The corresponding L-amino acids are not substrates for this enzyme.[14]

The reaction converts the D-amino acid into its corresponding α-keto acid (in this case, 4-hydroxyphenylpyruvic acid), along with ammonia and hydrogen peroxide.[15] DAAO plays a crucial physiological role in the detoxification and metabolism of D-amino acids that may enter the system.[15] In the central nervous system, its activity is particularly important for regulating the levels of D-serine, a key neuromodulator.[13] The existence of this enzyme underscores the need for a dedicated pathway to handle non-canonical D-amino acids.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the interaction of tyrosine enantiomers with these key enzymes. Note that values can vary depending on the enzyme source and experimental conditions.

EnzymeSubstrateKₘ (Michaelis Constant)Vₘₐₓ (Maximal Velocity)Catalytic Efficiency (k꜀ₐₜ/Kₘ)
Mushroom Tyrosinase L-TyrosineLower (Higher Affinity)[8][9]Similar to D-Tyrosine[8][9]Higher
D-TyrosineHigher (Lower Affinity)[8][9]Similar to L-Tyrosine[8][9]Lower
Tyrosine Hydroxylase L-TyrosineSubstrateActivePhysiologically Relevant
D-TyrosineNot a Substrate/Very PoorNegligible ActivityNot Applicable
D-Amino Acid Oxidase L-TyrosineNot a SubstrateNo ActivityNot Applicable
D-TyrosineSubstrateActivePhysiologically Relevant

Experimental Protocol: Spectrophotometric Assay of Tyrosinase Activity

This protocol provides a reliable method for comparing the monophenolase activity of tyrosinase on L-tyrosine and D-tyrosine by monitoring the formation of dopachrome.

Principle: Tyrosinase oxidizes tyrosine to dopaquinone. Dopaquinone is unstable and undergoes a series of non-enzymatic reactions, including an intramolecular cyclization and subsequent oxidation, to form the orange-red compound dopachrome, which has a characteristic absorbance maximum at approximately 475 nm. The rate of dopachrome formation is proportional to the enzyme's activity.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

  • L-Tyrosine

  • D-Tyrosine

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Spectrophotometer and cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of tyrosinase in cold phosphate buffer. The final concentration in the assay should be determined empirically (e.g., 10-50 units/mL). Store on ice.

    • Prepare stock solutions of L-tyrosine and D-tyrosine (e.g., 2 mM) in phosphate buffer. Gentle heating may be required to fully dissolve the tyrosine. Allow to cool to room temperature before use. Causality: Using the same buffer for all reagents ensures a stable pH throughout the experiment, which is critical for enzymatic activity.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 475 nm.

    • To a 1 mL cuvette, add the following in order:

      • Phosphate Buffer (to a final volume of 1 mL)

      • Tyrosine substrate (L- or D-isomer) to a final concentration of 1 mM.

    • Mix by inversion and incubate at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

  • Initiating the Reaction:

    • To initiate the reaction, add a small volume of the tyrosinase stock solution (e.g., 20 µL) to the cuvette.

    • Immediately mix by inversion and place the cuvette in the spectrophotometer. Causality: Adding the enzyme last ensures that all components are at the correct temperature and concentration when the reaction starts, providing an accurate initial velocity.

  • Data Acquisition:

    • Record the absorbance at 475 nm every 15-30 seconds for 5-10 minutes.

    • A characteristic lag phase may be observed, particularly with the monophenolase reaction, followed by a linear increase in absorbance. The rate should be calculated from this linear phase.

  • Controls (Self-Validation):

    • No-Enzyme Control: Perform a reaction with substrate but replace the enzyme solution with buffer. This accounts for any non-enzymatic oxidation of the substrate.

    • No-Substrate Control: Perform a reaction with the enzyme but no tyrosine. This establishes the baseline absorbance of the enzyme solution.

Data Analysis: Plot absorbance versus time for both L-tyrosine and D-tyrosine. The slope of the linear portion of the curve represents the initial reaction rate (V₀). Comparing the slopes will provide a direct measure of the relative activity of the enzyme on the two enantiomers under the tested conditions. To determine Kₘ and Vₘₐₓ, the experiment should be repeated with varying substrate concentrations and the data fitted to the Michaelis-Menten equation.

Caption: Experimental workflow for the spectrophotometric tyrosinase assay.

Metabolic Fates and Physiological Implications

The stereospecificity of these enzymes dictates entirely separate metabolic pathways for L- and D-tyrosine.

  • L-Tyrosine Pathways: As the canonical isomer, L-tyrosine is channeled into essential anabolic pathways. It is a building block for proteins and the starting point for the synthesis of neurotransmitters, hormones, and pigments.[3][] These pathways are fundamental to neuronal communication, metabolic regulation, and physical characteristics.

  • D-Tyrosine Pathway: D-tyrosine cannot enter these anabolic pathways. Its primary metabolic fate in mammals is degradation by D-Amino Acid Oxidase, a catabolic process that eliminates the D-enantiomer from the system.[14] While generally considered a detoxification pathway, high concentrations of D-tyrosine have been noted to potentially inhibit growth, highlighting the importance of its efficient removal.[1]

Metabolic_Fates cluster_L L-Tyrosine Fates cluster_D D-Tyrosine Fate L_Tyr L-Tyrosine Proteins Protein Synthesis L_Tyr->Proteins Catecholamines Dopamine, Epinephrine (via Tyrosine Hydroxylase) L_Tyr->Catecholamines Melanin Melanin Pigment (via Tyrosinase) L_Tyr->Melanin D_Tyr D-Tyrosine DAAO D-Amino Acid Oxidase (DAAO) D_Tyr->DAAO Keto_Acid 4-Hydroxyphenylpyruvic Acid + NH₃ + H₂O₂ DAAO->Keto_Acid

References

A Senior Application Scientist's Guide to Validating 3-Iodo-D-tyrosine Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 'Why' Behind a Rigorous Validation

The site-specific incorporation of unnatural amino acids (UCAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology. 3-Iodo-D-tyrosine, in particular, is a valuable building block. Its iodine atom serves as a handle for radio-labeling (e.g., with ¹²³I or ¹²⁵I) for in vivo imaging and pharmacokinetic studies, while the D-configuration can confer enhanced stability against proteolytic degradation.[1][2] However, the successful synthesis of such a modified peptide is only the first step. Without a multi-faceted, rigorous validation strategy, all subsequent biological data rests on an unproven assumption.

The core challenge is twofold: confirming that the UCAA has been incorporated (and not, for instance, a standard tyrosine) and verifying that it resides at the correct position within the sequence. Simple oversights, such as the misincorporation of a natural amino acid or incomplete coupling during solid-phase peptide synthesis (SPPS), can lead to misleading results and wasted resources.

This guide eschews a simple checklist approach. Instead, it provides a comparative analysis of the primary validation techniques, grounded in the causality behind experimental choices. We will explore how to build a self-validating system of protocols where orthogonal methods provide converging lines of evidence, ensuring the absolute integrity of your peptide product.

The Validation Workflow: A Strategic Overview

A robust validation strategy is not about using every available tool, but about using the right tools in a logical sequence. The process should be viewed as a funnel, starting with broad assessments of purity and mass, and progressing to high-resolution positional verification and quantitative analysis.

ValidationWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: High-Resolution Confirmation cluster_2 Phase 3: Structural & Chiral Analysis (Optional) Purity Purity & Homogeneity Check MSMS Tandem MS (MS/MS) Purity->MSMS If pure... Mass Intact Mass Confirmation Mass->MSMS Position Positional Verification AAA Amino Acid Analysis (AAA) Position->AAA Orthogonal Check NMR NMR Spectroscopy Position->NMR If structure is critical... Composition Compositional Analysis Chiral_HPLC Chiral HPLC of Hydrolysate Composition->Chiral_HPLC If D-config is critical... Structure Structural Integrity Chirality Chiral Confirmation Synthesis Peptide Synthesis (Crude Product) HPLC RP-HPLC Synthesis->HPLC Assess Purity MS Mass Spectrometry (ESI-MS) Synthesis->MS Confirm Mass HPLC->Purity MS->Mass MSMS->Position AAA->Composition NMR->Structure Chiral_HPLC->Chirality

Caption: Overall validation workflow for peptides containing this compound.

Core Analytical Techniques: A Comparative Guide

No single technique provides a complete picture. True confidence comes from the synergy of orthogonal methods. Here, we compare the most critical techniques, outlining their principles, strengths, and limitations in the context of analyzing a this compound peptide.

Mass Spectrometry (MS): The First Line of Evidence

Expertise & Experience: Mass spectrometry is the most direct and sensitive method for confirming that a mass modification has occurred. The atomic mass of iodine (126.9 amu) provides a significant and unambiguous mass shift compared to a proton on a standard tyrosine residue. A simple calculation (Mass of Iodinated Peptide - Mass of Uniodinated Peptide ≈ 125.9 Da) gives you an immediate pass/fail criterion.

  • Intact Mass Analysis (LC-ESI-MS): This is your workhorse. By coupling liquid chromatography with electrospray ionization mass spectrometry, you simultaneously assess purity and confirm the molecular weight of the main product.[3][4] The presence of a peak corresponding to the theoretical mass of the this compound peptide is the primary goal. You should also actively look for the absence of the starting material (the non-iodinated peptide).

  • Tandem Mass Spectrometry (MS/MS): This is non-negotiable for positional verification. In MS/MS, the parent ion (your full peptide) is isolated and fragmented. Analyzing the resulting fragment ions (b- and y-ions) allows you to read the peptide sequence. The mass of the amino acid at the expected position will be shifted by ~125.9 Da, confirming its precise location. This technique is crucial for distinguishing between, for example, incorporation at Tyr³ versus Tyr⁵.

Trustworthiness: The high mass accuracy of modern mass spectrometers (often to within 5 ppm) makes this a highly trustworthy method for mass confirmation. MS/MS data provides a "fingerprint" of the sequence that is difficult to dispute.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Experience: HPLC, particularly reverse-phase HPLC (RP-HPLC), is indispensable for assessing the purity of your synthetic peptide. The iodine atom significantly increases the hydrophobicity of the tyrosine side chain. This causes the iodinated peptide to be retained longer on a C18 column compared to its non-iodinated counterpart.[3][4] This difference in retention time is the key to both purification and purity analysis.

  • Why it's a Self-Validating System: When developing your purification method, you should always analyze a co-injection of the crude product and the non-iodinated precursor. The clear separation of these two peaks validates that your chromatographic method is sensitive to the modification. The final purified product should show a single, sharp peak at the expected retention time.

Trustworthiness: A single, symmetrical peak in an HPLC chromatogram is the universal sign of a pure compound. When coupled with a Diode Array Detector (DAD), you can also check for peak homogeneity across multiple wavelengths, adding another layer of confidence.

Amino Acid Analysis (AAA): The Quantitative Cornerstone

Expertise & Experience: While MS confirms the mass and position, Amino Acid Analysis provides quantitative data on the peptide's composition.[5][] The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified.[7][8]

  • Application to this compound: This requires a pure standard of this compound to create a calibration curve and identify its elution time in the chromatogram. The analysis should confirm the expected ratios of all amino acids. For example, if the sequence has one tyrosine and it was meant to be replaced, the AAA report should show zero tyrosine and one this compound. This provides powerful, orthogonal evidence to MS data. It is considered a definitive method for determining peptide purity and composition.[5]

Trustworthiness: AAA is a destructive but highly accurate method.[7] When performed correctly with proper standards, it validates the amino acid content of the peptide, serving as a crucial cross-check for both synthesis fidelity and peptide quantification before use in biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Proof

Expertise & Experience: NMR is the most powerful technique for unambiguous structural characterization.[9][10][11] While not a routine high-throughput method, it is invaluable for novel peptides or when the UCAA's impact on the peptide's 3D conformation is critical. The incorporation of this compound will produce characteristic shifts in the ¹H and ¹³C NMR spectra, particularly for the aromatic protons and carbons of the modified tyrosine ring.

  • When to Use It: NMR is justified when the project demands absolute certainty about the structure, when troubleshooting unexpected biological activity, or for peptides intended for structural biology studies. It is generally not used for routine batch-to-batch validation due to the high sample requirement and complexity of analysis.[10]

Trustworthiness: NMR provides a complete and unambiguous picture of the molecule's covalent structure and can reveal its solution-state conformation, making it the highest authority in structural validation.

Comparison at a Glance: Choosing Your Validation Tools

Technique Primary Information Sample Req. Strengths Limitations
LC-ESI-MS Intact Molecular Weight, PurityLow (picomoles)High sensitivity, fast, direct mass confirmation.[3][4]Does not provide positional information or distinguish isomers.
Tandem MS (MS/MS) Amino Acid Sequence, Positional VerificationLow (picomoles)Pinpoints the exact location of the modification.Fragmentation can be complex; cannot distinguish D/L isomers.
RP-HPLC-UV Purity, Relative QuantificationLow (nanomoles)Robust, excellent for purity assessment, widely available.Indirect identification based on retention time; requires reference materials.
Amino Acid Analysis Amino Acid Composition & Ratio, Absolute QuantificationMedium (nanomoles)Highly accurate for composition and quantification.[5][7]Destructive, requires a UCAA standard, no sequence info.
NMR Spectroscopy 3D Structure, Unambiguous Positional & Covalent ConfirmationHigh (milligrams)Provides complete structural detail and conformation.[9][10]Low throughput, complex data analysis, requires large sample amount.

Detailed Experimental Protocols

These protocols represent a logical, self-validating workflow for a newly synthesized peptide containing this compound.

Protocol 1: Foundational Purity and Mass Verification by LC-MS

Causality: This is the essential first step to ensure you are working with the correct molecule before investing time in more complex analyses. It combines the purity assessment of HPLC with the mass confirmation of MS.

LCMSWorkflow Sample Dissolved Peptide (e.g., in H2O/ACN) Injector HPLC Autosampler Sample->Injector Column Reverse-Phase Column (e.g., C18) Injector->Column Gradient Elution Splitter Flow Splitter Column->Splitter UV UV/DAD Detector Splitter->UV ~95% flow ESI ESI Source Splitter->ESI ~5% flow Data Data System: Chromatogram (UV) Mass Spectrum (MS) UV->Data MassSpec Mass Analyzer ESI->MassSpec Ionization MassSpec->Data

Caption: A typical LC-MS workflow for peptide analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 10-15 minutes. Rationale: The gradient must be shallow enough to resolve the iodinated peptide from potential impurities, including any remaining non-iodinated precursor.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV detection at 214 nm (peptide backbone) and 280 nm (aromatic side chains).

  • Mass Spectrometer Settings (ESI-Positive Mode):

    • Scan Range: Set a wide m/z range that includes the expected charge states of your peptide (e.g., m/z 400-2000).

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~150 °C.

  • Analysis:

    • Chromatogram: Assess the purity by integrating the area of the main peak relative to all other peaks. Aim for >95% purity.

    • Mass Spectrum: Deconvolute the mass spectrum from the main chromatographic peak to obtain the zero-charge molecular weight. Compare this experimental mass to the theoretical mass of the this compound peptide. The difference should be within the instrument's mass accuracy tolerance (e.g., < 0.1 Da for a standard instrument).

Protocol 2: Positional Verification by Tandem MS (MS/MS)

Causality: Once the correct mass is confirmed, MS/MS is used to fragment the peptide and "read" the sequence, proving the modification is in the correct location.

Step-by-Step Methodology:

  • Instrument Setup: Use the same LC conditions as in Protocol 1 to introduce the sample into the mass spectrometer.

  • MS/MS Method:

    • Set up a data-dependent acquisition (DDA) method.

    • The instrument will perform a full MS scan (MS1) to identify the most intense ions.

    • It will then automatically select the precursor ion corresponding to your peptide's m/z for fragmentation (MS2).

    • Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Rationale: These methods effectively break the peptide backbone bonds, generating predictable b- and y-ion series.

  • Data Analysis:

    • Use sequencing software to analyze the MS2 spectrum.

    • Manually or automatically assign the peaks to the b- and y-ion fragment series.

    • Identify the specific fragment ion pair that spans the modified residue. The mass difference between two consecutive ions (e.g., y₄ and y₅) will correspond to the mass of the amino acid at that position.

    • Confirm that this mass corresponds to this compound (~306.0 Da for the residue mass) and not tyrosine (~163.1 Da).

Conclusion: A Commitment to Scientific Integrity

Validating the incorporation of this compound is not a perfunctory final step; it is integral to the scientific process. By employing a logical workflow that leverages the orthogonal strengths of HPLC, mass spectrometry, and, when necessary, amino acid analysis and NMR, researchers can proceed with the utmost confidence in their materials. This commitment to rigorous, multi-faceted validation ensures that subsequent biological findings are built on a foundation of verified chemical accuracy, upholding the principles of expertise, authoritativeness, and trustworthiness in drug development and scientific research.

References

Chiral HPLC separation of D- and L-iodotyrosine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chiral HPLC Separation of D- and L-Iodotyrosine Enantiomers

This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of D- and L-iodotyrosine enantiomers. Tailored for researchers, scientists, and drug development professionals, this document delves into the selection of chiral stationary phases (CSPs), mobile phase optimization, and the underlying principles of chiral recognition, supported by established experimental data and protocols.

The Critical Role of Iodotyrosine Enantioselectivity

Iodotyrosines, such as monoiodotyrosine (MIT) and diiodotyrosine (DIT), are fundamental precursors in the biosynthesis of thyroid hormones (thyroxine and triiodothyronine).[1][2] In biological systems, molecular chirality is paramount, as enzymes and receptors often interact selectively with only one enantiomer of a chiral molecule.[3] Consequently, the D- and L-enantiomers of iodotyrosine can exhibit profoundly different pharmacological activities, metabolic pathways, and toxicological profiles.[4] This necessitates the development of robust analytical methods to separate and quantify these stereoisomers, a critical step in pharmaceutical quality control, metabolic research, and clinical diagnostics.[5][6]

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The success of a chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes of differing stability, leading to differential retention times and, thus, separation.[4][7] While no single CSP is universal, several classes have proven highly effective for amino acid derivatives like iodotyrosine.[6]

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are the most widely used CSPs due to their remarkable versatility and broad chiral recognition capabilities.[4][8]

  • Mechanism of Separation: Chiral recognition on polysaccharide phases is a complex process involving multiple interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the analyte fits into chiral grooves or cavities on the polysaccharide structure.[4]

  • Performance Insights: These columns are often the first choice in a screening process due to their high success rate across a wide range of compounds.[8] Method development typically involves screening mobile phases under normal-phase, polar organic, and reversed-phase conditions.[9]

Table 1: Example Performance Data for a Polysaccharide-Based CSP

ParameterValue
Chiral Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane:Ethanol:Isopropanol (18:2:1, v/v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Typical Resolution (Rs) > 1.5
Crown Ether-Based CSPs

Chiral crown ether-based CSPs are specifically designed for the enantioseparation of compounds containing a primary amino group, making them exceptionally well-suited for amino acids like iodotyrosine.

  • Mechanism of Separation: The separation relies on the formation of inclusion complexes between the protonated primary amino group (-NH3+) of the analyte and the chiral cavity of the crown ether. The stability of this complex is influenced by steric interactions between the analyte's substituents and the chiral barriers of the stationary phase.

  • Performance Insights: A recent study highlighted the power of this approach, using a CROWNPAK® CR-I(+) column to simultaneously separate the enantiomers of various thyroid hormones and their iodinated precursors.[10] This demonstrates high selectivity for this specific class of compounds.

Table 2: Example Performance Data for a Crown Ether-Based CSP[10]

ParameterValue
Chiral Stationary Phase CROWNPAK® CR-I(+)
Mobile Phase 70% Acetonitrile containing 0.1% Formic Acid (Isocratic)
Flow Rate 0.4 mL/min
Detection Mass Spectrometry (MS/MS)
Achieved Resolution (Rs) 2.39 - 4.52 for various related analytes
Macrocyclic Glycopeptide-Based CSPs

Macrocyclic antibiotics, such as teicoplanin and vancomycin, are complex structures with multiple stereogenic centers and functional groups, providing a multi-modal platform for chiral recognition.

  • Mechanism of Separation: These CSPs separate enantiomers through a combination of interactions, including hydrogen bonding, ionic interactions (as the analytes can be charged), and steric repulsion within the macrocyclic basket-like structure.

  • Performance Insights: Their versatility allows them to be used in reversed-phase, polar organic, and normal-phase modes, making them powerful tools for method development. They are particularly effective for amino acids.

Table 3: Example Performance Data for a Macrocyclic Glycopeptide-Based CSP

ParameterValue
Chiral Stationary Phase Chirobiotic T (Teicoplanin)
Mobile Phase Methanol/Water/Acetic Acid (gradient or isocratic)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm
Typical Resolution (Rs) > 2.0

Experimental Protocols and Workflow

Reproducibility in chiral chromatography demands meticulous adherence to validated protocols. Below is a representative step-by-step methodology for chiral separation.

Protocol: Chiral Separation using a Crown Ether-Based Column[10]

  • Column: CROWNPAK® CR-I(+) or equivalent chiral crown ether column.

  • Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and water with 0.1% formic acid. For the method cited, a 70:30 (Acetonitrile:Water) ratio with 0.1% formic acid was used. The acidic additive is crucial for protonating the primary amine of the iodotyrosine, enabling complexation with the crown ether.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.4 mL/min for at least 30-60 minutes, or until a stable baseline is observed in the detector.

  • Sample Preparation: Accurately weigh and dissolve the D,L-iodotyrosine standard or sample in the mobile phase to a final concentration of approximately 10-50 µg/mL.

  • Injection: Inject 5-10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Monitor the column effluent using a UV or Mass Spectrometric detector. Record the chromatogram and integrate the peaks corresponding to the D- and L-enantiomers.

  • System Suitability: Verify the separation by ensuring the resolution (Rs) between the two enantiomer peaks is greater than 1.5 for baseline separation.

Visualizing the Chiral HPLC Workflow

The logical flow from sample preparation to final analysis is a standardized process critical for ensuring robust and repeatable results.

Chiral_HPLC_Workflow General Workflow for Chiral HPLC Analysis cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Processing Sample Sample Preparation (Dissolve in Mobile Phase) Injector Autosampler Sample->Injector MobilePhase Mobile Phase Preparation (Solvent Mixing & Degassing) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column Chiral Column & Oven Injector->Column Detector Detector (UV/MS) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Result Calculation (Resolution, Purity) Integration->Report

Caption: A generalized workflow for chiral HPLC analysis.

Logic for Method Selection

Selecting the optimal CSP and mobile phase is an empirical process, but a structured approach can significantly accelerate method development.[7] The following decision tree outlines a logical screening strategy.

Method_Selection_Logic Decision Logic for Chiral Method Development Start Analyte: Iodotyrosine (Primary Amine) Screening Initial Screening Strategy Start->Screening CrownEther Crown Ether CSP (High Specificity) Screening->CrownEther Targeted Approach Polysaccharide Polysaccharide CSP (Broad Applicability) Screening->Polysaccharide Broad Approach Optimization Optimize Mobile Phase (Solvent Ratio, Additives, Temp.) CrownEther->Optimization Macrocyclic Macrocyclic CSP (Versatile Modes) Polysaccharide->Macrocyclic If No/Poor Separation Polysaccharide->Optimization If Separation Occurs Macrocyclic->Optimization Validation Final Validated Method Optimization->Validation

Caption: Decision tree for chiral method selection.

Conclusion

The chiral separation of D- and L-iodotyrosine is a well-established but nuanced application of HPLC. While polysaccharide-based CSPs serve as a robust and versatile starting point for method development, crown ether-based phases offer exceptional selectivity specifically for these types of primary amines, as demonstrated in recent literature. Macrocyclic glycopeptide columns provide an excellent alternative with multi-modal capabilities. The ultimate choice depends on the specific analytical goals, such as routine quality control or complex impurity profiling. A systematic screening of these premier CSPs, coupled with methodical optimization of mobile phase conditions, will reliably lead to a successful and robust enantioselective method.

References

A Comparative Guide to 3-Iodo-D-tyrosine and Non-Iodinated D-Tyrosine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of 3-Iodo-D-tyrosine with its non-iodinated counterparts, designed for researchers, scientists, and professionals in drug development. We will move beyond simple catalog data to explore the causal relationships between chemical structure and biological function, supported by experimental evidence and validated protocols.

Introduction: The Significance of D-Tyrosine Analogs in Research

In the landscape of biochemical research, unnatural amino acids serve as powerful tools to probe and modulate biological systems. D-Tyrosine, the non-proteinogenic stereoisomer of L-tyrosine, and its derivatives are of particular interest. By modifying the phenyl ring of the D-tyrosine scaffold—through iodination, nitration, or methylation—we can generate specific molecular probes and inhibitors with distinct biochemical properties.

This guide provides a comparative analysis of this compound against two common non-iodinated analogs: 3-Nitro-D-tyrosine and O-Methyl-D-tyrosine, with D-tyrosine as a baseline. The primary focus is to elucidate how a single functional group modification dictates the compound's utility, particularly in the context of enzyme inhibition and pathway modulation.

Biochemical Profiles and Structural Comparison

The functional differences between these analogs originate from their distinct chemical structures. The addition of a bulky iodine atom, a polar nitro group, or a methyl ether cap dramatically alters the molecule's steric and electronic properties.

Structural_Comparison_of_D_Tyrosine_Analogs cluster_0 D-Tyrosine cluster_1 This compound cluster_2 3-Nitro-D-tyrosine cluster_3 O-Methyl-D-tyrosine D_Tyr Iodo_Tyr Nitro_Tyr Methyl_Tyr

Caption: Chemical structures of D-Tyrosine and its key analogs.

  • This compound: A halogenated derivative used extensively in thyroid research and as a potent enzyme inhibitor.[1] The large iodine atom introduces significant steric bulk and alters the electronic landscape of the phenyl ring.

  • 3-Nitro-D-tyrosine: Characterized by a nitro group, this analog is a crucial tool for studying protein modifications related to oxidative and nitrative stress.[2][3] It serves as a stable biomarker for the activity of reactive nitrogen species (RNS).[4]

  • O-Methyl-D-tyrosine: This derivative features a methylated phenolic hydroxyl group. This modification blocks the site of enzymatic phosphorylation and alters hydrogen bonding potential, making it valuable in peptide synthesis and as an enzyme inhibitor.[5]

Comparative Analysis: Performance in Key Biochemical Applications

The choice between these analogs depends entirely on the target biological pathway. Their performance as inhibitors for key enzymes is the most critical point of comparison.

Primary Application: Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[6][7][8] Its inhibition is a key strategy for modulating dopamine levels in neuroscience research.

Catecholamine_Pathway_Inhibition cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitors Inhibitors Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine This compound This compound This compound->Tyrosine Inhibits O-Methyl-D-tyrosine O-Methyl-D-tyrosine O-Methyl-D-tyrosine->Tyrosine Inhibits TH_Inhibition_Assay_Workflow cluster_workflow Workflow for Tyrosine Hydroxylase (TH) Inhibition Assay start Prepare Reaction Mixture (Buffer, Catalase, DTT, BH4) step1 Add TH Enzyme start->step1 step2 Add Test Inhibitor (e.g., this compound) or Vehicle Control step1->step2 step3 Pre-incubate (e.g., 10 min at 37°C) step2->step3 step4 Initiate Reaction (Add L-[3,5-³H]-tyrosine) step3->step4 step5 Incubate (e.g., 20 min at 37°C) step4->step5 step6 Terminate Reaction (Add Activated Charcoal in HCl) step5->step6 step7 Separate by Centrifugation (Pellet Charcoal, Supernatant has ³H₂O) step6->step7 step8 Measure Radioactivity (Scintillation Counting of Supernatant) step7->step8 end Data Analysis (Calculate % Inhibition, Determine IC50) step8->end

References

A Comparative Guide to Confirming the Stereochemistry of 3-Iodo-D-tyrosine in a Synthesized Peptide

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of non-canonical amino acids, such as 3-Iodo-D-tyrosine, into synthetic peptides is a critical strategy in modern drug discovery and development. This modification can significantly enhance peptide stability, receptor affinity, and overall therapeutic efficacy. However, the introduction of a D-amino acid necessitates rigorous verification of its stereochemical integrity within the final peptide product. This guide provides a comprehensive comparison of established analytical techniques for confirming the stereochemistry of this compound, offering researchers the insights needed to select the most appropriate method for their specific application.

The central challenge lies in distinguishing between diastereomeric peptides, which possess identical masses but differ in the spatial arrangement of the 3-Iodo-tyrosine residue.[1] This guide will explore three primary methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Marfey's Analysis, and advanced Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method will be evaluated based on its principles, experimental workflow, performance characteristics, and inherent advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the stereoisomers of the analyte.

Principle of Separation

Chiral HPLC relies on the differential interaction of enantiomeric or diastereomeric compounds with a chiral stationary phase. These stationary phases are often based on macrocyclic glycopeptides like teicoplanin, which possess multiple chiral centers and functional groups capable of forming transient diastereomeric complexes with the analytes.[2] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Experimental Workflow

A typical workflow for chiral HPLC analysis of a peptide containing this compound involves:

  • Sample Preparation: The synthesized peptide is dissolved in a suitable solvent compatible with the mobile phase.

  • Chromatographic Separation: The sample is injected onto a chiral HPLC column (e.g., Astec CHIROBIOTIC® T).

  • Elution: A mobile phase, often a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer, is used to elute the diastereomers. The composition of the mobile phase is optimized to achieve the best resolution.[2]

  • Detection: The separated diastereomers are detected using a UV detector, typically at a wavelength where the peptide bond or the iodinated tyrosine residue absorbs.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_output Data Output Peptide Synthesized Peptide Dissolution Dissolve in Mobile Phase Peptide->Dissolution Injection Inject onto Chiral Column Dissolution->Injection Separation Diastereomer Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram

Caption: Chiral HPLC workflow for peptide stereochemical analysis.

Performance Comparison
FeatureChiral HPLC
Principle Differential interaction with a chiral stationary phase.
Sample Requirement Low (microgram to milligram range).
Sensitivity High, dependent on UV absorbance.
Instrumentation Standard HPLC system with a chiral column.
Advantages Direct analysis of the intact peptide, high resolution, well-established.
Limitations Requires a specific chiral column, method development can be time-consuming.

Marfey's Analysis

Marfey's method is a widely used derivatization technique for determining the absolute configuration of amino acids.[3] It involves reacting the amino acid hydrolysate of a peptide with a chiral derivatizing agent, followed by separation and analysis of the resulting diastereomers by reverse-phase HPLC.

Principle of Derivatization and Separation

The core of Marfey's method is the derivatization of the primary amine of the amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), also known as Marfey's reagent.[4][5] This reaction creates diastereomeric derivatives that can be readily separated on a standard achiral reverse-phase HPLC column (e.g., C18).[3][4] The L-amino acid derivatives typically elute earlier than the D-amino acid derivatives.[3]

Experimental Protocol: Marfey's Analysis
  • Peptide Hydrolysis: The peptide is completely hydrolyzed to its constituent amino acids, typically using 6 M HCl at elevated temperatures.[4]

  • Derivatization: The amino acid hydrolysate is neutralized and then reacted with Marfey's reagent (L-FDAA) in a basic buffer (e.g., 1 M NaHCO₃) at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour).[4]

  • Quenching: The reaction is quenched by the addition of an acid (e.g., 1 M HCl).[4]

  • HPLC Analysis: The resulting diastereomeric mixture is analyzed by reverse-phase HPLC with UV detection at 340 nm.[4] The retention times are compared to those of derivatized D- and L-amino acid standards.

Marfeys_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Peptide Synthesized Peptide Hydrolysis Acid Hydrolysis (6M HCl) Peptide->Hydrolysis Derivatization React with Marfey's Reagent Hydrolysis->Derivatization Quenching Quench Reaction Derivatization->Quenching HPLC RP-HPLC Separation Quenching->HPLC Detection UV Detection (340 nm) HPLC->Detection Comparison Compare with Standards Detection->Comparison

Caption: Workflow for Marfey's analysis of amino acid stereochemistry.

Performance Comparison
FeatureMarfey's Analysis
Principle Derivatization to diastereomers followed by achiral separation.
Sample Requirement Low (nanomole range).[3]
Sensitivity Very high due to the strong chromophore in the reagent.[3]
Instrumentation Standard HPLC system with a reverse-phase column.
Advantages High sensitivity, uses standard HPLC columns, reliable and well-documented.
Limitations Destructive method (peptide is hydrolyzed), potential for racemization during hydrolysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution.[6] Advanced NMR techniques can be used to confirm the stereochemistry of amino acids within an intact peptide.

Principle of Stereochemical Determination

The confirmation of stereochemistry by NMR often relies on the Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of protons that are in close proximity.[7] In a peptide, the spatial arrangement of atoms is dependent on the stereochemistry of the amino acid residues. Specific NOE cross-peaks in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum can be indicative of the D- or L-configuration of an amino acid.[6][8] For instance, the distance between the alpha-proton of a residue and the amide proton of the following residue can differ between diastereomers, leading to different NOE intensities.

Experimental Workflow
  • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration needs to be sufficient for NMR analysis (typically in the millimolar range).

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY/ROESY.[6][7]

  • Resonance Assignment: The proton resonances of the peptide are assigned to specific amino acid residues using the COSY and TOCSY spectra.[7]

  • Structural Analysis: The NOESY/ROESY spectra are analyzed to identify key through-space interactions that are diagnostic of the stereochemistry of the 3-Iodo-tyrosine residue. This may involve comparison with spectra of the corresponding all-L peptide or with predicted structures.

NMR_Workflow Peptide Synthesized Peptide Dissolution Dissolve in Deuterated Solvent Peptide->Dissolution NMR_Acquisition Acquire 2D NMR Spectra (COSY, TOCSY, NOESY) Dissolution->NMR_Acquisition Resonance_Assignment Assign Proton Resonances NMR_Acquisition->Resonance_Assignment NOE_Analysis Analyze NOE Cross-Peaks Resonance_Assignment->NOE_Analysis Stereochem_Confirmation Confirm Stereochemistry NOE_Analysis->Stereochem_Confirmation

Caption: NMR spectroscopy workflow for peptide stereochemical confirmation.

Performance Comparison
FeatureAdvanced NMR Spectroscopy
Principle Analysis of through-space proton-proton interactions (NOE).
Sample Requirement High (milligram range).
Sensitivity Lower compared to HPLC-based methods.
Instrumentation High-field NMR spectrometer.
Advantages Non-destructive, provides detailed 3D structural information.
Limitations Requires a larger amount of sample, data analysis can be complex, may not be suitable for all peptides (e.g., those with poor signal dispersion).

Conclusion: Selecting the Optimal Method

The choice of method for confirming the stereochemistry of this compound in a synthesized peptide depends on several factors, including the amount of sample available, the required sensitivity, and the desired level of structural information.

  • Chiral HPLC is an excellent choice for routine analysis when a suitable chiral column is available. It is a direct and high-resolution method that works on the intact peptide.

  • Marfey's Analysis is the most sensitive method and is ideal when only a small amount of material is available. Its primary drawback is the destructive nature of the sample preparation.

  • Advanced NMR Spectroscopy is the most powerful technique for obtaining detailed three-dimensional structural information in a non-destructive manner. However, it requires a significant amount of sample and specialized instrumentation and expertise.

For a comprehensive and unambiguous confirmation of stereochemistry, a combination of at least two of these methods is often recommended. For example, the high sensitivity of Marfey's analysis can be complemented by the non-destructive, structurally informative data from NMR spectroscopy. By carefully considering the strengths and weaknesses of each technique, researchers can confidently and accurately determine the stereochemical integrity of their synthesized peptides containing this compound.

References

A Head-to-Head Battle for Stability: D-Amino Acid Peptides Emerge as Resilient Alternatives to their L-Amino Acid Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers and drug development professionals on the enhanced stability of peptides incorporating D-amino acids.

In the realm of peptide-based therapeutics and research, the quest for stability is paramount. Native peptides, composed of the naturally occurring L-amino acids, often face a significant hurdle: rapid degradation by proteases in biological systems. This inherent instability limits their therapeutic efficacy and shelf life. A powerful strategy to overcome this limitation lies in the substitution of L-amino acids with their non-natural mirror images, D-amino acids. This guide provides an in-depth comparison of the stability of D-amino acid versus L-amino acid-containing peptides, supported by experimental data and methodologies, to empower researchers in designing more robust and effective peptide-based tools and therapeutics.

The Fundamental Difference: A Matter of Chirality

Amino acids, the building blocks of proteins and peptides, exist as two stereoisomers, or enantiomers, designated as L (levo-rotatory) and D (dextro-rotatory) forms.[1][2][3] These forms are non-superimposable mirror images of each other, much like a person's left and right hands.[2] In virtually all naturally occurring proteins and peptides synthesized by ribosomes, only L-amino acids are found.[][5] This evolutionary preference has resulted in the high stereospecificity of proteases, the enzymes responsible for peptide and protein degradation. These enzymes have active sites exquisitely shaped to recognize and bind to peptides composed of L-amino acids, facilitating their cleavage.

D-amino acids, while less common in higher organisms, are found in nature, particularly in the cell walls of bacteria and in some peptide antibiotics.[6][7][8] Their unique stereochemistry makes peptides containing them resistant to the action of most endogenous proteases.[6][9]

Chirality cluster_L L-Alanine cluster_D D-Alanine L_C α-C L_H H L_C->L_H L_NH2 H₂N L_C->L_NH2 L_COOH COOH L_C->L_COOH L_CH3 CH₃ L_C->L_CH3 Mirror Mirror Plane D_C α-C D_H H D_C->D_H D_NH2 H₂N D_C->D_NH2 D_COOH COOH D_C->D_COOH D_CH3 CH₃ D_C->D_CH3

Caption: Fischer projections of L-Alanine and D-Alanine, illustrating their mirror-image relationship.

The Consequence of Chirality: Enhanced Proteolytic Resistance

The primary advantage of incorporating D-amino acids into peptide sequences is the significant enhancement of their stability against enzymatic degradation.[6][10] Proteases, being chiral molecules themselves, exhibit a strong preference for L-amino acid substrates. The peptide bonds adjacent to D-amino acid residues are not readily recognized or accommodated by the active sites of these enzymes, leading to a dramatic reduction in the rate of proteolysis.[11]

This increased stability translates to a longer in-vivo half-life for D-amino acid-containing peptides, a critical attribute for therapeutic agents that need to circulate in the bloodstream to reach their target.[11][12]

Proteolysis cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Stability L_Peptide L-Amino Acid Peptide Protease_L Protease L_Peptide->Protease_L Recognized & Cleaved Fragments_L Degraded Fragments Protease_L->Fragments_L D_Peptide D-Amino Acid Peptide Protease_D Protease D_Peptide->Protease_D Not Recognized Stable_D Intact Peptide D_Peptide->Stable_D Resistant

Caption: Schematic illustrating the differential susceptibility of L- and D-amino acid peptides to proteolytic enzymes.

Experimental Evidence: Quantifying the Stability Advantage

The superior stability of D-amino acid-containing peptides has been demonstrated in numerous studies. A common experimental approach involves incubating peptides in biological fluids, such as serum, or with specific proteases, and monitoring the extent of degradation over time.

Table 1: Comparative Stability of L- and D-Peptides in the Presence of Proteases

Peptide VariantProteaseIncubation Time (hours)Percent Peptide RemainingReference
L-PeptideTrypsin4< 5%[13]
D-Peptide (Partial Substitution)Trypsin4> 95%[13]
All-D-PeptideTrypsin4100%[13]
L-PeptideFetal Calf Serum2~50%[13]
D-Peptide (Partial Substitution)Fetal Calf Serum2> 90%[13]
L-PeptideProteinase K40%[6]
D-Amino Acid Modified L-PeptideProteinase K2415%[6]

These data clearly illustrate that even partial substitution with D-amino acids can confer significant protection against proteolysis, while peptides composed entirely of D-amino acids exhibit remarkable stability.

Experimental Protocols for Assessing Peptide Stability

To quantitatively assess the stability of novel peptide designs, the following experimental workflows are recommended.

Protocol 1: In Vitro Protease Stability Assay

This protocol details a method for comparing the stability of L- and D-amino acid-containing peptides in the presence of a specific protease, such as trypsin.

Materials:

  • L-peptide and D-peptide variants

  • Trypsin (or other relevant protease) solution (e.g., 1 mg/mL in 0.001 N HCl)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

  • Peptide Preparation: Dissolve L- and D-peptide variants in the reaction buffer to a final concentration of 1 mg/mL.

  • Reaction Initiation: In separate microcentrifuge tubes, mix 100 µL of each peptide solution with 10 µL of the trypsin solution. For a negative control, add 10 µL of 0.001 N HCl to each peptide solution.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 20 µL aliquot from each reaction tube.

  • Reaction Quenching: Immediately add the 20 µL aliquot to a tube containing 20 µL of the quenching solution (10% TFA) to stop the enzymatic reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The percentage of intact peptide remaining can be calculated by integrating the area of the corresponding peptide peak and comparing it to the time-zero sample.

protocol1 start Start: Prepare Peptide & Protease Solutions mix Mix Peptide and Protease start->mix incubate Incubate at 37°C mix->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction with TFA sample->quench analyze Analyze by HPLC quench->analyze end End: Quantify Remaining Peptide analyze->end

Caption: Workflow for the in vitro protease stability assay.

Protocol 2: Serum Stability Assay

This protocol assesses peptide stability in a more biologically relevant environment.

Materials:

  • L-peptide and D-peptide variants

  • Human or animal serum (e.g., Fetal Bovine Serum - FBS)

  • Acetonitrile (ACN) with 0.1% TFA

  • Centrifuge

  • HPLC system with a C18 column

Methodology:

  • Peptide Preparation: Dissolve L- and D-peptide variants in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.

  • Reaction Initiation: In separate microcentrifuge tubes, mix 50 µL of each peptide solution with 450 µL of serum.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 50 µL aliquot from each reaction tube.

  • Protein Precipitation: Add 100 µL of cold acetonitrile with 0.1% TFA to the aliquot to precipitate serum proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

Conclusion and Future Perspectives

The incorporation of D-amino acids represents a robust and effective strategy to enhance the stability of therapeutic and research peptides. By resisting proteolytic degradation, these modified peptides exhibit longer in-vivo half-lives, a crucial factor for improving their bioavailability and therapeutic efficacy.[10][12] The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stability of their peptide candidates. As the field of peptide therapeutics continues to expand, the strategic use of D-amino acids will undoubtedly play a pivotal role in the development of next-generation drugs with improved pharmacokinetic profiles and clinical outcomes.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Iodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work with specialized compounds like 3-Iodo-D-tyrosine is foundational. This compound, a derivative of the amino acid tyrosine, is a valuable tool in studying thyroid hormone synthesis and metabolic pathways.[1][2] However, our responsibility extends beyond its application in the lab; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are synthesized from authoritative safety data sheets and established laboratory waste management principles to ensure the protection of laboratory personnel, the integrity of our research environment, and compliance with environmental regulations. The foundational principle of prudent laboratory practice is that no activity should begin without a clear plan for the disposal of all potential waste streams.[3]

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the first step in handling it safely. While this compound is not classified as a hazardous material for transport, it possesses specific hazards that necessitate careful handling and disposal.[4]

  • Health Hazards: Safety Data Sheets (SDS) consistently identify this compound as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] The toxicological properties have not been fully investigated, which calls for a cautious approach, treating the substance with the respect due to any active chemical agent.[6]

  • Environmental Hazards: Iodinated organic compounds can have an environmental impact if improperly discarded. Therefore, preventing the entry of this compound into drains, waterways, or soil is a critical aspect of its disposal.[4]

  • Combustion Hazards: In the event of a fire, thermal decomposition can generate highly toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen iodide.[4]

This risk profile dictates that this compound waste must be managed as a regulated hazardous chemical waste stream within a laboratory setting.

Essential Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound at any stage, from initial use to final waste containerization, adherence to the following safety protocols is mandatory.

  • Engineering Controls: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low and minimize inhalation risk.[4][6]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against exposure.

    • Eye and Face Protection: Wear chemical safety goggles or glasses with side protection that are approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[4][6][7]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Remove and wash contaminated clothing before reuse.[6][7]

    • Respiratory Protection: While typically not required with proper engineering controls, if dust formation is unavoidable, a NIOSH-approved particulate filter respirator should be used.[7]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][6] Avoid eating, drinking, or smoking in areas where chemicals are handled.[4]

Quantitative Data Summary

This table provides at-a-glance information critical for the safe handling and management of this compound.

PropertyValueCitation(s)
Chemical Name This compound[8]
CAS Number 25799-58-0[2][8]
Molecular Formula C₉H₁₀INO₃[4][8]
Physical State Solid[4]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
Required PPE Safety Goggles, Lab Coat, Nitrile Gloves[4][6][7]
Incompatibilities Strong oxidizing agents[7]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[4][6][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and compliance from the point of generation to final removal by professionals.

Step 1: Waste Characterization

At the point of generation, you must determine the nature of the waste.

  • Unused or Expired Product: Pure, unadulterated this compound.

  • Grossly Contaminated Materials: Items heavily contaminated with the solid chemical, such as weigh boats, spatulas, or paper towels from a spill cleanup.

  • Trace Contaminated Materials: PPE such as gloves or lightly contaminated bench paper.

  • Aqueous or Solvent Solutions: Solutions containing dissolved this compound.

Step 2: Waste Segregation

Proper segregation is crucial for safety and cost-effective disposal.[9]

  • Dedicated Waste Stream: Establish a dedicated hazardous waste stream for this compound and related materials. Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Halogenated Waste: Because it contains iodine (a halogen), this waste should be segregated into a "halogenated" waste container. Halogenated and non-halogenated solvent wastes are often disposed of differently and at different costs.[10]

  • Avoid Incompatibles: Ensure the waste container for this compound does not contain incompatible materials, particularly strong oxidizing agents.[7]

Step 3: Containerization and Labeling

The integrity and labeling of your waste container are paramount for regulatory compliance.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[9] For solid waste, a wide-mouth plastic container is often suitable. For liquid waste, use a plastic or glass carboy compatible with the solvent.[11]

  • Labeling: As soon as the first piece of waste is added, the container must be labeled.[10] Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • A list of all constituents (e.g., if in a solvent, list the solvent)

    • The approximate concentrations or amounts

    • The relevant hazard characteristics (Irritant)

    • The accumulation start date

Step 4: On-Site Accumulation

Waste must be stored safely in the laboratory until it is collected.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of waste generation.[3][11] It cannot be generated in one lab and stored in another.[11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[3][10]

  • Keep Containers Closed: The waste container must remain closed at all times, except when you are actively adding waste.[3][10][11]

Step 5: Arranging for Final Disposal

Laboratory personnel are not the final disposers of hazardous waste.

  • Contact EHS: Once the container is full or has reached the institutional time limit for accumulation (often 12 months), contact your institution's EHS department to schedule a waste pickup.[11]

  • Professional Disposal: EHS will then arrange for the waste to be transported to a licensed and approved hazardous waste treatment, storage, and disposal facility (TSDF) for final destruction, likely via high-temperature incineration.[11]

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency line.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: Prevent the powder from becoming airborne or spreading. Do not let the spilled product enter drains.[4]

  • Cleanup: Carefully sweep up, vacuum, or absorb the solid material with an inert substance (e.g., vermiculite, sand).[4][6] Avoid actions that generate dust.[6]

  • Package Waste: Place the spilled material and all cleanup materials (e.g., paper towels, absorbent pads) into a hazardous waste container.[10][12]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. The cleaning materials must also be disposed of as hazardous waste.[12]

  • Label and Dispose: Label the container as "Hazardous Waste - Spill Cleanup" with the chemical name and arrange for disposal through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

G Disposal Workflow for this compound start Waste Generation (this compound) characterize Characterize Waste Stream start->characterize solid_waste Pure Solid or Grossly Contaminated Material characterize->solid_waste Solid liquid_waste Aqueous or Solvent Solution characterize->liquid_waste Liquid ppe_waste Trace Contaminated PPE (Gloves, Bench Paper) characterize->ppe_waste Trace containerize Select & Label 'Halogenated Hazardous Waste' Container solid_waste->containerize liquid_waste->containerize ppe_waste->containerize store Store in Designated SAA with Secondary Containment containerize->store contact_ehs Contact EHS for Pickup & Professional Disposal store->contact_ehs

Caption: Decision workflow for the segregation and disposal of this compound waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For this compound, this involves a clear understanding of its hazards, strict adherence to safety protocols, and a systematic approach to waste segregation, containerization, and disposal through institutional channels. By integrating these procedures into our daily laboratory operations, we build a culture of safety, ensure regulatory compliance, and uphold our commitment to environmental stewardship.

References

A Researcher's Guide to Handling 3-Iodo-D-tyrosine: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides an in-depth operational plan for the safe handling of 3-Iodo-D-tyrosine, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

This compound is an iodinated derivative of the amino acid D-tyrosine.[1][2] While comprehensive toxicological data is not always available for specific isomers like the D-form, the hazards are inferred from data on related compounds, such as 3-Iodo-L-tyrosine and other halogenated aromatic amino acids.[3] The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[4][5]

Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough risk assessment is mandatory. The compound is typically a solid powder, and its primary routes of exposure are inhalation of dust, skin contact, and eye contact.[6][7]

Identified Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[4][5]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[4][5][6]

  • Unknown Chronic Effects: The toxicological properties have not been fully investigated, warranting a cautious approach.[6][7]

Given these hazards, the core of our safety protocol is to prevent contact and inhalation through a multi-layered approach involving engineering controls, administrative controls, and appropriate PPE.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the first line of defense, PPE is crucial for protecting against immediate and incidental contact. The selection of PPE must be deliberate and based on the specific tasks being performed.

PPE ComponentSpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[8]Rationale : Protects against accidental splashes and airborne dust particles. Standard prescription glasses are insufficient. Best Practice : For tasks with a higher splash risk, such as preparing solutions or in case of a spill, a face shield should be worn in addition to safety goggles.[8]
Hand Protection Disposable nitrile gloves.[8]Rationale : Nitrile provides a good barrier against incidental contact with many chemicals. Best Practice : Always inspect gloves for tears or punctures before use. For prolonged contact or when using solvents, consult a glove compatibility chart. Double-gloving is recommended for tasks involving larger quantities or higher concentrations.[8][9] Contaminated gloves must be removed before touching surfaces like doorknobs or keyboards.[10]
Body Protection Laboratory coat.Rationale : Protects skin and personal clothing from contamination.[9][11] Best Practice : Lab coats should be buttoned completely and have long sleeves. They should be made of a material appropriate for the hazards present; a cotton/poly blend is generally acceptable where there are no open flames.[10] Lab coats must not be worn outside the laboratory.[9]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Rationale : Required when dusts are generated and engineering controls (like a fume hood) are insufficient to keep airborne concentrations low. Best Practice : The use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA. Weighing of the powder should always be done in a ventilated enclosure to minimize dust generation.[6]

Operational Workflow for Handling this compound

This step-by-step workflow is designed to minimize exposure at every stage of the process. The causality behind each step is explained to reinforce the principles of safe laboratory practice.

Step 1: Preparation and Pre-Handling
  • Designate the Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, especially when handling the solid powder.[3]

  • Assemble Materials: Before starting, gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers. This prevents the need to move in and out of the designated area, reducing the risk of spreading contamination.

  • Don PPE: Put on all required PPE in the correct order: first the lab coat, then safety glasses/goggles, and finally gloves. This sequence ensures that potentially contaminated gloves do not touch your face or personal clothing.

Step 2: Weighing and Solution Preparation
  • Minimize Dust Generation: When handling the solid, open the container carefully within the fume hood.[4] Use gentle motions to transfer the powder to a weigh boat. Avoid any actions that could create airborne dust.[6]

  • Solubilization: If preparing a solution, add the solvent to the weighed solid slowly to prevent splashing. Keep the container covered as much as possible during this process.

Step 3: Post-Handling and Decontamination
  • Clean Up: Decontaminate the work surface and any equipment used. A simple wipe-down with an appropriate solvent or detergent solution is typically sufficient.

  • Doff PPE: Remove PPE in the reverse order it was put on: first gloves (using a technique that avoids touching the outside with bare skin), then the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[4]

Below is a workflow diagram illustrating the key procedural steps for safely handling this compound.

G Workflow for Handling this compound prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don PPE (Coat, Goggles, Gloves) prep_area->don_ppe weigh 3. Weigh Solid (Minimize Dust) don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Area dissolve->decon doff_ppe 6. Doff PPE (Gloves, Coat, Goggles) decon->doff_ppe wash 7. Wash Hands doff_ppe->wash dispose_solid Dispose Solid Waste wash->dispose_solid dispose_liquid Dispose Liquid Waste wash->dispose_liquid

Caption: Procedural workflow for safe handling of this compound.

Spill and Emergency Procedures

In the event of an accidental release, follow these procedures:

  • Small Spill: For a small spill of solid material, carefully sweep or vacuum the powder and place it into a sealed container for disposal.[4] Avoid generating dust. Clean the area with a wet cloth or paper towels.

  • Large Spill: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) office immediately.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.[12]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solids (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed waste container.

  • Liquid Waste: Collect unused solutions in a compatible, sealed, and clearly labeled hazardous waste container.

  • Consult Regulations: Always follow your institution's specific waste disposal guidelines, which must comply with local, state, and federal regulations.[4]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe and controlled laboratory environment. This proactive approach to safety is the cornerstone of responsible scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.